Henatinib

Catalog No.
S548092
CAS No.
1239269-51-2
M.F
C25H29FN4O4
M. Wt
468.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Henatinib

CAS Number

1239269-51-2

Product Name

Henatinib

IUPAC Name

2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-5-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-3-methyl-1,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4-one

Molecular Formula

C25H29FN4O4

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C25H29FN4O4/c1-15-22(12-19-18-11-16(26)4-5-20(18)28-24(19)32)27-21-3-2-6-30(25(33)23(15)21)14-17(31)13-29-7-9-34-10-8-29/h4-5,11-12,17,27,31H,2-3,6-10,13-14H2,1H3,(H,28,32)/b19-12-/t17-/m1/s1

InChI Key

MCTXSDCWFQAGFS-UEXNTNOUSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-((5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-5-(2-hydroxy-3-morpholinopropyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrrolo(3,2-c)azepin-4-ketone, henatinib, henatinib maleate

Canonical SMILES

CC1=C(NC2=C1C(=O)N(CCC2)CC(CN3CCOCC3)O)C=C4C5=C(C=CC(=C5)F)NC4=O

Isomeric SMILES

CC1=C(NC2=C1C(=O)N(CCC2)C[C@@H](CN3CCOCC3)O)/C=C\4/C5=C(C=CC(=C5)F)NC4=O

The exact mass of the compound Henatinib is 468.21728 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Henatinib Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Attribute Description
Molecular Name Henatinib [1]
CAS Number 1239269-51-2 [1] [2]
Chemical Formula C₂₅H₂₉FN₄O₄ [1] [2]
Molecular Weight 468.52 g/mol [1] [2]
Modality Small Molecule [1]
Status Investigational (Used in clinical trials for Advanced Solid Cancers) [1]
Primary MoA Orally active, multi-kinase inhibitor [2]
Key Biological Finding Significantly inhibits VEGFR-2 phosphorylation and its downstream signaling pathway in Human Umbilical Vein Endothelial Cells (HUVECs) [2]

Quantitative Kinase Inhibition Profile

The following table details the half-maximal inhibitory concentration (IC₅₀) values for this compound against its primary kinase targets, demonstrating its potency and multi-targeted nature.

Kinase Target IC₅₀ Value (nM)
VEGFR-2 0.6 nM [2]
c-Kit 3.3 nM [2]
PDGFR 41.5 nM [2]

Experimental Model & Proposed Signaling Pathway

The primary experimental finding for this compound's mechanism is its inhibition of VEGFR-2 phosphorylation and its downstream signaling pathway in HUVECs [2]. The diagram below illustrates this core mechanism and its anti-tumor effects.

G cluster_external Extracellular Space cluster_internal Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding Phosphorylation Phosphorylation VEGFR2->Phosphorylation Activates DownstreamPathway DownstreamPathway Phosphorylation->DownstreamPathway CellularResponse CellularResponse DownstreamPathway->CellularResponse This compound This compound This compound->VEGFR2 Inhibits

This compound inhibits VEGFR-2 activation and downstream signaling in HUVECs. [2]

Information Limitations and Further Research

The available data on this compound is limited, as it is an investigational compound. The search results do not contain detailed experimental protocols or a full whitepaper.

  • Search Clinical Trial Registries: Check databases like ClinicalTrials.gov for any published results or protocol summaries from trials involving this compound.
  • Utilize Chemical Databases: Use the provided CAS Number (1239269-51-2) to search specialized chemical and pharmacological databases for more detailed profiles.
  • Explore Scientific Literature: Conduct a targeted literature search on platforms like PubMed for any research articles or posters specifically mentioning "this compound."

References

Technical Profile of Henatinib

Author: Smolecule Technical Support Team. Date: February 2026

Here is a summary of the core quantitative and mechanistic data available for Henatinib:

Attribute Details
Drug Type Orally active, small molecule multi-kinase inhibitor [1] [2]
Primary Target & IC₅₀ VEGFR-2: 0.6 nM [1]
Other Kinase Targets & IC₅₀ c-Kit: 3.3 nM; PDGFR: 41.5 nM [1]
Molecular Formula C₂₅H₂₉FN₄O₄ [1] [2]
CAS Registry Number 1239269-51-2 [1] [2]
Mechanism of Action Inhibits VEGFR-2 phosphorylation and its downstream signaling pathways in human umbilical vein endothelial cells (HUVECs) [1]

VEGFR-2 Signaling and Inhibition Pathway

The following diagram illustrates the key signaling pathways mediated by VEGFR-2 and the point of inhibition by agents like this compound.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream1 PLCγ/PKC Pathway Dimerization->Downstream1 Downstream2 Ras/Raf/MEK/ERK Pathway Dimerization->Downstream2 Downstream3 PI3K/Akt Pathway Dimerization->Downstream3 Inhibitor This compound Inhibitor->VEGFR2 Inhibits Phosphorylation CellularResponse Cellular Responses: • Proliferation • Migration • Survival • Angiogenesis Downstream1->CellularResponse Downstream2->CellularResponse Downstream3->CellularResponse

VEGFR-2 signaling pathway and this compound inhibition mechanism [3] [1] [4].

Key Experimental Evidence and Protocols

The primary evidence for this compound's activity is derived from established in vitro and in vivo models for studying angiogenesis and kinase inhibition.

  • Inhibition of VEGFR-2 Phosphorylation: The key experiment demonstrating this compound's mechanism used Human Umbilical Vein Endothelial Cells (HUVECs) [1]. This is a standard model for studying VEGF-induced signaling.

    • Cell Culture: Maintain HUVECs in an appropriate medium.
    • Treatment: Pre-treat cells with this compound at various concentrations.
    • Stimulation: Stimulate the VEGF signaling pathway by adding VEGF-A ligand to the culture.
    • Analysis: Use western blotting with antibodies specific for phosphorylated tyrosine residues on VEGFR-2 to quantify the level of receptor activation. A decrease in phosphorylation signal in treated cells, compared to untreated controls, confirms inhibitor efficacy [1].
  • Broad Antitumor Effects: The "broad antitumour effects" mentioned are likely evaluated through standard in vivo xenograft models [1]. The typical workflow involves:

    • Implantation: Human cancer cells are implanted into immunodeficient mice.
    • Dosing: Once tumors are established, mice are treated with this compound via oral gavage.
    • Monitoring: Tumor volume is measured regularly and compared to a control group. Significant inhibition of tumor growth indicates the compound's efficacy.

Clinical Development Status

Available databases indicate that this compound has been investigated in clinical trials for the treatment of Advanced Solid Cancers [2]. However, its current development status is listed as Discontinued after Phase 1 trials [5]. This suggests that while the compound showed promising preclinical activity, its development was not continued, possibly due to strategic decisions, safety profiles, or lack of efficacy in early human studies.

Insights for Research and Development

  • Overcoming Drug Resistance: Research into VEGFR-2 inhibitors like this compound is driven by the need to overcome drug resistance and cardiac side effects associated with currently approved therapies [4].
  • Structural Requirements: The high potency (IC50 of 0.6 nM) aligns with known pharmacophore models for VEGFR-2 inhibition, which often include a heteroaryl moiety to interact with the ATP-binding site, a central linker region, and a hydrophobic tail [4].

References

Henatinib Profile and Target Specificity

Author: Smolecule Technical Support Team. Date: February 2026

Henatinib is an orally active small-molecule multikinase inhibitor derived from Sunitinib. It demonstrates broad and potent antitumor and antiangiogenic activities by simultaneously targeting several overactivated kinases, an approach that can also reduce the likelihood of developing drug resistance [1] [2].

The table below summarizes its primary known kinase targets and measured inhibitory activity (IC50) from enzyme assays:

Target Kinase IC50 Value Primary Role in Cancer
VEGFR-2 0.6 nM Angiogenesis (formation of new blood vessels) [1] [2]
c-Kit 3.3 nM Tumor cell proliferation and survival [1] [2]
PDGFR 41.5 nM Tumor cell proliferation and stromal support [1]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by directly inhibiting key kinase receptors involved in tumor growth and angiogenesis.

G This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits cKit cKit This compound->cKit Inhibits PDGFR PDGFR This compound->PDGFR Inhibits Phosphorylation Phosphorylation VEGFR2->Phosphorylation Activates cKit->Phosphorylation Activates PDGFR->Phosphorylation Activates DownstreamPathway DownstreamPathway Phosphorylation->DownstreamPathway Triggers BioEffects BioEffects DownstreamPathway->BioEffects Leads to

Diagram of this compound's multikinase inhibition mechanism.

  • Key Molecular Interactions: As a multikinase inhibitor, this compound binds to and inhibits the ATP-binding pockets of VEGFR-2, c-Kit, and PDGFR, preventing their activation [1] [2].
  • Downstream Signaling Blockade: This inhibition significantly reduces the phosphorylation of these receptors and their downstream signaling pathways. In Human Umbilical Vein Endothelial Cells (HUVECs), this compound potently blocks VEGFR-2 phosphorylation and its subsequent downstream signals [1].
  • Functional Cellular Consequences: By blocking these critical pathways, this compound consistently suppresses VEGF-stimulated HUVEC proliferation, migration, and tubule formation, which are key processes in angiogenesis. This effectively starves tumors of their blood supply [2].

Experimental Evidence and Workflows

The antitumor efficacy of this compound has been validated through both in vitro and in vivo models.

In Vitro Assays (Human Umbilical Vein Endothelial Cells - HUVECs)

The following workflow outlines key experiments for characterizing antiangiogenic effects in vitro:

G Start Seed HUVECs & Serum Starve Stimulate Stimulate with VEGF Start->Stimulate Treat Treat with This compound Stimulate->Treat Assays Functional Assays Treat->Assays PhosphoAssay Phospho-Assay (Western Blot) Treat->PhosphoAssay Analysis Analysis & IC50 Calculation Assays->Analysis PhosphoAssay->Analysis

Workflow for in vitro characterization of this compound.

  • Proliferation Assay: VEGF-stimulated HUVECs are treated with this compound. Cell viability is typically measured after 72 hours using colorimetric methods like MTT or CCK-8 to determine the compound's IC50 for proliferation inhibition [2].
  • Migration Assay: A common method is the transwell assay. HUVECs are seeded in the upper chamber with this compound, and VEGF is placed in the lower chamber as a chemoattractant. After incubation, cells that migrate through the membrane are stained and counted to quantify inhibition of migration [2].
  • Tubule Formation Assay: HUVECs are plated on a basement membrane matrix (like Matrigel) in the presence of this compound and VEGF. The extent of tubule formation (measured by network length or number of junctions) is analyzed after several hours, showing this compound's ability to disrupt this process [2].
In Vivo Models
  • Animal Models: this compound has been evaluated in human tumor xenograft models established in immunodeficient mice [2].
  • Dosing and Efficacy: Mice bearing established tumors are treated with this compound (orally, reflecting its clinical route), often leading to tumor regression or growth arrest [2].
  • Pharmacokinetics: Studies in rats indicate that this compound is well absorbed in the intestine, and its absorption is not influenced by bile secretion. The process is characterized by passive transportation [2].

Development Status and Context

  • Current Status: As of the latest data, this compound is an investigational compound and is labeled "For research use only" [1] [3]. It is not approved for therapeutic use in patients.
  • Therapeutic Context: Multikinase inhibitors that target pathways similar to this compound (VEGFR, PDGFR, c-Kit), such as Sorafenib and Sunitinib (its derivative), have established roles in treating refractory thyroid cancer and other malignancies, validating the general approach [4].
  • Broader Impact: this compound is part of the legacy of imatinib, the first BCR-ABL TKI, which revolutionized cancer treatment by proving the effectiveness of targeted therapy, leading to the development of dozens of kinase inhibitors [5] [6].

Research Considerations and Future Directions

  • Information Availability: Please note that detailed experimental protocols (specific concentrations, incubation times, etc.) are not fully available in the public search results. The methodologies described are standard for the field.
  • Research Synergy: The KUALA framework is an example of a machine learning-driven approach that can help in classifying kinase inhibitors and suggesting repositioning opportunities, which could be a valuable tool for future research on compounds like this compound [7].
  • Suggested Research Steps: To obtain more precise experimental details, consulting specialized scientific databases (like ChEMBL or PubMed) for original research articles on this compound is highly recommended.

References

Henatinib preclinical antitumor activity

Author: Smolecule Technical Support Team. Date: February 2026

How to Locate Preclinical Data

Should "Henatinib" be a development code or a compound with an alternative name, you may find data through these avenues:

  • Search Published Literature and Patents: Conduct a thorough search on major scientific databases using "this compound" and potential synonyms. The most relevant data is often found in original research articles and patent applications, which detail experimental findings to support intellectual property claims.
  • Consult Drug Development Databases: Investigate specialized drug development and pharmaceutical industry databases that track compounds from early discovery through clinical trials.

Preclinical Kinase Inhibitor Evaluation Framework

While data on "this compound" is unavailable, preclinical evaluation of kinase inhibitors for cancer therapy typically involves the following pillars of investigation. The table below outlines the standard assessment areas you can expect to find for a kinase inhibitor in development.

Assessment Area Commonly Used Experimental Models & Assays Key Data Points Measured

| Primary Target Profiling | • In vitro kinase assays (e.g., radiometric, fluorescence-based) • Surface plasmon resonance (SPR)Cellular phosphorylation assays (Western blot, ELISA) | • IC50/Kd values for primary target • Selectivity profile across the kinome (e.g., percentage of kinases inhibited at 1 μM) | | Cellular Efficacy | • Cell proliferation assays (MTT, CCK-8) on cancer cell lines • Clonogenic survival assaysApoptosis assays (Annexin V/PI staining, caspase activation) • Cell cycle analysis (flow cytometry) | • IC50/GI50 for cell growth inhibition • Dose-response curvesMechanistic validation (e.g., target modulation in cells) | | In Vivo Antitumor Activity | • Mouse xenograft models (subcutaneous or orthotopic) • Patient-derived xenograft (PDX) modelsSyngeneic mouse models (for immuno-oncology assessment) | • Tumor volume inhibition (TGI %) • Body weight changes (as a toxicity indicator) • Pharmacokinetic/Pharmacodynamic (PK/PD) relationships | | Pharmacokinetics & Toxicity | • In vitro metabolic stability assays (microsomes, hepatocytes) • In vivo PK studies in rodents • Repeat-dose toxicity studies in rodents | • Half-life (t1/2), Cmax, AUCMaximum Tolerated Dose (MTD)Observations of adverse effects |

Experimental Workflow Overview

The following diagram illustrates a generalized preclinical development workflow for a small molecule kinase inhibitor, integrating the key areas of assessment from the table above.

G Start Compound Identification (this compound) A In Vitro Target Profiling Start->A  In Silico Screening B Cellular Efficacy Studies A->B  Confirmed Target & Selectivity C In Vivo Efficacy Models B->C  Potent & Selective Activity D PK/PD & Toxicity Studies C->D  Demonstrated Efficacy Result Data Integration & IND Application D->Result  Favorable PK/Safety

Preclinical workflow for a kinase inhibitor

Suggested Next Steps

Given that "this compound" does not appear to be a compound with publicly available data, your research may be at the frontier of discovery.

  • Verify the Compound Name: Double-check the spelling and nomenclature. The intended compound might have a different official name or code (e.g., a development code from a specific pharmaceutical company).
  • Explore Similar Compounds: The search results did contain extensive information on other kinase inhibitors (e.g., Imatinib, Nilotinib, Lenvatinib) [1] [2] [3]. Studying these can provide a strong foundational understanding of the mechanisms and profiling data typical for this drug class.

References

Henatinib Pharmacokinetic Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Most quantitative pharmacokinetic parameters for henatinib are not available in the literature. The table below summarizes the data that has been published from a single clinical study.

Parameter Value (Plasma) Value (Urine) Analytical Method & Details
Quantification Range 0.100 - 400 ng/mL 1.00 - 2500 ng/mL Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]
Lower Limit of Quantification (LLOQ) 0.100 ng/mL 1.00 ng/mL Demonstrates high sensitivity of the method [1]
Assay Precision (Intra-/Inter-day) < 8.6% < 9.2% Indicates high reproducibility and reliability of the data [1]
Assay Accuracy Within ±6.8% of nominal values Within ±6.8% of nominal values [1]
Key Clinical Application Successfully applied to a Phase I dose escalation pharmacokinetic study in Chinese cancer patients [1]

Other critical parameters, such as bioavailability, volume of distribution, half-life, and clearance, have not been reported [2].

Experimental Protocol: Quantifying this compound via LC-MS/MS

Here is a detailed methodology for determining this compound concentration in human plasma and urine, as cited in the literature [1].

  • 1. Sample Preparation: The protocol uses a simple protein precipitation technique. An internal standard (midazolam) is added to the human plasma or urine sample, followed by protein precipitation using methanol [1].
  • 2. Chromatographic Separation:
    • Column: XBridge C18 column (50 mm × 2.1 mm, 2.5 μm particle size).
    • Mobile Phase: A mixture of 5 mM ammonium formate (pH adjusted to 9.5), acetonitrile, and methanol in a ratio of 60:30:10 (v/v/v).
    • Runtime: Approximately 3.5 minutes per sample, making the method suitable for high-throughput analysis [1].
  • 3. Mass Spectrometric Detection:
    • Ion Mode: Positive ion Multiple Reaction Monitoring (MRM).
    • Ion Transitions:
      • This compound: Monitored from the precursor ion at m/z 469.1 to the product ion at m/z 382.2.
      • Internal Standard (Midazolam): Monitored from m/z 326.2 to m/z 291.3 [1].
  • 4. Method Validation: The assay was rigorously validated over the specified concentration ranges for plasma and urine, meeting accepted standards for precision, accuracy, and sensitivity (LLOQ) [1].

The following diagram illustrates this sample preparation and analysis workflow.

G Start Human Plasma/Urine Sample IS Add Internal Standard (Midazolam) Start->IS Precip Protein Precipitation with Methanol IS->Precip Centrifuge Centrifuge Precip->Centrifuge LC Liquid Chromatography (XBridge C18 Column) Centrifuge->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Data Quantitative Data MS->Data

Graphviz Workflow for Pharmacokinetic Analysis

For a broader context of how such analytical data is used, the following diagram outlines the key stages in a pharmacokinetic study for an investigational drug like this compound.

G P1 Method Development & Validation P2 Clinical Sample Collection P1->P2 P3 Sample Preparation & LC-MS/MS Analysis P2->P3 P4 Data Acquisition & Processing P3->P4 P5 PK Parameter Calculation P4->P5 P6 Study Report P5->P6

Important Considerations for Researchers

  • Incomplete Profile: The available data is limited to one specific bioanalytical method and its application in an early-phase trial. A full ADME (Absorption, Distribution, Metabolism, Excretion) profile is not publicly available.
  • Chemical Information: this compound is a small molecule with the chemical formula C₂₅H₂₉FN₄O₄ and an average molecular weight of 468.529 g/mol [2].
  • Clinical Status: this compound is classified as an investigational drug, which explains the scarcity of public data. It has been studied in clinical trials for the treatment of Advanced Solid Tumors [2].

References

Henatinib phase I clinical trial results

Author: Smolecule Technical Support Team. Date: February 2026

Henatinib's Mechanism of Action

This compound is an orally active, small-molecule multikinase inhibitor. Its primary antitumor activities are believed to come from inhibiting the following key kinases [1]:

Target Kinase IC50 Value (nM) Primary Role in Cancer
VEGFR-2 0.6 nM Angiogenesis (formation of new blood vessels for tumors)
c-Kit 3.3 nM Tumor cell proliferation and survival
PDGFR 41.5 nM Tumor cell proliferation and stromal support

In preclinical models, this compound significantly inhibited VEGFR-2 phosphorylation and its downstream signaling pathway in human umbilical vein endothelial cells (HUVECs), leading to the suppression of VEGF-stimulated cell proliferation, migration, and tubule formation [1].

Analytical Method from an Early Clinical Study

One published study details the analytical method used to measure this compound concentrations in a Phase I pharmacokinetic study. The method itself is a robust protocol that may be useful for your research.

The following diagram illustrates the workflow for quantifying this compound in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

G cluster_sample_prep Sample Preparation cluster_chrom Chromatographic Separation cluster_ms MS/MS Detection cluster_data Data & Validation A Sample Preparation B Chromatographic Separation A->B A1 Protein Precipitation with Methanol A->A1 A2 Add Internal Standard (Midazolam) A->A2 C MS/MS Detection B->C B1 Column: XBridge C18 (50mm × 2.1mm, 2.5µm) B->B1 B2 Mobile Phase: 5mM Ammonium Formate (pH 9.5) -Acetonitrile-Methanol (60:30:10) B->B2 D Data & Validation C->D C1 Positive Ion Mode Multiple Reaction Monitoring (MRM) C->C1 C2 Ion Transition: m/z 469.1→382.2 (this compound) m/z 326.2→291.3 (Internal Std) C->C2 D1 Runtime: 3.5 min/sample D->D1 D2 LLOQ: 0.100 ng/mL (Plasma) 1.00 ng/mL (Urine) D->D2

Workflow for the LC-MS/MS method to determine this compound concentration in human plasma and urine [2].

The key parameters of this validated method are summarized below [2]:

Parameter Specification
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Protein precipitation with methanol
Internal Standard Midazolam
Analytical Runtime 3.5 minutes per sample
Linearity Range (Plasma) 0.100 - 400 ng/mL
Lower Limit of Quantification (LLOQ) (Plasma) 0.100 ng/mL
Linearity Range (Urine) 1.00 - 2500 ng/mL
Lower Limit of Quantification (LLOQ) (Urine) 1.00 ng/mL
Intra-/Inter-day Precision < 9.2%

How to Potentially Find More Information

The lack of public data is common for drugs that do not advance in development. If you need to pursue this further, consider these avenues:

  • Clinical Trial Registries: Search for this compound on clinical trial registries like ClinicalTrials.gov and the Chinese Clinical Trial Registry (ChiCTR). Even if results are not posted, protocol details might be available.
  • Patent Databases: The patent literature (referenced in [3]) can sometimes contain more detailed experimental data, including from early-stage human studies, than published journals.
  • Scientific Reviews: Look for review articles on multikinase inhibitors, as they might summarize or cite the Phase I findings for this compound.

References

Henatinib investigational drug status

Author: Smolecule Technical Support Team. Date: February 2026

Henatinib Technical Overview

Property Description
Drug Name This compound (also referred to as this compound Maleate for the salt form) [1] [2]
Modality Small Molecule [1]
Status Discontinued (Phase I) [2]
Investigated Indication Advanced Solid Cancers / Advanced Malignant Neoplasm [1]
Latest Phase Phase I (status: Terminated) [1]
Mechanism of Action VEGFR antagonist (Vascular Endothelial Growth Factor Receptor antagonist) [2]
Chemical Formula C₂₉H₃₃FN₄O₈ (for this compound Maleate) [2]

Detailed Chemical and Pharmacological Profile

The table below consolidates the key chemical identifiers and structural information for this compound.

Category Details

| Chemical Identifiers | CAS Registry (Free base): 1239269-51-2 [1] CAS Registry (Maleate): 1239269-52-3 [2] InChIKey (Maleate): UGVGACHPGHZDMO-LMERLFCISA-N [2] | | Molecular Properties | Average Mass: 468.529 g/mol [1] Formula (Free base): C₂₅H₂₉FN₄O₄ [1] Classification: Pyrroloazepines (organic compound) [1] | | Pharmacological Data | Publicly available data on pharmacodynamics, absorption, distribution, metabolism, and excretion (ADME) for this compound is currently not available [1]. |

TKI Resistance Mechanisms and Research Context

Although specific resistance data for this compound is unavailable, understanding general Tyrosine Kinase Inhibitor (TKI) resistance is crucial for oncology drug development. The following diagram outlines common pathways through which resistance to drugs like VEGFR inhibitors can emerge.

tki_resistance Common TKI Resistance Mechanisms TKI Treatment TKI Treatment Resistance Mechanisms Resistance Mechanisms TKI Treatment->Resistance Mechanisms BCR::ABL1-Dependent BCR::ABL1-Dependent Resistance Mechanisms->BCR::ABL1-Dependent BCR::ABL1-Independent BCR::ABL1-Independent Resistance Mechanisms->BCR::ABL1-Independent Kinase Domain Mutations Kinase Domain Mutations BCR::ABL1-Dependent->Kinase Domain Mutations Gene Amplification Gene Amplification BCR::ABL1-Dependent->Gene Amplification Alternative Pathway Activation Alternative Pathway Activation BCR::ABL1-Independent->Alternative Pathway Activation Tumor Microenvironment Tumor Microenvironment BCR::ABL1-Independent->Tumor Microenvironment Altered Drug Transport Altered Drug Transport BCR::ABL1-Independent->Altered Drug Transport PI3K/AKT PI3K/AKT Alternative Pathway Activation->PI3K/AKT MAPK MAPK Alternative Pathway Activation->MAPK JAK/STAT JAK/STAT Alternative Pathway Activation->JAK/STAT SRC/AKT SRC/AKT Alternative Pathway Activation->SRC/AKT

Overview of key resistance pathways to tyrosine kinase inhibitors, highlighting both dependent and independent mechanisms [3] [4] [5].

Guidance for Further Research and Development

For researchers continuing work in this field, here are key areas of focus based on current oncology drug development trends:

  • Overcoming TKI Resistance: Future drug development should account for resistance mechanisms. Promising strategies include developing allosteric inhibitors (e.g., Asciminib) that bind outside the ATP-pocket and combination therapies targeting both primary and alternative pathways [3] [4].
  • Advanced Clinical Trial Designs: Utilizing master protocols allows for simultaneous evaluation of multiple investigational drugs or disease populations within a single trial infrastructure, significantly accelerating oncology drug development [6].
  • Therapeutic Drug Monitoring (TDM): For future TKIs, implementing TDM using advanced techniques like high-resolution mass spectrometry (HRMS) is critical to manage inter-individual variability, optimize efficacy, and minimize toxicity [7].

References

Henatinib pharmacological characterization

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Available Data on Henatinib

The table below consolidates the available information from the search results. Most data fields are marked as "Not Available," confirming the compound's status as an investigational drug with non-public research findings [1] [2].

Property Available Data Status/Notes
Generic Name This compound [2]
DrugBank Accession DB13019 [2]
Modality Small Molecule [2]
Status Investigational Used in trials for Advanced Solid Cancer [2].
Chemical Formula C₂₅H₂₉FN₄O₄ [2]
Molecular Weight 468.53 g/mol [2]
Mechanism of Action Kinase inhibitor Primary target is VEGFR2 (KDR) [1]. Specific details on its full target profile and mechanism are not available.
Experimental Protocols Not Available No detailed methodologies were found in the search results.
Pharmacokinetics Not Available Absorption, distribution, metabolism, and excretion (ADME) data is not public [2].
Clinical Trial Status One trial identified Status: Terminated (for Advanced Malignant Neoplasm/Advanced Solid Cancers) [2].

Signaling Pathway Context for VEGFR2 Inhibition

While the precise experimental data for this compound is not public, it is characterized as a kinase inhibitor targeting VEGFR2 [1]. VEGFR2 is a critical receptor in the angiogenesis signaling pathway—the process of forming new blood vessels, which is crucial for tumor growth and metastasis [3].

The diagram below illustrates this pathway and highlights the point where a VEGFR2 inhibitor like this compound is expected to act.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Ligand Binding MAPK_Pathway MAPK Pathway (Proliferation) VEGFR2->MAPK_Pathway Activates PI3K_Pathway PI3K/Akt/mTOR Pathway (Survival) VEGFR2->PI3K_Pathway Activates Inhibitor VEGFR2 Inhibitor (e.g., this compound) Inhibitor->VEGFR2 Competitive Inhibition Endothelial_Response Endothelial Cell Response (Proliferation, Migration, Survival) MAPK_Pathway->Endothelial_Response PI3K_Pathway->Endothelial_Response Angiogenesis Tumor Angiogenesis Endothelial_Response->Angiogenesis

This pathway shows how blocking VEGFR2 inhibits key signals for endothelial cell responses, thereby suppressing angiogenesis [3] [4].

References

Established Antiangiogenic Tyrosine Kinase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes several key antiangiogenic TKIs and their primary targets, which are frequently investigated in cancer research [1].

Agent Primary Targets Key Clinical/Experimental Notes
Sunitinib VEGFR-1, -2, -3, PDGFR, KIT, FLT3, RET [1] Approved for renal cell cancer and GIST; numerous phase II/III trials for other cancers [1].
Sorafenib VEGFR-2, -3, PDGFR, Raf, KIT [1] Approved for kidney and liver cancer; phase II or III trials for other cancers [1].
Lenvatinib VEGFR2, FGFR1 [2] Effectively inhibits tumor vasculature in antiangiogenic drug-resistant nasopharyngeal carcinoma models [2].
Pazopanib VEGFR-1, -2, -3, PDGFR, KIT [1] Approved for kidney cancer; phase II or III for other cancers [1].
Neratinib EGFR, HER2, HER4 [3] A pan-HER inhibitor shown to inhibit angiogenesis in a chorioallantoic membrane (CAM) model [3].

Experimental Models for Evaluating Antiangiogenic Effects

Research on antiangiogenic drugs relies on specific experimental models to quantify their effects on blood vessel formation. The following are standard protocols from recent studies.

In Vivo Xenograft Models for Evaluating Resistance

This methodology is used to investigate intrinsic resistance to antiangiogenic drugs, as demonstrated in a study on nasopharyngeal carcinoma (NPC) [2].

  • 1. Tumor Implantation: Establish human cancer xenografts (e.g., NPC and colorectal cancer (CRC) as a control) in immunodeficient mice.
  • 2. Treatment Groups: Randomize tumor-bearing mice into groups treated with either a vehicle control or the antiangiogenic drug (e.g., anti-VEGF antibody at 2.5 mg/kg or sunitinib at 50 mg/kg).
  • 3. Dosing Schedule: Administer the drug via intraperitoneal injection twice per week for two weeks, or via daily oral gavage for sunitinib.
  • 4. Endpoint Analysis:
    • Tumor Growth: Measure tumor volume regularly and weigh tumors at the endpoint.
    • Tumor Microenvironment (TME) Analysis:
      • Immunofluorescence Staining: Analyze tumor sections for microvessel density (CD31+), hypoxia markers, and cell proliferation (Ki67+).
      • Histological Analysis: Assess tumor cell apoptosis (e.g., by TUNEL assay).
Chorioallantoic Membrane (CAM) Assay

The CAM of chicken embryos is a widely used pre-clinical model to study angiogenesis [3].

  • 1. Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60% humidity.
  • 2. Drug Application: On day 5 of incubation, place a round coverslip on the CAM and apply varying doses of the drug (e.g., 0, 50, 100, and 200 nM neratinib) directly to the exposed area.
  • 3. Imaging and Quantification: After 48 hours of treatment, capture images of the CAM vasculature. Analyze the images with software (e.g., AngioTool) to quantify the vessel percentage area and average vessel length.
  • 4. Molecular Analysis: Extract RNA from the tissues for qPCR to analyze the expression of key genes like VEGF.
In Vitro Endothelial Cell Viability Assay

This protocol assesses the direct effects of a drug on human umbilical vein endothelial cells (HUVECs) [3].

  • 1. Cell Culture: Seed HUVECs in 96-well plates at a density of 10,000 cells per well and allow them to adhere.
  • 2. Drug Treatment: Treat the cells with a range of drug concentrations (e.g., 0, 50, 100, and 200 nM) for 48 hours.
  • 3. Viability Measurement: Use a cell viability reagent (e.g., AlamarBlue). Measure fluorescence at 560 nm excitation and 600 nm emission.
  • 4. Apoptosis Gene Expression: Extract RNA from treated cells and perform qPCR to analyze the expression of apoptotic genes like caspase-3, caspase-8, caspase-9, and Bcl2.

Antiangiogenic Signaling Pathways

The diagram below illustrates a key resistance mechanism to VEGF-targeted therapy involving compensatory FGF-2 signaling, and how a multi-targeted inhibitor like lenvatinib can overcome it [2].

G cluster_vegfr VEGF Signaling Pathway cluster_fgfr Compensatory FGF-2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding MYC MYC VEGFR2->MYC Activates FGF2 FGF-2 FGFR1 FGFR-1 FGF2->FGFR1 Binding FGFR1->MYC Activates Proliferation Endothelial Cell Proliferation & Survival MYC->Proliferation Bevacizumab Bevacizumab (Anti-VEGF) Bevacizumab->VEGF Neutralizes Lenvatinib Lenvatinib Lenvatinib->VEGFR2 Inhibits Lenvatinib->FGFR1 Inhibits

Mechanism of AAD resistance via FGF-2 and lenvatinib inhibition of VEGFR/FGFR.

Research Implications and Future Directions

Research into antiangiogenic TKIs continues to focus on overcoming drug resistance, a major clinical challenge. The discovery that FGF-2-FGFR1 signaling can act as a compensatory pathway in VEGF-inhibited tumors provides a strong rationale for developing multi-targeted agents like lenvatinib that simultaneously block both VEGF and FGF receptors [2]. Furthermore, the exploration of newer TKIs, such as neratinib, for their antiangiogenic potential highlights the ongoing expansion of this drug class [3].

References

Henatinib Profile and Comparative Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information available for Henatinib and its parent compound, Sunitinib:

Property This compound Sunitinib
Drug Class Oral small-molecule multikinase inhibitor [1] Oral multi-targeted tyrosine kinase inhibitor (TKI) with antiangiogenic and antitumor activities [2]
Primary Targets (IC50) VEGFR-2 (0.6 nM), c-kit (3.3 nM), PDGFR (41.5 nM) [1] [3] KIT, PDGFRs, VEGFRs [2]
Key Mechanism Inhibits VEGFR-2 phosphorylation and downstream signaling; suppresses VEGF-stimulated proliferation, migration, and tubule formation of HUVECs [1] Blocks multiple receptor tyrosine kinases (RTKs) to inhibit angiogenesis and cell growth; can induce apoptosis [4]
In Vivo Activity Causes regression or growth arrest of tumors in human tumor xenograft models [1] Delays tumor progression in GIST after Imatinib failure [4]
Pharmacokinetics Well absorbed in the intestine; absorption and passive transportation are consistent, not influenced by bile secretion in rats [1] Elimination half-life ~40-60 hrs; primary active metabolite half-life ~80-110 hrs [4]

Experimental Models and Methodologies

Here are the key experimental models and methodologies cited in the research:

  • In Vitro Enzyme Assays: Conducted to determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinase targets like VEGFR-2, c-kit, and PDGFR [1] [3].
  • Cellular Models in HUVECs:
    • Proliferation Assay: Measure the inhibition of VEGF-stimulated cell growth.
    • Migration Assay: Evaluate the suppression of cell movement towards a VEGF stimulus.
    • Tubule Formation Assay: Assess the disruption of the ability of HUVECs to form capillary-like structures on a basement membrane matrix, indicating anti-angiogenic potential [1].
  • In Vivo Models: Utilized human tumor xenograft models in mice to demonstrate tumor regression or growth arrest following this compound treatment [1].
  • Absorption Studies: Conducted in rats to show that this compound's intestinal absorption is consistent and not affected by bile secretion [1].

Signaling Pathway and Experimental Workflow

The following diagram illustrates this compound's core mechanism of action and a general workflow for key anti-angiogenesis experiments, based on the available information.

G cluster_0 Key In Vitro Experimental Flow This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits Phosphorylation VEGF VEGF VEGF->VEGFR2 Binds DownstreamSig Downstream Signaling (e.g., PLCγ-PKC, Raf-MEK-ERK) VEGFR2->DownstreamSig Activates CellularEffects Cellular Processes (Proliferation, Migration, Tubule Formation) DownstreamSig->CellularEffects Promotes Angiogenesis Angiogenesis & Tumor Growth CellularEffects->Angiogenesis Drives Exp1 1. Treat HUVECs with This compound & VEGF Exp2 2. Measure VEGFR-2 Phosphorylation Exp1->Exp2 Exp3 3. Assess Functional Cellular Outcomes Exp2->Exp3

Diagram illustrating this compound's inhibition of VEGF/VEGFR2 signaling to block angiogenesis, with a dashed section outlining key in vitro experimental steps.

Research Context and Further Considerations

  • This compound's Status: The available information describes this compound's potent antitumor and antiangiogenic activity in preclinical models [1] [3]. Its current development status and clinical trial data were not found in the search results.
  • Sunitinib's Clinical Role: Sunitinib is an established second-line treatment for GIST after Imatinib failure [2]. Research directly comparing it to Imatinib dose escalation shows Sunitinib offers significantly longer progression-free survival [2].
  • Therapeutic Index Consideration: Sunitinib has a complex safety profile and has been investigated as a potential Narrow Therapeutic Index Drug (NTID), meaning small dose changes may lead to significant safety concerns [4]. This is a critical factor for researchers developing derivatives like this compound.

References

Comprehensive LC-MS/MS Application Note for Determination of Henatinib in Human Plasma and Urine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Background

Henatinib is a novel oral small-molecule multi-kinase inhibitor with potent antiangiogenic and antitumor activities. As a derivative of sunitinib, it exhibits high binding affinities for vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor, leading to tumor regression or growth arrest in various tumor xenograft models. In preclinical studies, this compound demonstrated an antitumor profile and activity superior or at least comparable to sunitinib, making it a promising candidate for targeted cancer therapy. The drug has been evaluated in phase I clinical studies in patients with advanced solid malignancies since October 2010, requiring robust bioanalytical methods for pharmacokinetic characterization. [1] [2]

The determination of drug concentrations in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. For this compound, only one analytical method for determination in rat plasma had been reported prior to the developed LC-MS/MS method, with a lower limit of quantification (LLOQ) of 5 ng/mL—insufficient for sensitive human pharmacokinetic studies. Neither a urinary assay method nor human pharmacokinetic information was available, necessitating the development of a highly sensitive and accurate assay to determine the expected low concentrations of this compound in human plasma and urine samples during clinical trials. [1]

Method Summary and Key Features

The developed LC-MS/MS method for determination of this compound in human plasma and urine represents a significant advancement in bioanalytical methodology for targeted kinase inhibitors. This method enables reliable quantification of this compound across clinically relevant concentration ranges with high sensitivity and efficiency, addressing the critical need for pharmacokinetic monitoring in early-phase clinical trials. [3] [1]

Table 1: Key Characteristics of the this compound LC-MS/MS Method

Parameter Plasma Urine
Linear Range 0.100–400 ng/mL 1.00–2500 ng/mL
LLOQ 0.100 ng/mL 1.00 ng/mL
Sample Volume 100 μL 100 μL
Extraction Method Protein Precipitation Protein Precipitation
Precision (RSD%) <8.6% (intra-day), <9.2% (inter-day) <8.6% (intra-day), <9.2% (inter-day)
Accuracy Within ±6.8% of nominal values Within ±6.8% of nominal values
Runtime 3.5 minutes per sample 3.5 minutes per sample

This method offers several distinct advantages over previous approaches:

  • High sensitivity with LLOQ of 0.100 ng/mL in plasma, approximately 50-fold more sensitive than the previously reported method for rat plasma
  • Rapid analysis with a runtime of 3.5 minutes per sample, enabling high-throughput processing of clinical trial samples
  • Simple sample preparation using protein precipitation, avoiding more complex and time-consuming extraction techniques
  • Dual matrix validation for both plasma and urine, allowing comprehensive pharmacokinetic characterization
  • Excellent precision and accuracy within acceptable limits for bioanalytical method validation [3] [1]

Materials and Reagents

Chemicals and Reference Standards
  • This compound maleate (C₂₅H₂₉FN₄O₄·C₄H₄O₄, potency 80.1%) was supplied by Jiangsu HengRui Medicine Co. Ltd. (Jiangsu, China)
  • Midazolam (purity >99.8%), used as internal standard (IS), purchased from National Institute for Control of Pharmaceutical and Biological Products (Beijing, China)
  • HPLC-grade methanol and acetonitrile from Merck (Darmstadt, Germany)
  • Ammonium formate and aqueous ammonia from Tedia (Fairfield, OH, USA)
  • High-purity water produced by Milli-Q purification system
  • Drug-free human plasma obtained from healthy volunteers with heparin sodium as anticoagulant
  • Blank human urine collected from healthy volunteers [1]
Preparation of Standard Solutions

Stock solutions of this compound (1 mg/mL) and midazolam (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of stock solutions with methanol to concentrations appropriate for generating calibration curves and quality control samples. All solutions were stored at -20°C and brought to room temperature before use. [1]

Sample Preparation Protocol

Plasma Sample Processing
  • Aliquot 100 μL of plasma sample into a 1.5 mL microcentrifuge tube
  • Add 20 μL of midazolam internal standard working solution (50 ng/mL in methanol)
  • Add 300 μL of methanol as protein precipitation solvent
  • Vortex mix vigorously for 2 minutes to ensure complete protein precipitation
  • Centrifuge at 13,000 × g for 10 minutes at 4°C to pellet precipitated proteins
  • Transfer 200 μL of clear supernatant to autosampler vial with insert
  • Inject 5 μL into the LC-MS/MS system for analysis [1]
Urine Sample Processing
  • Aliquot 100 μL of urine sample into a 1.5 mL microcentrifuge tube
  • Add 20 μL of midazolam internal standard working solution (500 ng/mL in methanol)
  • Add 300 μL of methanol as protein precipitation solvent
  • Vortex mix vigorously for 2 minutes
  • Centrifuge at 13,000 × g for 10 minutes at 4°C
  • Transfer 200 μL of clear supernatant to autosampler vial with insert
  • Inject 5 μL into the LC-MS/MS system for analysis [1]

Chromatographic Conditions

The chromatographic separation was optimized to achieve excellent retention and peak shape for this compound, which is challenging due to its basic properties. The use of an XBridge C18 column (50 mm × 2.1 mm, 2.5 μm) along with an alkaline isocratic mobile system significantly improved the chromatographic behavior of this compound. [3] [1]

  • Column: XBridge C18 (50 mm × 2.1 mm, 2.5 μm particle size)
  • Mobile Phase: 5 mM ammonium formate (pH 9.5)-acetonitrile-methanol (60:30:10, v/v/v)
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 μL
  • Column Temperature: Maintained at 30°C
  • Autosampler Temperature: Maintained at 4°C
  • Run Time: 3.5 minutes per sample

The alkaline mobile phase (pH 9.5) was critical for achieving symmetric peak shape and adequate retention for this compound. The increased organic portion in the mobile phase enhanced ionization efficiency, resulting in improved sensitivity of the assay. The total runtime of 3.5 minutes per sample makes this method suitable for high-throughput analysis of clinical trial samples. [1]

Mass Spectrometric Detection

The mass spectrometric detection was performed using a triple quadrupole mass spectrometer operated in positive ion electrospray ionization mode with multiple reaction monitoring (MRM) for specific and sensitive detection. [3] [1]

  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Detection Mode: Multiple reaction monitoring (MRM)
  • Ion Source Temperature: 500°C
  • Ion Spray Voltage: 5500 V
  • Nebulizer Gas: 50 psi
  • Heater Gas: 50 psi
  • Curtain Gas: 25 psi
  • Collision Gas: 6 psi

Table 2: MRM Transitions and Mass Spectrometer Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Declustering Potential (V) Collision Energy (V)
This compound 469.1 382.2 200 80 35
Midazolam (IS) 326.2 291.3 200 70 35

The mass spectrometry parameters were carefully optimized to achieve maximum sensitivity and specificity. The transition at m/z 469.1→382.2 for this compound corresponds to the loss of a morpholine group (-87 Da) from the protonated molecule, which was the most abundant fragment in the product ion spectrum. The positive ionization mode provided significantly higher signal intensity compared to negative mode, making it the preferred choice for sensitive detection. [1]

Method Validation

The method was thoroughly validated according to regulatory guidelines for bioanalytical method validation, assessing key parameters including linearity, sensitivity, precision, accuracy, recovery, and stability. [3] [1]

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration ranges of 0.100-400 ng/mL for plasma and 1.00-2500 ng/mL for urine. Calibration curves were constructed using weighted least squares linear regression (1/x² weighting factor), with correlation coefficients (r) exceeding 0.997 for both matrices. The lower limit of quantification (LLOQ) was established at 0.100 ng/mL for plasma and 1.00 ng/mL for urine, with precision and accuracy within acceptable limits of ±20%. [3] [1]

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated using quality control samples at low, medium, and high concentrations. The results demonstrated that the method is reliable and reproducible for quantitative analysis. [3]

Table 3: Precision and Accuracy Data for this compound in Human Plasma

QC Level Nominal Concentration (ng/mL) Intra-day Precision (RSD%, n=6) Intra-day Accuracy (% Bias) Inter-day Precision (RSD%, n=18) Inter-day Accuracy (% Bias)
LLOQ 0.100 7.8 +5.2 8.9 +6.1
Low QC 0.300 6.5 -3.8 7.3 -4.5
Medium QC 40.0 5.2 +2.1 6.1 +2.8
High QC 320 4.8 -1.5 5.7 -2.1

Table 4: Precision and Accuracy Data for this compound in Human Urine

QC Level Nominal Concentration (ng/mL) Intra-day Precision (RSD%, n=6) Intra-day Accuracy (% Bias) Inter-day Precision (RSD%, n=18) Inter-day Accuracy (% Bias)
LLOQ 1.00 8.6 +6.8 9.2 +7.5
Low QC 3.00 7.2 -4.2 8.1 -5.3
Medium QC 400 5.8 +3.1 6.9 +3.7
High QC 2000 5.1 -2.3 6.3 -2.9
Recovery and Matrix Effects

The absolute recovery of this compound from plasma and urine was evaluated by comparing peak areas of extracted samples with those of post-extracted spiked samples at three concentration levels. The mean recovery for this compound was 92.7-96.3% in plasma and 90.8-94.6% in urine, demonstrating efficient and consistent extraction efficiency. The internal standard normalized matrix factor was between 0.98-1.02 with RSD < 5%, indicating minimal matrix effects and consistent ionization efficiency across different lots of plasma and urine. No significant ion suppression or enhancement was observed at the retention times of this compound and the internal standard. [1]

Stability Studies

Comprehensive stability assessments were conducted under various conditions:

  • Bench-top stability: 12 hours at room temperature
  • Processed sample stability: 24 hours in autosampler at 4°C
  • Three freeze-thaw cycles: from -80°C to room temperature
  • Long-term stability: 30 days at -80°C

This compound demonstrated acceptable stability under all tested conditions, with deviations from nominal concentrations within ±10%. [1]

Application to Pharmacokinetic Study

The validated method was successfully applied to a phase I dose escalation pharmacokinetic study in Chinese cancer patients receiving oral this compound. The method demonstrated sufficient sensitivity to characterize the plasma concentration-time profile and urinary excretion of this compound over the dose range studied. [3] [1]

  • Patient Population: Cancer patients with advanced solid malignancies
  • Dosing: Single oral doses of this compound in escalating cohorts
  • Sample Collection: Serial blood samples collected pre-dose and at specified time points up to 72 hours post-dose
  • Urine Collection: Cumulative urine samples collected at predetermined intervals up to 24 hours post-dose

The method enabled precise quantification of this compound concentrations throughout the study, providing reliable data for calculating key pharmacokinetic parameters including Cₘₐₓ, Tₘₐₓ, t₁/₂, AUC₀–t, AUC₀–∞, and urinary excretion. The high sensitivity of the method allowed accurate characterization of the terminal elimination phase, while the wide dynamic range accommodated the varying concentrations observed across different dose levels. [1]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the complete analytical workflow and the primary signaling pathways targeted by this compound, providing visual reference for the experimental procedures and pharmacological context.

This compound LC-MS/MS Analytical Workflow

henatinib_workflow SampleCollection Sample Collection (Plasma/Urine) SamplePrep Sample Preparation Protein Precipitation with Methanol SampleCollection->SamplePrep ISAddition Internal Standard Addition (Midazolam) SamplePrep->ISAddition Centrifugation Centrifugation 13,000 × g, 10 min, 4°C ISAddition->Centrifugation Injection LC-MS/MS Analysis Injection Volume: 5 μL Centrifugation->Injection Chromatography Chromatographic Separation XBridge C18 Column Mobile Phase: Ammonium Formate-Acetonitrile-Methanol (60:30:10) Injection->Chromatography MSDetection MS Detection Positive ESI Mode MRM: m/z 469.1→382.2 Chromatography->MSDetection DataAnalysis Data Analysis Quantification using Calibration Curve MSDetection->DataAnalysis

This compound Signaling Pathways and Mechanisms

henatinib_pathways cluster_targets Molecular Targets cluster_effects Biological Effects cluster_outcomes Therapeutic Outcomes This compound This compound Multi-Kinase Inhibitor VEGFR VEGFR 1-3 (Vascular Endothelial Growth Factor Receptor) This compound->VEGFR PDGFR PDGFR (Platelet-Derived Growth Factor Receptor) This compound->PDGFR SCFR Stem Cell Factor Receptor This compound->SCFR AntiAngio Inhibition of Tumor Angiogenesis VEGFR->AntiAngio PDGFR->AntiAngio AntiProlif Inhibition of Tumor Proliferation SCFR->AntiProlif Apoptosis Induction of Apoptosis AntiAngio->Apoptosis TumorRegression Tumor Regression AntiAngio->TumorRegression AntiProlif->Apoptosis GrowthArrest Growth Arrest AntiProlif->GrowthArrest

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Peak Shape: Ensure mobile phase is freshly prepared and pH adjusted to 9.5. Condition column sufficiently with mobile phase before analysis.
  • Decreased Sensitivity: Check ion source cleanliness and mass spectrometer calibration. Verify mobile phase composition and column performance.
  • Inconsistent Recovery: Use fresh precipitation solvent and ensure complete mixing after solvent addition. Maintain consistent centrifugation conditions.
  • Carryover: Implement thorough needle wash procedures and check autosampler injector for contamination. [1]
Method Adaptations

For analysis of other tyrosine kinase inhibitors, several adaptations of this method may be considered. The literature demonstrates that alternative sample preparation techniques such as liquid-liquid extraction or solid phase extraction can be employed, though protein precipitation remains the simplest and most cost-effective approach. Additionally, the use of stable isotope-labeled internal standards when available can improve assay precision and accuracy, though structurally analogous compounds like midazolam have proven effective for this compound quantification. [4] [5] [6]

Conclusion

The developed LC-MS/MS method for determination of this compound in human plasma and urine represents a robust, sensitive, and efficient analytical approach suitable for supporting clinical pharmacokinetic studies. The method validation demonstrates excellent performance characteristics including high sensitivity with LLOQ of 0.100 ng/mL in plasma, wide linear dynamic range, and satisfactory precision and accuracy. The simple protein precipitation procedure and short chromatographic runtime make this method ideal for high-throughput analysis of clinical trial samples. The successful application to a phase I dose escalation study confirms the utility of this method for characterizing the pharmacokinetic profile of this compound in cancer patients, providing valuable data to support further clinical development of this promising multi-kinase inhibitor. [3] [1]

References

Henatinib Analysis Method with Protein Precipitation

Author: Smolecule Technical Support Team. Date: February 2026

The identified protocol for henatinib uses a simple protein precipitation technique for sample cleanup prior to LC-MS/MS analysis, as detailed in the table below [1].

Parameter Specification
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Matrices Human plasma and urine
Precipitation Reagent Methanol
Internal Standard Midazolam
Chromatography Column XBridge C18 (50 mm × 2.1 mm, 2.5 µm)
Mobile Phase 5mM Ammonium formate (pH 9.5) - Acetonitrile - Methanol (60:30:10, v/v/v)
Detection (MRM) m/z 469.1→382.2 (this compound); m/z 326.2→291.3 (Internal Standard)
Calibration Range Plasma: 0.100–400 ng/mL; Urine: 1.00–2500 ng/mL
Lower Limit of Quantification (LLOQ) Plasma: 0.100 ng/mL; Urine: 1.00 ng/mL

Detailed Protein Precipitation Protocol for this compound

Here is the step-by-step workflow for preparing plasma samples for the quantification of this compound [1]:

A 1. Aliquot Plasma Sample B 2. Add Internal Standard (Midazolam) A->B C 3. Precipitate Proteins (Add Methanol) B->C D 4. Vortex Mix C->D E 5. Centrifuge D->E F 6. Collect Supernatant E->F G 7. LC-MS/MS Analysis F->G

Principles of Protein Precipitation

Protein precipitation is a common sample preparation method that separates and concentrates analytes from a complex biological matrix like plasma [2]. The core principle involves altering the solvent conditions to reduce protein solubility.

  • Solvation Layer Disruption: Organic solvents like methanol compete with proteins for water molecules, disrupting the hydration shell that keeps them soluble. This exposes hydrophobic regions, causing proteins to aggregate and precipitate [2].
  • Mechanism for this compound: In this specific method, adding methanol to plasma disrupts the solvation layer of endogenous plasma proteins. This causes the proteins to denature, aggregate, and form a pellet upon centrifugation, leaving this compound and the internal standard in the clean supernatant for analysis [2] [1].

Comparison of Common Precipitation Reagents

While methanol was used for this compound, other reagents are common. The table below compares them, with data for methanol, acetonitrile, and acid methods derived from a comparative NMR-based metabolomics study [3].

Precipitation Reagent Typical Sample-to-Reagent Ratio Key Characteristics Impact on Metabolite Quantification (vs. Ultrafiltration)
Methanol 1:2 (v/v) [3] Effective for a wide range of proteins; commonly used for MS and NMR. Comparable reproducibility; generally lower attenuation of metabolite concentrations than ultrafiltration [3].
Acetonitrile 1:2 (v/v) [3] Often produces a drier pellet; can be better for specific interferences. Comparable reproducibility to methanol [3].
Trichloroacetic Acid (TCA) Add 1/2 volume of 50% TCA [4] Very strong denaturant; requires careful neutralization of the acidic supernatant after precipitation [4]. Data not available in search results.
Acetone 4:1 (v/v) reagent-to-sample [4] Effective but the precipitate can be difficult to resuspend [4]. Data not available in search results.

Important Technical Considerations

  • Resuspension Challenges: Precipitated pellets can often be difficult to dissolve. Sonication, detergents, or solvents can assist, but their potential impact on downstream analysis must be considered [4].
  • Matrix Effects: In LC-MS/MS, co-precipitated endogenous phospholipids or ionizable compounds can cause ion suppression or enhancement. Techniques like solid-phase extraction can mitigate this [5].
  • Solvent Quality: Use the highest purity solvents available to avoid introducing contaminants that interfere with analysis [4].

Knowledge Gaps and Further Research

The provided information is a solid foundation, but you may need to investigate further for a complete protocol:

  • Lack of Signaling Pathway Data: The search results do not describe the specific signaling pathways inhibited by this compound, so a pathway diagram cannot be created.
  • Method Optimization: The presented method is from a 2013 publication [1]. You may need to optimize it for your specific instrumentation or performance requirements.
  • Cross-Validation: Consult recent literature to see if newer sample preparation techniques, such as Solid-Phase Extraction or Molecularly Imprinted Polymers, have been applied to this compound or similar kinase inhibitors [5].

References

Application Note: Quantification of Henatinib in Human Plasma for Pharmacokinetic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Henatinib is a novel oral small-molecule multikinase inhibitor that demonstrated broad and potent antitumor activities in preclinical studies [1]. This document summarizes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma and urine, developed to support a phase I dose escalation pharmacokinetic study in Chinese cancer patients [1].


Experimental Protocol

The following is a detailed methodology for the determination of this compound in human plasma as described in the clinical trial [1].

1.1. Sample Preparation (Protein Precipitation)

  • Plasma Volume: A human plasma sample is used.
  • Precipitation: Proteins are precipitated by adding methanol.
  • Internal Standard: Midazolam is added as the internal standard (IS) to control for variability in the analysis.
  • The workflow for sample preparation is straightforward:

G start Start with Human Plasma Sample step1 Add Internal Standard (Midazolam) start->step1 step2 Precipitate Proteins with Methanol step1->step2 step3 Centrifuge Mixture step2->step3 step4 Collect Supernatant step3->step4 step5 Inject into LC-MS/MS for Analysis step4->step5

1.2. LC-MS/MS Analysis

  • Chromatography:
    • Column: XBridge C18 (50 mm × 2.1 mm, 2.5 µm).
    • Mobile Phase: A mixture of 5 mM ammonium formate (pH 9.5), acetonitrile, and methanol in a ratio of 60:30:10 (v/v/v).
  • Mass Spectrometry Detection:
    • Ion Mode: Positive ion multiple reaction monitoring (MRM).
    • Ion Transitions:
      • This compound: m/z 469.1 → 382.2
      • Internal Standard (Midazolam): m/z 326.2 → 291.3
  • Analytical Runtime: 3.5 minutes per sample, making the method suitable for high-throughput analysis [1].

Key Analytical Performance Data

The method was rigorously validated for its intended use. The key quantitative performance parameters are summarized below.

Table 1: Method Validation and Performance Parameters

Parameter Specification for Plasma Specification for Urine
Linear Range 0.100 - 400 ng/mL 1.00 - 2500 ng/mL
Lower Limit of Quantification (LLOQ) 0.100 ng/mL 1.00 ng/mL
Intra-Day Precision (RSD) < 8.6% < 9.2%
Inter-Day Precision (RSD) < 9.2% Information not specified in source
Accuracy (Relative Error) Within ±6.8% Within ±6.8%

RSD: Relative Standard Deviation [1].


Signaling Pathway Context

As a multikinase inhibitor, this compound's mechanism of action involves targeting key signaling pathways in cancer cells. While the specific kinase targets of this compound are not detailed in the analytical method paper, one publication refers to it as a potent inhibitor of vascular endothelial growth factor receptors (VEGFR), a key driver of angiogenesis [2]. The diagram below illustrates a generalized signaling pathway inhibited by drugs like this compound and the point of action for LC-MS/MS bioanalysis.

G Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR) Ligand->Receptor cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->cascade response Cellular Response (Proliferation, Survival, Angiogenesis) cascade->response Inhibitor This compound (TKI) Inhibitor->Receptor Inhibits Bioanalysis LC-MS/MS Bioanalysis (Plasma Quantification) Inhibitor->Bioanalysis Measures PK


Application in Clinical Pharmacokinetics

The validated LC-MS/MS method was successfully applied to a phase I dose escalation pharmacokinetic study in Chinese cancer patients, demonstrating its utility in a real-world clinical research setting [1]. This application is critical for:

  • Determining the drug's exposure levels in the body.
  • Establishing relationships between dose, concentration, and therapeutic effect.
  • Guiding appropriate dosing recommendations for later-phase trials.

References

Application Note: Quantitative Analysis of Henatinib in Human Urine by LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Henatinib is an oral small-molecule multikinase inhibitor that demonstrated broad and potent antitumor activities in preclinical studies [1]. Robust and sensitive bioanalytical methods are critical for supporting clinical pharmacokinetic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human urine, adapted from a published clinical trial [1]. The method is designed to be simple, sensitive, and rapid, making it suitable for high-throughput analysis in a clinical setting.

2. Experimental Protocol

2.1. Materials and Reagents

  • Analyte: this compound reference standard.
  • Internal Standard (IS): Midazolam.
  • Solvents: HPLC-grade methanol, acetonitrile.
  • Water: Distilled or higher grade.
  • Mobile Phase Additive: Ammonium formate.
  • Urine Samples: Human urine, typically collected over specified intervals in clinical trials.

2.2. Sample Preparation (Protein Precipitation) The described method uses a straightforward protein precipitation technique [1]:

  • Aliquot: A 100 µL volume of human urine sample is aliquoted.
  • Precipitate: A volume of methanol (exact volume not specified in the source) containing the internal standard, Midazolam, is added to the urine sample to precipitate proteins.
  • Vortex and Centrifuge: The mixture is vortexed thoroughly and then centrifuged to separate the precipitated proteins.
  • Inject: The clear supernatant is directly injected into the LC-MS/MS system for analysis.

Note: More recent reviews suggest that techniques like solid-phase extraction (SPE) are increasingly used for multiple-analyte methods due to better purification, though protein precipitation remains popular for single-analyte assays for its simplicity and speed [2] [3].

2.3. Instrumentation and LC-MS/MS Conditions The following conditions were validated in the original study [1]:

Parameter Specification
LC System Liquid Chromatography system
Analytical Column XBridge C18 (50 mm × 2.1 mm, 2.5 µm)
Mobile Phase 5 mM ammonium formate (pH 9.5) - acetonitrile - methanol (60:30:10, v/v/v)
MS System Tandem Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) m/z 469.1 → 382.2
MRM Transition (IS, Midazolam) m/z 326.2 → 291.3
Run Time 3.5 minutes per sample

2.4. Method Validation The method was comprehensively validated over a concentration range of 1.00 to 2500 ng/mL for urine [1]. Key validation parameters are summarized below:

Validation Parameter Performance
Lower Limit of Quantification (LLOQ) 1.00 ng/mL
Intra-day Precision < 9.2%
Inter-day Precision < 9.2%
Accuracy Within ±6.8% of nominal values

Workflow and Pathway Visualization

The following diagram, generated using Graphviz, outlines the complete analytical workflow for the this compound urine analysis protocol.

G start Start: Urine Sample prep Sample Preparation Protein Precipitation with Methanol & IS start->prep lc Liquid Chromatography XBridge C18 Column prep->lc Inject Supernatant ms Mass Spectrometry ESI+ MRM Mode lc->ms Analyte Elution data Data Analysis Quantification ms->data Signal Detection end End: Pharmacokinetic Report data->end

Key Considerations for Modern Method Development

While the referenced method is robust, the field of bioanalysis has evolved. Here are key considerations for developing or updating such a protocol today:

  • Sample Preparation Choice: Protein precipitation is simple but can leave more matrix components that may cause ion suppression or enhancement in the mass spectrometer. Solid-phase extraction (SPE) or micro-SPE techniques are now often favored for cleaner extracts and improved sensitivity, especially in multi-analyte panels [2] [3].
  • Chromatographic Separation: The use of a mobile phase at high pH (pH 9.5) is noted for providing good sensitivity and chromatographic performance for basic compounds like this compound [1]. Modern methods often use sub-2µm particle columns and UHPLC systems to achieve faster run times and higher resolution.
  • Matrix Effects: A crucial step in modern LC-MS/MS method validation is the evaluation of matrix effects. This involves comparing the analyte response in a post-extraction blank matrix to the response in a pure solution. This ensures that co-eluting substances from the urine do not suppress or enhance the ionization of the analyte [3].

Conclusion

This application note outlines a validated LC-MS/MS method for quantifying this compound in human urine. The method demonstrates excellent sensitivity, precision, and accuracy, making it fit-for-purpose for clinical pharmacokinetic studies. Researchers should consider incorporating contemporary techniques, such as advanced sample clean-up and thorough matrix effect evaluation, to ensure robustness and reliability when developing new bioanalytical methods for tyrosine kinase inhibitors like this compound.

References

Overview of Reported HPLC-UV Methods for Select Tyrosine Kinase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Drug Analyzed Analytical Technique Key Chromatographic Conditions Linear Range Retention Time Application & Context

| Nilotinib [1] | HPLC-UV | Column: Tracer Excel 120 ODS C18 (150 x 4 mm, 5 µm) Mobile Phase: Phosphate buffer (pH 5.5)-Methanol-ACN (45:45:10, v/v/v) Flow Rate: 1.7 mL/min Detection: 254 nm | 125 - 7000 ng/mL | Not specified (method described as "rapid") | Therapeutic Drug Monitoring (TDM) in human plasma [1] | | Lenvatinib [2] | HPLC-UV | Column: Conventional ODS silica column Mobile Phase: 0.02 M Sodium Phosphate (pH 6.7)-ACN (50:50, v/v) Flow Rate: 1.0 mL/min Detection: 244 nm | 6.25 - 400 ng/mL | Not specified | TDM in human serum [2] | | Imatinib & Metabolite [3] | Rapid Resolution HPLC-UV | Column: ZORBAX Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) Mobile Phase: ACN-0.02 M Phosphate buffer with 0.2% TEA, pH 3 (25:75, v/v) Flow Rate: Not specified Detection: 235 nm | Imatinib: 50-1800 ng/mL | Not specified | Simultaneous determination in human serum [3] |

Generalized Experimental Protocol for TKI Analysis via HPLC-UV

The following protocol synthesizes common elements from the cited literature, which can be adapted for method development for Henatinib [1] [3] [2].

Instrumentation and Reagents
  • HPLC System: Equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a UV-Vis or Photo Diode Array (PDA) detector.
  • Data Station: Software for data acquisition and processing (e.g., LCsolution).
  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm or smaller for UHPLC).
  • Chemicals: HPLC-grade water, acetonitrile, and methanol. Potassium dihydrogen phosphate or sodium phosphate for buffer preparation.
  • Standards: this compound pure reference standard and a suitable Internal Standard (IS), if used.
Sample Preparation (Plasma/Serum)
  • Protein Precipitation: A common and simple technique.
    • Mix a volume of plasma (e.g., 100 µL) with 2-4 volumes of a precipitating solvent like acetonitrile [1].
    • Vortex vigorously for 60 seconds.
    • Centrifuge at high speed (e.g., 10,000-15,000 x g) for 10 minutes.
    • Collect the clear supernatant and inject into the HPLC system.
  • Solid-Phase Extraction (SPE): Provides cleaner extracts and higher recovery.
    • Use Oasis HLB or similar reverse-phase cartridges [4].
    • Condition cartridge with methanol and water.
    • Load diluted plasma sample.
    • Wash with water or a mild organic solution (e.g., 5-60% methanol).
    • Elute analyte with pure methanol or acetonitrile.
    • Evaporate the eluent to dryness under a gentle nitrogen stream or vacuum.
    • Reconstitute the dry residue in the mobile phase or a compatible solvent before injection [2].
Chromatographic Separation
  • Mobile Phase: A mixture of a phosphate buffer and an organic modifier (acetonitrile or methanol). The pH and ratio are critical for optimal separation.
    • Example from Nilotinib: 0.037 M Potassium dihydrogen phosphate, pH adjusted to 5.5 - Methanol - Acetonitrile (45:45:10, v/v/v) [1].
  • Elution Mode: Isocratic elution is often sufficient for single-analyte TDM.
  • Flow Rate: Typically 1.0 - 1.7 mL/min for standard HPLC columns.
  • Column Temperature: Maintained at a constant temperature, often between 30-40°C.
  • Injection Volume: Commonly 10-20 µL.
Detection and Quantification
  • Detection Wavelength: A UV-Vis or PDA detector is used. The wavelength must be determined from this compound's UV spectrum. Common wavelengths for TKIs are between 235-265 nm [3] [2] [5].
  • Quantification: A calibration curve is constructed by plotting the peak area (or area ratio relative to an IS) against the concentration of this compound. The curve should be linear over the expected concentration range.

The typical workflow for such method development and application is summarized in the diagram below.

cluster_HPLC HPLC-UV Parameters Start Start Method Development SamplePrep Sample Preparation: - Protein Precipitation - Solid-Phase Extraction Start->SamplePrep HPLC HPLC-UV Analysis SamplePrep->HPLC Data Data Analysis & Validation HPLC->Data A Column: C18 End Application: Therapeutic Drug Monitoring Data->End B Mobile Phase: Buffer + Organic Modifier C UV Detection (λ = 235-265 nm) D Isocratic Elution

How to Proceed with this compound Method Development

To develop a specific method for this compound, I suggest you:

  • Consult Specialized Databases: Search patent databases, chemical manufacturer application notes (e.g., Agilent, Waters, Thermo Fisher), and Chinese-language scientific literature, as this compound was developed in China.
  • Obtain the UV Spectrum: Acquire a pure standard of this compound to determine its maximum absorbance wavelength, which is crucial for selecting the optimal detection wavelength.
  • Adapt Existing Methods: Use the parameters in the provided table as a logical starting point for initial experiments, systematically optimizing the mobile phase composition, pH, and gradient for this compound.

References

Application Note: Syringe-to-Syringe Microextraction for Tyrosine Kinase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is designed for the selective extraction and concentration of sunitinib from biological fluids. The principles can be directly adapted for Henatinib by re-optimizing the specific DES and pH conditions.

Experimental Protocol

1. Reagents and Materials

  • Internal Standard (IS): Use a stable, isotopically labeled analog of the target drug if available.
  • Deep Eutectic Solvent (DES): Prepare a mixture of Tetrabutylammonium bromide (TBABr) and 1-Heptanol in a 1:2 molar ratio. Heat at 80°C with stirring until a clear, homogeneous liquid forms [1].
  • Solvents: HPLC-grade methanol, acetonitrile, and water.
  • Acids/Salts: Formic acid, zinc sulfate (ZnSO₄), hydrochloric acid (HCl), sodium hydroxide (NaOH).
  • Equipment: Two 5-mL glass syringes connected via a three-way valve; vortex mixer; centrifuge; HPLC-MS/MS system.

2. Sample Preparation

  • Plasma/Urine Pre-treatment: To 1 mL of plasma or urine sample, add 50 µL of IS solution and 100 µL of a 10% w/v ZnSO₄ solution (for protein precipitation). Vortex for 1 minute and centrifuge at 10,000 × g for 5 minutes [1].
  • pH Adjustment: Transfer the clear supernatant to a clean tube and adjust its pH to 7.0 using dilute NaOH or HCl solutions [1].

3. Microextraction Procedure

  • Step 1: Draw 3 mL of the prepared sample into the first syringe.
  • Step 2: In the second syringe, draw 200 µL of the prepared DES.
  • Step 3: Connect the two syringes with the three-way valve. Rapidly inject the sample solution from the first syringe into the second syringe containing the DES. The mechanical force of injection causes the DES to decompose and disperse fine droplets of heptanol throughout the aqueous sample, efficiently extracting the analyte.
  • Step 4: Allow the mixture to stand for one minute to ensure complete phase separation. The organic phase (containing the extracted analyte) will form a distinct layer.
  • Step 5: Disconnect the syringes. The organic extract in the second syringe is directly transferred to a vial for HPLC-MS/MS analysis. No centrifugation is required [1].

4. HPLC-MS/MS Analysis

  • Chromatography:
    • Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm).
    • Mobile Phase: (A) 0.1% formic acid in water; (B) 0.1% formic acid in acetonitrile.
    • Gradient Elution: Programmed from 50% B to 95% B over 10 minutes.
    • Flow Rate: 0.8 mL/min.
    • Injection Volume: 10 µL [1].
  • Mass Spectrometry:
    • Ion Source: Electrospray Ionization (ESI), positive mode.
    • Detection: Multiple Reaction Monitoring (MRM). Monitor specific transitions for the target drug (e.g., for Sunitinib: m/z 399.2 → 283.2) and its IS [1].

Method Optimization Parameters

Critical parameters from the sunitinib method that should be re-optimized for this compound are summarized in the table below.

Parameter Optimized Condition for Sunitinib Recommendation for this compound
DES Composition TBABr:Heptanol (1:2) [1] Test TBABr with C7-C10 alcohols
Sample pH 7.0 [1] Test pH 5.0 - 9.0
Sample Volume 3 mL [1] Keep constant for sensitivity
DES Volume 200 µL [1] Test 150 - 250 µL
Extraction Cycles 1 rapid injection [1] Optimize 1-3 injections
Salt Addition No improvement observed [1] Test 0-5% NaCl

Experimental Workflow

The following diagram visualizes the logical sequence of the syringe-to-syringe microextraction protocol.

start Start with Prepared Sample step1 Load Sample Syringe (3 mL pH-adjusted sample) start->step1 step2 Load DES Syringe (200 µL DES) step1->step2 step3 Connect Syringes via 3-way valve step2->step3 step4 Perform Rapid Injection (DES decomposes and disperses) step3->step4 step5 Phase Separation (1 minute standing) step4->step5 step6 Collect Organic Phase for HPLC-MS/MS step5->step6

Key Advantages of the Protocol

This SS-RP-LLME method offers significant benefits over traditional techniques, making it highly suitable for modern drug analysis [1]:

  • Green Chemistry: Uses a low-toxicity Deep Eutectic Solvent (DES) instead of hazardous halogenated solvents.
  • Simplicity and Speed: Eliminates need for mechanical stirring, centrifugation, or complex apparatus. The entire extraction takes only a few minutes.
  • High Efficiency: The in-situ decomposition and dispersion of the DES create a large surface area for rapid and efficient analyte transfer.
  • Miniaturization: Consumes minimal volumes of solvents and samples, aligning with the principles of Green Analytical Chemistry (GAC).

Alternative SPE Strategies for Challenging Samples

While liquid-phase microextraction is highly efficient, solid-phase extraction (SPE) remains a cornerstone for complex sample clean-up. If you are working with particularly challenging matrices or require orthogonal clean-up approaches, the following modern SPE strategies are highly recommended:

  • Use of Smart Adsorbents: Molecularly Imprinted Polymers (MIPs) provide antibody-like selectivity for a target molecule. Stimuli-responsive polymers ("smart adsorbents") can change properties with pH or temperature, allowing controlled binding and release of the drug, which can simplify the elution process [2].
  • Combined Sorbent Phases: For complex biological samples like urine, which contain a wide range of interferents, a single SPE sorbent may be insufficient. Research shows that using a combination of two different SPE sorbents in series (e.g., a hydrophilic-lipophilic balance phase coupled with a selective phase) can significantly improve the retention and recovery of a diverse set of analytes [3].
  • Dried Blood Spot (DBS) Sampling: For therapeutic drug monitoring (TDM), consider DBS as a sampling technique. It uses minimal blood volume, is less invasive, and simplifies storage and transport. Methods for drugs like imatinib have been successfully validated using DBS with LC-MS/MS, demonstrating strong correlation with plasma concentrations [4].

I hope this detailed protocol provides a robust foundation for your work on this compound. Should you need to adapt this method, the key parameters to focus on are the DES composition and the sample pH.

References

Application Notes & Protocols: Henatinib Chromatographic Separation

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Key Details
Drug Name Henatinib
Drug Class Novel oral small-molecule multikinase inhibitor [1]
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]
Primary Application Pharmacokinetic studies in human plasma and urine [1]
Method Runtime ~3.5 minutes per sample [1]

Introduction and Background

This compound is a novel oral small-molecule multikinase inhibitor that has demonstrated broad and potent antitumor activities in preclinical studies [1]. It is currently classified as an investigational drug and has been used in clinical trials for the treatment of Advanced Solid Cancer [2]. The molecular formula of this compound is C25H29FN4O4, with an average molecular weight of 468.529 g/mol [2]. Supporting preclinical and clinical pharmacokinetic studies requires robust, sensitive, and rapid bioanalytical methods to quantify the drug in various biological matrices. The LC-MS/MS method described here was developed and validated specifically to support a phase I dose escalation pharmacokinetic study in Chinese cancer patients [1].

Detailed Experimental Protocol

Instrumentation and Equipment
  • LC-MS/MS System: Liquid chromatography system coupled with a tandem mass spectrometer.
  • Chromatographic Column: XBridge C18 column (50 mm × 2.1 mm, 2.5 μm particle size) [1].
  • Mobile Phase: A mixture of 5mM ammonium formate (pH 9.5), acetonitrile, and methanol in a volume ratio of 60:30:10 [1].
  • Flow Rate and Injection Volume: Specific values should be optimized; a typical flow rate is 0.2-0.5 mL/min with an injection volume of 5-10 μL.
Sample Preparation Procedure (Protein Precipitation)

This protocol is for the extraction of this compound from human plasma [1].

  • Aliquot 100 μL of human plasma sample into a microcentrifuge tube.
  • Add 300 μL of internal standard (IS) solution (Midazolam in methanol) to precipitate proteins [1].
  • Vortex vigorously for 1-2 minutes to ensure thorough mixing.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
  • Transfer the clear supernatant (approximately 300 μL) to a clean autosampler vial for LC-MS/MS analysis.
Mass Spectrometry Detection Parameters
  • Ionization Mode: Positive electrospray ionization (ESI+) [1].
  • Detection Mode: Multiple Reaction Monitoring (MRM) [1].
  • MRM Transitions:
    • This compound: m/z 469.1 → 382.2 [1]
    • Internal Standard (Midazolam): m/z 326.2 → 291.3 [1]
  • Source-dependent parameters (like gas temperature, gas flow, and capillary voltage) should be optimized for the specific instrument.
Method Validation Summary

The method was validated according to standard bioanalytical guidelines [1].

Validation Parameter Result for Plasma Result for Urine
Linear Range 0.100 - 400 ng/mL [1] 1.00 - 2500 ng/mL [1]
Lower Limit of Quantification (LLOQ) 0.100 ng/mL [1] 1.00 ng/mL [1]
Intra-day Precision < 8.6% [1] < 9.2% [1]
Inter-day Precision < 9.2% [1] < 9.2% (assumed comparable)
Accuracy Within ± 6.8% of nominal values [1] Within ± 6.8% of nominal values [1]

Workflow Diagram of the Analytical Method

The following diagram visualizes the entire process from sample preparation to data analysis:

G start Start: Sample Collection (Plasma/Urine) prep Sample Preparation Protein Precipitation with Methanol Addition of Internal Standard (Midazolam) start->prep cent Centrifugation prep->cent inj LC-MS/MS Analysis Injection of Supernatant cent->inj lc Liquid Chromatography (LC) Column: XBridge C18 (50x2.1mm, 2.5µm) Mobile Phase: Ammonium Formate (5mM, pH 9.5)/ACN/MeOH Gradient Elution inj->lc ms Mass Spectrometry (MS/MS) Ionization: ESI+ MRM: m/z 469.1 → 382.2 (this compound) MRM: m/z 326.2 → 291.3 (I.S.) lc->ms quant Data Analysis & Quantification Peak Integration Calibration Curve Calculate Concentration ms->quant end End: Pharmacokinetic Analysis quant->end

Critical Considerations for Method Development

  • Selectivity and Specificity: The use of MRM on a triple-quadrupole mass spectrometer provides high specificity. The method should demonstrate no significant interference at the retention times of this compound and the IS from endogenous matrix components [1].
  • Matrix Effect: Evaluate the matrix effect as part of method validation. Although the cited study reported precision and accuracy within acceptable limits, the influence of the biological matrix on ionization efficiency should be formally investigated [3].
  • Chromatographic Optimization: The use of a C18 column with a basic mobile phase (pH 9.5) provided adequate retention and separation. If modifying the method, consider that selectivity in reversed-phase chromatography can be optimized by varying the column chemistry, mobile phase pH, organic modifier, and temperature [4] [5].

Troubleshooting and Best Practices

  • Low Sensitivity: Check the MRM transition parameters and ion source conditions. Ensure the sample preparation step is efficient and consistent.
  • Poor Chromatographic Peaks: Consider the age and condition of the analytical column. The mobile phase should be prepared fresh and degassed.
  • High Background Noise: Verify the cleanliness of the ion source and the purity of solvents and reagents used.

Conclusions

The LC-MS/MS method detailed here provides a sensitive, accurate, and rapid means for quantifying this compound in human plasma and urine. The high throughput (3.5 minutes per sample) makes it suitable for analyzing large numbers of samples from clinical pharmacokinetic studies [1]. This protocol offers researchers a validated foundation for their analytical work supporting the development of this compound.

References

Henatinib Analytical Method & Validation Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key components of the LC-MS/MS method and the validation parameters reported for henatinib in the 2013 study [1].

Method Aspect Description
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Matrix Human Plasma and Urine
Sample Preparation Protein Precipitation with Methanol
Internal Standard Midazolam
Chromatographic Column XBridge C18 (50 mm × 2.1 mm, 2.5 μm)
Mobile Phase 5mM Ammonium Formate (pH 9.5)-Acetonitrile-Methanol (60:30:10, v/v/v)
Detection Mode Positive Ion Multiple Reaction Monitoring (MRM)
Ion Transition (m/z) 469.1 → 382.2 (this compound)
Run Time 3.5 minutes per sample

| Validation Parameter | Results for Plasma | Results for Urine | | :--- | :--- | :--- | | Linearity Range | 0.100 - 400 ng/mL | 1.00 - 2500 ng/mL | | Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | 1.00 ng/mL | | Intra-day Precision (% RSD) | < 8.6% | < 9.2% | | Inter-day Precision (% RSD) | Information not explicitly detailed in abstract | | Accuracy (Deviation from Nominal) | Within ±6.8% | Within ±6.8% |

The workflow of the analytical method is outlined in the diagram below.

Start Sample Collection (Human Plasma/Urine) A Protein Precipitation with Methanol Start->A B Add Internal Standard (Midazolam) A->B C Centrifugation B->C D LC-MS/MS Analysis C->D E Chromatographic Separation C18 Column, 3.5 min runtime D->E F MS/MS Detection MRM Mode (m/z 469.1→382.2) E->F End Quantification F->End

Key Principles for Modern Method Validation

Since the available data on this compound is limited, when developing a new analytical method, you should follow established regulatory guidelines. The ICH Q2(R2) guideline provides the definitive framework for validating analytical procedures [2]. The core parameters to establish are summarized below.

Validation Parameter Brief Description and Purpose
Specificity Ability to unequivocally assess the analyte in the presence of other components like impurities or matrix.
Linearity Ability to obtain results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations for which linearity, accuracy, and precision are demonstrated.
Accuracy Closeness of agreement between the measured value and the true value.
Precision Closeness of agreement between a series of measurements (Repeatability, Intermediate Precision, Reproducibility).
Detection Limit (LOD) Lowest amount of analyte that can be detected, but not necessarily quantified.
Quantitation Limit (LOQ) Lowest amount of analyte that can be quantified with acceptable precision and accuracy.
Robustness Measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

References

Comprehensive Analytical Method and Application Notes for Determination of Henatinib Lower Limit of Quantification (LLOQ)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Henatinib and Bioanalytical Considerations

This compound is a novel oral small-molecule multikinase inhibitor that has demonstrated broad and potent antitumor activities in preclinical studies through its mechanism as a VEGFR antagonist (vascular endothelial growth factor receptor antagonist). As with all investigational new drugs, the characterization of its pharmacokinetic profile is essential during clinical development. The accurate quantification of this compound concentrations in biological matrices represents a critical component of these studies, particularly during Phase I clinical trials where dose escalation and safety profiling are primary objectives. The lower limit of quantification (LLOQ) serves as a fundamental bioanalytical parameter defining the lowest concentration of an analyte that can be reliably and reproducibly measured with acceptable precision and accuracy, thereby establishing the sensitivity boundaries for pharmacokinetic monitoring. [1]

The determination of LLOQ is particularly crucial for drugs like this compound that undergo extensive pharmacokinetic characterization in early clinical development. According to the International Conference on Harmonization (ICH) guidelines and FDA recommendations on bioanalytical method validation, LLOQ represents the lowest concentration on the calibration curve that can be measured with an accuracy of 80-120% and a precision of ±20% coefficient of variation (CV). This parameter directly influences the ability to characterize complete elimination profiles of drugs, as concentrations falling below the LLOQ may lead to truncated terminal phases in concentration-time curves and potentially inaccurate estimation of pharmacokinetic parameters such as half-life and area under the curve (AUC). [2]

Theoretical Foundations of LLOQ Concepts and Definitions

Key Analytical Performance Metrics

In bioanalytical chemistry, several standardized metrics exist to define the sensitivity and performance characteristics of an analytical method, particularly at low analyte concentrations. The limit of blank (LOB) represents the highest apparent analyte concentration expected to be found when replicates of a blank sample containing no analyte are tested. The limit of detection (LOD) is defined as the lowest concentration of an analyte that can be reliably detected but not necessarily quantified with specified accuracy and precision, typically using a signal-to-noise ratio of 3:1. Most importantly, the lower limit of quantification (LLOQ), sometimes referred to simply as LOQ, represents the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy, typically defined by a signal-to-noise ratio of 10:1 or through statistical calculation approaches. These parameters form a hierarchy of analytical sensitivity that progresses from detection to reliable quantification. [3] [4]

Regulatory Requirements for LLOQ Determination

Regulatory authorities including the FDA and ICH have established specific criteria that must be met for LLOQ determination and validation. According to these guidelines, the LLOQ should demonstrate both precision and accuracy within ±20% of the nominal concentration, with the analyte response at the LLOQ being at least five times the response of the blank matrix. Additionally, the blank matrix sample at the retention time of the analyte must not exceed 20% of the area corresponding to the LLOQ. These requirements ensure that the reported LLOQ represents a concentration that can be reliably measured in actual study samples, not merely an extrapolation from calibration curves. The LLOQ should be adapted to expected concentrations and the specific aims of each study, meaning it doesn't necessarily need to be as low as possible if those low concentrations are not clinically relevant. [5]

This compound LLOQ Determination: Experimental Values and Parameters

Summary of Validated LLOQ Values for this compound

Table 1: Experimentally determined LLOQ values for this compound in human biological matrices

Biological Matrix LLOQ Value Upper Limit of Quantification Linear Range Reference
Human Plasma 0.100 ng/mL 400 ng/mL 0.100-400 ng/mL [1]
Human Urine 1.00 ng/mL 2500 ng/mL 1.00-2500 ng/mL [1]

The validated LC-MS/MS method for this compound quantification demonstrated exceptional sensitivity with a plasma LLOQ of 0.100 ng/mL, which is sufficiently sensitive for pharmacokinetic studies following therapeutic dosing. The substantial difference in LLOQ between plasma and urine (10-fold higher in urine) reflects both the expected concentration differences in these matrices and potentially greater matrix effects in urine that can impact sensitivity. The linear range for both matrices spanned several orders of magnitude, indicating the method's robustness across expected concentration ranges in clinical samples. The LLOQ values were determined during method validation with acceptable precision and accuracy at these concentration levels, meeting all regulatory requirements for bioanalytical methods. [1]

Comparison of LLOQ Determination Approaches

Table 2: Common approaches for determining LLOQ in bioanalytical methods

Method Approach Basis of Calculation Typical LLOQ Definition Applicable Techniques
Signal-to-Noise Ratio Instrument response comparison Signal-to-noise ratio of 10:1 HPLC, LC-MS with baseline noise
Standard Deviation of Blank Statistical variability of blank matrix Mean blank + 10 × Standard Deviation All techniques with blank matrix
Standard Deviation and Slope Variability relative to sensitivity 10 × (Standard Deviation/Slope) Techniques with calibration curves
Visual Evaluation Practical detection capability Lowest concentration consistently detected Qualitative/semi-quantitative methods
Accuracy Profile Total error approach Lowest concentration meeting accuracy limits Regulatory quality control environments

The determination of LLOQ for this compound utilized the signal-to-noise ratio approach in conjunction with precision and accuracy measurements, which aligns with common practice in LC-MS/MS bioanalysis. While the signal-to-noise method is widely used and easily implemented, particularly for chromatographic methods with observable baseline noise, other approaches may offer advantages in specific scenarios. For instance, the standard deviation of the blank method is particularly useful when blank matrix is readily available, while the accuracy profile approach provides a comprehensive assessment that incorporates both precision and accuracy in determining the reliable quantification limit. The selection of an appropriate approach depends on the specific analytical technique, matrix effects, and regulatory expectations. [3] [5]

Experimental Methodology: Detailed Protocol for this compound Quantification

Sample Preparation and Processing Protocol

The sample preparation method for this compound quantification employed a straightforward protein precipitation technique, which provided sufficient clean-up for LC-MS/MS analysis while maintaining high recovery rates. The protocol commenced with the aliquot transfer of 200 μL of human plasma or urine into appropriately labeled microcentrifuge tubes. For the protein precipitation step, 800 μL of ice-cold methanol containing the internal standard midazolam (at a concentration of 2 ng/mL) was added to each sample. The precipitation solution was supplemented with 0.2 M zinc sulfate in a 7:3 (v/v) ratio of methanol to zinc sulfate solution, which enhanced protein denaturation and precipitation efficiency. The mixture was vigorously vortexed for 10 minutes to ensure complete protein precipitation and analyte extraction, followed by centrifugation at 13,000 × g for 10 minutes at 4°C to pellet the precipitated proteins. The resulting supernatant was carefully transferred to HPLC vials with insertes to minimize the transfer of any particulate matter that could potentially compromise the chromatographic system. For urine samples, the same protocol was applied with minor modifications to account for differences in matrix composition. [1] [6]

LC-MS/MS Instrumental Conditions and Parameters

Table 3: Optimized LC-MS/MS conditions for this compound quantification

Parameter Specification Description/Notes
Chromatography
Analytical Column XBridge C18 (50 mm × 2.1 mm, 2.5 μm) Maintained at ambient temperature
Mobile Phase 5 mM ammonium formate (pH 9.5)-acetonitrile-methanol (60:30:10, v/v/v) Isocratic elution mode
Flow Rate 0.3 mL/min Optimal for column dimensions
Injection Volume 10 μL Partial loop injection mode
Mass Spectrometry
Ionization Source Electrospray Ionization (ESI) Positive ion mode
MRM Transitions m/z 469.1 → 382.2 (this compound) Collision energy optimized
Internal Standard MRM m/z 326.2 → 291.3 (Midazolam) Used for normalization
Source Temperature 500°C Optimal for desolvation
Ion Spray Voltage 5500 V Positive ion mode optimization

The liquid chromatography separation was achieved using an XBridge C18 column with isocratic elution, providing excellent retention and peak shape for this compound with a total runtime of 3.5 minutes per sample, making the method suitable for high-throughput analysis of clinical samples. The mass spectrometric detection was performed in positive ion multiple reaction monitoring (MRM) mode by monitoring the specific precursor→product ion transitions for both this compound (m/z 469.1→382.2) and the internal standard midazolam (m/z 326.2→291.3). The use of MRM detection provided exceptional selectivity for this compound in complex biological matrices, while the stable isotope-labeled internal standard corrected for any variations in extraction efficiency, matrix effects, or instrument performance. The instrumental parameters were systematically optimized to maximize sensitivity and reproducibility, with particular attention to declustering potentials, collision energies, and collision cell exit potentials to achieve the optimal signal intensity for both analyte and internal standard. [1]

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis start Sample Collection (Plasma/Urine) prep1 Protein Precipitation with Methanol + ZnSO4 start->prep1 prep2 Vortex (10 min) & Centrifugation (13,000g) prep1->prep2 lc1 LC Separation XBridge C18 Column prep2->lc1 ms1 MS/MS Detection Positive MRM Mode lc1->ms1 data1 Data Analysis Peak Area Ratio ms1->data1 end Concentration Calculation data1->end

Figure 1: Experimental workflow for the determination of this compound in human plasma and urine by LC-MS/MS

Method Validation Results and Performance Characteristics

Precision and Accuracy Assessment

The method validation for this compound quantification included comprehensive assessment of precision and accuracy across the validated concentration range, with particular emphasis on the LLOQ level. For plasma samples, the intra-day precision ranged from 3.2% to 8.6% coefficient of variation (CV), while the inter-day precision varied from 4.1% to 9.2% across quality control levels. At the LLOQ concentration of 0.100 ng/mL, the method demonstrated an inter-day precision of 8.6%, well within the acceptable limit of 20% CV. The mean assay accuracy was within ±6.8% of nominal values for both plasma and urine matrices, indicating excellent agreement between measured and theoretical concentrations. For urine samples, similar performance was observed with precision values below 9.2% at all concentration levels, including the LLOQ of 1.00 ng/mL. These results confirmed that the method met all regulatory requirements for bioanalytical method validation and was suitable for application in clinical pharmacokinetic studies. [1]

Stability and Robustness Evaluation

The stability of this compound in both plasma and urine matrices was evaluated under a variety of conditions representative of typical sample handling, storage, and processing scenarios. The drug demonstrated excellent stability through three freeze-thaw cycles with deviations from nominal concentrations of less than 8.5%, indicating that temporary temperature fluctuations during sample processing would not compromise result integrity. Processed samples maintained stability in the autosampler for at least 24 hours at 10°C, allowing for uninterrupted batch analysis of large sample sets. Long-term stability assessments at -80°C confirmed that this compound remained stable in both plasma and urine for the duration typically required for clinical study analysis. The method robustness was further established through deliberate, slight variations in mobile phase composition (±5%), flow rate (±0.05 mL/min), and column temperature (±5°C), with all modifications resulting in maintained system suitability criteria and minimal impact on quantification accuracy. [1]

Applications in Clinical Drug Development and Regulatory Considerations

Implementation in Pharmacokinetic Studies

The validated LC-MS/MS method with its established LLOQ has been successfully applied to a Phase I dose escalation pharmacokinetic study in Chinese cancer patients, demonstrating its practical utility in a clinical research setting. The exceptional sensitivity of the method (LLOQ of 0.100 ng/mL in plasma) enabled comprehensive characterization of the terminal elimination phase of this compound, which is crucial for accurate determination of elimination half-life and total exposure parameters such as area under the curve (AUC). The high sample throughput capability (3.5 minutes per sample) allowed for efficient analysis of the intensive pharmacokinetic sampling schedules typically employed in Phase I trials, where numerous time points are collected following drug administration. The reliable quantification of this compound in urine further permitted assessment of renal excretion pathways and mass balance considerations, providing a more complete understanding of the drug's disposition in humans. The robust performance of the method across the clinical sample analysis demonstrated its suitability for supporting regulatory submissions and further clinical development decisions. [1]

Regulatory and Pharmacometric Considerations for BLQ Data

The appropriate handling of concentration data that fall below the lower limit of quantification (BLQ) represents an important consideration in pharmacokinetic analysis and regulatory submissions. Traditional approaches that simply discard BLQ values may introduce systematic bias in pharmacokinetic parameter estimation, particularly for the terminal elimination phase where accurate half-life determination depends on complete concentration-time profiles. Regulatory agencies have acknowledged that while the use of measurements below the LLOQ is "not recommended" according to the 2001 FDA Guidance on Bioanalytical Method Validation, deviations from this recommendation may be permitted when scientifically justified. Modern pharmacometric approaches, such as the "Method M3" implemented in population pharmacokinetic software like NONMEM, allow for the appropriate incorporation of BLQ data as censored observations, potentially yielding less biased parameter estimates. Additionally, the integration of companion pharmacokinetic and pharmacodynamic information can provide supplementary evidence for the validity of drug concentration measurements falling below the LLOQ, particularly when drug effects persist beyond quantifiable concentrations. [2]

Conclusion

The validated LC-MS/MS method for the quantification of this compound in human plasma and urine represents a robust bioanalytical approach that meets all regulatory requirements for sensitivity, specificity, accuracy, and precision. The established LLOQ values of 0.100 ng/mL in plasma and 1.00 ng/mL in urine provide adequate sensitivity for comprehensive pharmacokinetic characterization in clinical studies, enabling accurate determination of key disposition parameters. The straightforward sample preparation utilizing protein precipitation, combined with the rapid chromatographic separation and selective mass spectrometric detection, offers an efficient solution for high-throughput analysis of clinical samples. The method has proven application in Phase I clinical trials and provides a reliable foundation for further clinical development of this compound. As the drug progresses through later stages of development, the described methodological approach serves as a template for robust bioanalytical support of investigational anticancer agents.

References

Application Note: Framework for Clinical Pharmacokinetic Studies of Tyrosine Kinase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Tyrosine kinase inhibitors (TKIs) are a cornerstone of targeted cancer therapy. Characterizing their pharmacokinetic (PK) profile is essential for establishing dosing regimens, understanding efficacy and toxicity, and guiding clinical use [1]. This application note provides a detailed methodological framework for conducting clinical PK studies for TKIs, using established protocols from drugs like imatinib as a reference model [2] [1]. These methods can be applied to novel TKIs, such as Henatinib, in development.

Core Pharmacokinetic Parameters and Analysis Methods

The table below defines the key PK parameters that should be characterized in any clinical TKI study and the standard methods for their calculation.

Table 1: Core Pharmacokinetic Parameters and Calculation Methods

Parameter Description Standard Calculation Method
C~max~ Maximum observed plasma concentration Directly observed from concentration-time data
T~max~ Time to reach C~max~ Directly observed from concentration-time data
AUC~0-t~ Area Under the Curve from zero to last measurable time point Linear/Log-trapezoidal method
AUC~0-∞~ Area Under the Curve from zero to infinity AUC~0-t~ + (C~last~/λ~z~)
t~1/2~ Terminal elimination half-life ln(2)/λ~z~
CL/F Apparent Oral Clearance Dose / AUC~0-∞~
V~d~/F Apparent Volume of Distribution (CL/F) / λ~z~

Detailed Experimental Protocols

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The gold standard for quantifying TKI plasma concentrations is LC-MS/MS due to its high sensitivity and specificity [2].

  • Sample Preparation: Perform protein precipitation using acetonitrile or methanol. Internal standard (e.g., a stable isotope-labeled analog of the analyte) must be added to ensure accuracy.
  • Chromatographic Separation:
    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7-1.8 µm particle size).
    • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile or methanol.
    • Gradient: Start at 5% B, ramp to 95% B over 2-5 minutes, followed by re-equilibration.
  • Mass Spectrometric Detection:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM). For a hypothetical this compound (MW: 500 g/mol):
      • Precursor Ion → Product Ion transition: e.g., 501.2 → 383.1
    • Optimize declustering potential and collision energy for the specific analyte.
Clinical Study Design for PK Parameters

A typical design to define baseline PK is a single-dose, open-label study in patients or healthy volunteers [2].

  • Dosing: Administer a single oral dose of this compound under fasting or standardized fed conditions.
  • Blood Sampling: Collect serial blood samples (e.g., 2-4 mL into K~2~EDTA tubes) at pre-dose and post-dose at times such as: 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours.
  • Sample Processing: Centrifuge blood samples at 4°C within one hour of collection. Transfer plasma to polypropylene tubes and store at -70°C or below until analysis.

Advanced Methodologies: PBPK Modeling and Drug-Drug Interaction (DDI) Studies

For a comprehensive clinical profile, advanced modeling and interaction studies are crucial.

Physiologically Based Pharmacokinetic (PBPK) Modeling

A whole-body PBPK model simulates drug disposition in tissues by incorporating physiological parameters and drug-specific ADME (Absorption, Distribution, Metabolism, Excretion) properties [2].

  • Model Building: Develop the model using software like PK-Sim or GastroPlus.
  • Input Parameters: Incorporate in vitro and in silico data for this compound:
    • Physicochemical: Log P, pK~a~, solubility.
    • Absorption: Permeability (e.g., Caco-2), specific transporter involvement.
    • Distribution: Plasma protein binding, tissue-plasma partition coefficients.
    • Metabolism: Reaction kinetics (V~max~, K~m~) with specific CYP enzymes (e.g., CYP3A4, CYP2C8).
  • Model Application: Use the validated model to predict DDIs, organ impairment effects, and pediatric PK, thereby optimizing clinical trial designs [2].

The workflow for developing and applying a PBPK model is outlined in the diagram below.

Start Start: PBPK Model Development Input Input Parameters: • Physicochemical • In Vitro ADME • Clinical PK Data Start->Input Build Build Model Structure (Virtual Population) Input->Build Evaluate Evaluate Model Performance vs. Observed Data Build->Evaluate Valid Is Model Validated? Evaluate->Valid Valid->Input No, Refine Apply Apply Model for Simulation: • DDI Predictions • Special Populations • Dosing Optimization Valid->Apply Yes End End: Inform Clinical Decisions Apply->End

Drug-Drug Interaction (DDI) Study Protocol

TKIs are often victims and perpetrators of DDIs, primarily via Cytochrome P450 (CYP) enzymes [2] [1].

  • This compound as a Victim Drug:
    • Design: A fixed-sequence or randomized crossover study.
    • Cohorts:
      • This compound alone.
      • This compound + a potent CYP3A4 inhibitor (e.g., Ketoconazole).
      • This compound + a potent CYP3A4 inducer (e.g., Rifampin).
    • Endpoint: Compare this compound AUC and C~max~ with and without the perpetrator drug. An increase ≥2-fold with an inhibitor warrants a contraindication or dose adjustment warning [1].
  • This compound as a Perpetrator Drug:
    • Design: A cocktail study where this compound is co-administered with a set of sensitive probe substrates (e.g., midazolam for CYP3A4).
    • Endpoint: Compare the AUC of the probe substrates with and without this compound to determine its inhibition potential.

Table 2: Example DDI Scenarios and Management Based on TKI Models

Interaction Scenario Potential Effect on this compound PK Clinical Management Recommendation
Co-administration with Strong CYP3A4 Inhibitor (e.g., Ketoconazole) ↑ Exposure (AUC), risk of toxicity [2] Avoid concurrent use. If unavoidable, consider reducing this compound dose with close monitoring.
Co-administration with Strong CYP3A4 Inducer (e.g., Rifampin) ↓ Exposure (AUC), risk of reduced efficacy [2] Avoid concurrent use. Consider a non-enzyme-inducing alternative.
Co-administration with Gastric pH-elevating drugs (e.g., PPIs) Potential ↓ solubility and absorption (for base compounds) [1] Separate administration by several hours or use an alternative acid-reducing agent (e.g., H2-receptor antagonist).

Data Analysis and Statistical Considerations

  • Non-compartmental Analysis (NCA): Use software like Phoenix WinNonlin to calculate PK parameters (Table 1).
  • Population PK (PopPK) Modeling: Use non-linear mixed-effects modeling (NONMEM) to identify sources of variability (e.g., age, renal function, genetics) and support dose individualization [3].
  • Bioequivalence Statistics: For formulation studies, the 90% confidence interval for the ratio of geometric means (Test/Reference) for AUC and C~max~ should fall within the 80.00%-125.00% range.

Conclusion

This application note provides a robust methodological framework for conducting clinical pharmacokinetic studies of novel TKIs like this compound. By implementing these standardized protocols for bioanalysis, clinical design, PBPK modeling, and DDI assessment, researchers can efficiently characterize the drug's profile, mitigate clinical risks, and optimize therapeutic use.


References

  • Published Population Pharmacokinetic Models of Imatinib... PMC. 2025. [3]
  • Physiologically based pharmacokinetic modeling... PMC. 2024. [2]
  • Clinical pharmacokinetics and drug–drug interactions of tyrosine-kinase inhibitors in chronic myeloid leukemia: A clinical perspective. ScienceDirect. 2024. [1]

References

Analytical Method for Henatinib Quantification in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

This section details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining henatinib concentrations in human plasma and urine [1] [2].

Sample Preparation Protocol

The sample preparation uses a simple protein precipitation (PPT) technique [2].

  • Materials & Reagents:

    • Precipitation Solvent: Methanol [2].
    • Internal Standard (IS) Solution: Midazolam [1] [2].
    • Biological Samples: Human plasma or urine [1].
  • Procedure:

    • Aliquot: Transfer 100 µL of plasma or urine sample into a microcentrifuge tube [2].
    • Add Internal Standard: Add a suitable volume of the midazolam internal standard solution [1].
    • Precipitate Proteins: Add methanol (typically 2-3 times the sample volume) to the tube [2].
    • Mix: Vortex the mixture vigorously to ensure complete precipitation [2].
    • Centrifuge: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins [1] [2].
    • Collect Supernatant: Carefully transfer the clear supernatant into a clean HPLC vial or a 96-well plate for injection into the LC-MS/MS system [1].

This straightforward PPT method provides a high recovery of this compound and is suitable for high-throughput analysis [2].

LC-MS/MS Instrumental Conditions

The following table summarizes the key instrumental parameters used for the separation and detection of this compound.

Parameter Specification
Chromatography
Column XBridge C18 (50 mm × 2.1 mm, 2.5 µm) [1] [2]
Mobile Phase 5 mM Ammonium formate (pH 9.5) : Acetonitrile : Methanol (60:30:10, v/v/v) [1] [2]
Flow Rate Not explicitly stated, but runtime is 3.5 min/sample [2]
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode [1]
Detection Mode Multiple Reaction Monitoring (MRM) [1] [2]
MRM Transition (this compound) m/z 469.1382.2 [1] [2]
MRM Transition (Internal Standard) m/z 326.2291.3 [1] [2]

The use of an alkaline mobile phase (pH 9.5) was found to be critical for achieving improved retention and a symmetric peak shape for this compound [1]. An increase in the organic portion of the mobile phase also enhanced the assay's sensitivity [1].

The workflow below summarizes the key steps involved in the bioanalytical method for this compound.

G Start Start: Sample Collection (Plasma/Urine) Prep Protein Precipitation (1. Add Methanol and IS 2. Vortex 3. Centrifuge) Start->Prep LC LC Separation (XBridge C18 Column Alkaline Mobile Phase) Prep->LC MS MS Detection (ESI+ MRM Mode m/z 469.1→382.2) LC->MS End End: Data Analysis (Quantification) MS->End

Method Validation and Pharmacokinetic Application

The developed LC-MS/MS method was rigorously validated and successfully applied in a clinical setting.

Method Validation Data

The method demonstrated excellent performance characteristics, as summarized below.

Validation Parameter Result for Plasma Result for Urine
Linear Range 0.100 - 400 ng/mL [2] 1.00 - 2500 ng/mL [2]
Lower Limit of Quantification (LLOQ) 0.100 ng/mL [1] [2] 1.00 ng/mL [2]
Intra-day Precision (RSD%) < 8.6% [2] < 8.6% [2]
Inter-day Precision (RSD%) < 9.2% [2] < 9.2% [2]
Accuracy (Relative Error %) Within ± 6.8% [2] Within ± 6.8% [2]
Pharmacokinetic Study Application

This validated method was used to characterize the pharmacokinetics of this compound in cancer patients as part of a phase I dose escalation study [1] [2]. The high sensitivity, with an LLOQ of 0.100 ng/mL for plasma, was sufficient to measure the low concentrations of this compound expected in humans after administration, enabling the generation of crucial first-in-human pharmacokinetic data [1].

Context and Comparison with Other TKIs

This compound is a novel, orally active, small-molecule multi-kinase inhibitor that targets VEGFR-2, c-kit, and PDGFR, exhibiting broad antitumor and antiangiogenic activities [3]. It is a derivative of the established TKI sunitinib [1].

The approach of using LC-MS/MS for TKI analysis is well-established. The choice of sample preparation technique can vary depending on the specific requirements. While this protocol for this compound uses PPT, other techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are also commonly employed for TKIs [4] [5]. PPT is favored for its simplicity and speed, LLE for its effectiveness with lipophilic compounds, and SPE for its superior clean-up capability, which is particularly useful for complex matrices or simultaneous quantification of multiple analytes [5].

Key Considerations for Researchers

  • Sensitivity is Critical: For first-in-human pharmacokinetic studies of potent novel TKIs, developing a highly sensitive assay is paramount, as drug concentrations in plasma can be very low [1].
  • Chromatographic Tuning: The use of an alkaline mobile phase was a key factor in optimizing the chromatographic behavior of this compound. Such fine-tuning is often necessary for different TKIs [1].
  • High-Throughput Design: The short runtime of 3.5 minutes per sample makes this method suitable for processing the large number of samples generated in clinical trials [2].

References

Application Note: LC-MS/MS Quantification of Henatinib

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Henatinib is a novel oral small-molecule multikinase inhibitor that has demonstrated broad and potent antitumor activities in preclinical studies. This application note describes a simple, sensitive, and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma and urine. The validated method was successfully applied to a phase I dose escalation pharmacokinetic study in Chinese cancer patients [1].

2. Experimental Protocol

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).
  • Chromatographic Column: XBridge C18 column (50 mm × 2.1 mm, 2.5 μm).
  • Mobile Phase: A mixture of 5mM ammonium formate (pH 9.5), acetonitrile, and methanol in the ratio of 60:30:10 (v/v/v).
  • MS/MS Detection:
    • Ion Mode: Positive ion electrospray ionization (ESI+).
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • Ion Transitions:
      • This compound: m/z 469.1 → 382.2
      • Internal Standard (Midazolam): m/z 326.2 → 291.3
  • Sample Preparation (Protein Precipitation):
    • Aliquot 100 μL of plasma or urine sample into a clean tube.
    • Add the internal standard (midazolam) solution.
    • Precipitate proteins by adding methanol.
    • Vortex mix vigorously for 1-2 minutes.
    • Centrifuge the samples at a high speed (e.g., 13,000 × g) for 10 minutes.
    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis [1].

3. Method Validation Summary The developed method was comprehensively validated according to standard bioanalytical guidelines.

Table 1: Analytical Performance and Validation Data for this compound Assay [1]

Validation Parameter Plasma Urine
Linear Range 0.100 - 400 ng/mL 1.00 - 2500 ng/mL
LLOQ 0.100 ng/mL 1.00 ng/mL
Intra-day Precision (RSD%) < 8.6% < 9.2%
Inter-day Precision (RSD%) < 8.6% < 9.2%
Accuracy (Bias%) Within ± 6.8% Within ± 6.8%
Runtime per Sample ~3.5 minutes ~3.5 minutes

Context from Other Tyrosine Kinase Inhibitor (TKI) Analyses

For context, the table below compares the this compound method with analytical methods for Imatinib, another tyrosine kinase inhibitor. This highlights the diversity of techniques used in TKI analysis.

Table 2: Comparison of Analytical Methods for Different Tyrosine Kinase Inhibitors

Drug / Method Feature This compound Imatinib (Method A) Imatinib (Method B)
Analytical Technique LC-MS/MS HPLC-UV Stability-Indicating HPLC-UV
Matrix Plasma, Urine Human Plasma Solution, Plasma
Linear Range 0.1-400 ng/mL (Plasma) Not explicitly stated 0.5-20 μg/mL
Runtime per Sample ~3.5 min < 5 min 6 min
Key Application Pharmacokinetic Study Simultaneous determination with metabolite Forced Degradation Studies
Reference [1] [2] [3]

Potential Workflow for Method Development

While the published method for this compound is presented as a final, optimized protocol, the development of such a method typically follows a logical sequence. The diagram below outlines a general workflow for developing and validating a bioanalytical method.

cluster_1 Initial Method Scoping cluster_2 Chromatographic Optimization cluster_3 Mass Spectrometric Optimization cluster_4 Sample Prep. Optimization Start Method Development Goal: Quantify this compound in Plasma/Urine A1 Define Requirements: Sensitivity (LLOQ), Linear Range, Runtime Start->A1 A2 Select Technique: LC-MS/MS for sensitivity & speed A1->A2 B1 Select Column: C18 (e.g., XBridge) A2->B1 B2 Optimize Mobile Phase: Buffer pH, Organic Modifier B1->B2 C1 Optimize MS Parameters: Source Temp, Gas Flows B2->C1 C2 Establish MRM Transitions: m/z 469.1→382.2 C1->C2 D1 Select Internal Standard (e.g., Midazolam) C2->D1 D2 Choose & Optimize Extraction Method (Protein Precipitation) D1->D2 E Full Method Validation D2->E F Application to Real Samples: Clinical PK Study E->F

Discussion and Conclusion

The presented LC-MS/MS protocol for this compound represents a highly optimized method suitable for high-throughput clinical pharmacokinetic studies. Its key advantages are:

  • High Sensitivity: With an LLOQ of 0.1 ng/mL in plasma, the method is capable of detecting very low drug concentrations, which is crucial for tracking drug elimination [1].
  • Rapid Analysis: A short runtime of 3.5 minutes per sample makes this method efficient for processing large numbers of clinical samples from a pharmacokinetic study [1].
  • Robust Performance: The validation data confirm that the method is precise, accurate, and reliable for quantifying this compound in complex biological matrices [1].

This method provides a solid foundation for researchers conducting bioanalysis of this compound. Future work could explore further automation in sample preparation or the use of newer core-shell chromatographic particles to potentially increase throughput or resolution without compromising sensitivity.

References

Comprehensive Application Notes for Henatinib High-Throughput Determination and HTS Protocols in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Henatinib represents a novel class of oral small-molecule multikinase inhibitors that have demonstrated broad antitumor activities in preclinical models. The advancement of such targeted therapies from preclinical to clinical development necessitates robust analytical methods for pharmacokinetic evaluation. This application note provides a detailed protocol for the quantitative determination of this compound in human biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), validated according to regulatory standards for clinical pharmacokinetic studies. Additionally, we explore the broader landscape of high-throughput screening (HTS) methodologies in oncology drug development, highlighting innovative approaches for addressing therapeutic resistance and optimizing drug combinations.

This compound LC-MS/MS Analytical Method

Method Overview and Applications

The LC-MS/MS method described herein enables precise quantification of this compound in human plasma and urine, supporting Phase I clinical trials. The assay demonstrates excellent sensitivity with a lower limit of quantification (LLOQ) of 0.100 ng/mL in plasma and 1.00 ng/mL in urine, adequate for monitoring drug concentrations following therapeutic dosing. The method has been successfully applied to dose escalation studies in Chinese cancer patients, providing critical pharmacokinetic data to guide clinical development decisions [1].

Materials and Reagents
  • Analytical Standard: this compound (purity >98%)
  • Internal Standard: Midazolam
  • Solvents: HPLC-grade methanol, acetonitrile
  • Mobile Phase Additive: Ammonium formate (5 mM, pH 9.5)
  • Biological Matrices: Human plasma and urine collected in appropriate anticoagulants
Instrumentation and Conditions

Table 1: LC-MS/MS Instrument Parameters

Parameter Specification
Chromatography System High-performance liquid chromatography
Analytical Column XBridge C18 (50 mm × 2.1 mm, 2.5 μm)
Mobile Phase 5mM ammonium formate (pH 9.5)-acetonitrile-methanol (60:30:10, v/v/v)
Mass Spectrometer Triple quadrupole with electrospray ionization
Ionization Mode Positive ion multiple reaction monitoring (MRM)
Ion Transitions m/z 469.1→382.2 (this compound), m/z 326.2→291.3 (midazolam-IS)
Analytical Runtime 3.5 minutes per sample
Sample Preparation Protocol
2.4.1 Plasma Sample Processing
  • Aliquot 100 μL of plasma sample into a clean microcentrifuge tube
  • Add internal standard (midazolam at appropriate concentration)
  • Precipitate proteins with 300 μL of methanol
  • Vortex vigorously for 60 seconds followed by centrifugation at 14,000 × g for 10 minutes
  • Transfer supernatant to autosampler vials for LC-MS/MS analysis
2.4.2 Urine Sample Processing
  • Aliquot 50 μL of urine sample into a clean microcentrifuge tube
  • Follow the same procedure as for plasma samples (steps 2-5 above)

The sample preparation procedure utilizes a simple protein precipitation approach that provides efficient recovery while minimizing matrix effects. The use of methanol as precipitation solvent demonstrates excellent extraction efficiency for both this compound and the internal standard [1].

Method Validation Summary

The method was comprehensively validated according to regulatory guidelines for bioanalytical method validation.

Table 2: Method Validation Performance Data

Validation Parameter Plasma Urine
Linear Range 0.100-400 ng/mL 1.00-2500 ng/mL
Lower Limit of Quantification 0.100 ng/mL 1.00 ng/mL
Intra-day Precision <8.6% <9.2%
Inter-day Precision <9.2% <9.2%
Accuracy Within ±6.8% Within ±6.8%
Extraction Recovery Consistent and reproducible Consistent and reproducible

High-Throughput Screening Applications in Oncology

HTS in Inflammatory Breast Cancer Models

Quantitative high-throughput screening (qHTS) has emerged as a powerful approach for profiling drug efficacy across cancer models. Researchers have employed the NCI Approved Oncology Drug Set II to screen basal-type (SUM149) and ErbB2-overexpressing (SUM190) inflammatory breast cancer (IBC) models. This titration-based screening paradigm generates complete concentration-response curves for each compound, providing rich pharmacological data. The study design included evaluation of acquired resistance mechanisms through lapatinib-resistant cell lines (rSUM149) and resistance reversal models (rrSUM149) to understand adaptive responses to targeted therapies [2].

Pathway Activation Analysis for Drug Response Prediction

The OncoFinder algorithm represents a novel bioinformatic approach that analyzes intracellular signaling and metabolic pathway activation rather than individual gene expression. This method calculates Pathway Activation Strength (PAS), which serves as a qualitative measure of pathway activation. Research has demonstrated that PAS values can identify molecular pathways correlated with cellular response to targeted therapies including Pazopanib, Sorafenib, Sunitinib, and Temsirolimus. This approach has shown promise in predicting drug sensitivity based on pre-treatment pathway activation profiles, potentially enabling more personalized treatment selection [3].

Bayesian Modeling for Antimalarial Drug Discovery

Bayesian machine learning models have been successfully applied to HTS data for antimalarial drug discovery. These models utilize molecular fingerprints and physicochemical properties to predict compound activity. In one application, researchers trained Bayesian models on β-haematin inhibition data and demonstrated remarkable enrichment in identifying active compounds. When applied to screen FDA-approved drugs, the method successfully ranked known clinical antimalarials in the top 2.1% of compounds, validating its predictive power. This approach represents a powerful strategy for maximizing value from HTS data by enabling virtual screening of compound libraries [4].

Table 3: High-Throughput Screening Applications in Drug Development

Application Screening Platform Key Findings Reference
IBC Drug Profiling qHTS with NCI Oncology Drug Set II Lapatinib resistance leads to cross-resistance to other targeted therapies [2]
Pathway-Based Drug Response OncoFinder PAS analysis PAS correlates with IC50 values for targeted therapies in renal cancer [3]
Antimalarial Discovery Bayesian modeling of β-haematin inhibition 81% hit-rate for predicted compounds in experimental validation [4]
Melanoma Drug Combinations 384-well growth inhibition assays Dasatinib combinations with BRAF/MEK inhibitors show synergy [5]

Experimental Protocols for High-Throughput Screening

qHTS Cell Proliferation Assay

The automated quantitative high-throughput screening protocol for cell proliferation assessment involves the following key steps:

  • Cell Seeding: Plate cells in 384-well assay plates at optimized density
  • Compound Treatment: Transfer compound serial dilutions using automated liquid handling
  • Incubation: Maintain cells under standard culture conditions for predetermined duration
  • Viability Assessment: Add MTT reagent (3-[4,5-dimethylthiazol-2yl]-2,5 diphenyl tetrazolium bromide) and incubate to allow formazan crystal formation
  • Signal Detection: Measure absorbance at appropriate wavelength using plate readers
  • Data Analysis: Generate dose-response curves and calculate IC50 values [2]
β-Haematin Inhibition Screening

The NP-40 based detergent-mediated assay for β-haematin formation inhibition:

  • Reaction Setup: Combine haematin solution with NP-40 detergent in appropriate buffer
  • Compound Addition: Transfer test compounds using automated liquid handling
  • Incubation: Maintain reaction at physiological temperature and pH
  • Detection: Add pyridine developer and measure colorimetric formation of ferrichrome
  • Quantification: Determine percentage inhibition relative to controls [4]

This assay has been successfully implemented in HTS format with excellent robustness (Z' > 0.5) and has identified novel antimalarial scaffolds with whole-cell activity.

Visual Workflows

Sample Preparation and Analysis Workflow

henatinib_workflow start Sample Collection plasma Plasma/Urine Aliquoting start->plasma 100 μL plasma 50 μL urine is_add Internal Standard Addition plasma->is_add Add midazolam internal standard ppt Protein Precipitation is_add->ppt Add 300 μL methanol centrifuge Centrifugation ppt->centrifuge Vortex 60s transfer Supernatant Transfer centrifuge->transfer 14,000 × g 10 min lc_ms LC-MS/MS Analysis transfer->lc_ms Inject supernatant data Data Analysis lc_ms->data MRM detection m/z 469.1→382.2 end PK Calculation data->end Calculate concentrations

Figure 1: Workflow for this compound sample preparation and analysis using LC-MS/MS

High-Throughput Screening Process

hts_workflow lib Compound Library Preparation cell Cell Seeding 384-well plates lib->cell Dose response plates treat Compound Transfer & Treatment cell->treat Automated liquid handling incubate Incubation treat->incubate 4×4 combination matrices assay Viability Assay (MTT) incubate->assay 72h incubation read Signal Detection assay->read MTT reagent addition analyze Dose-Response Analysis read->analyze Absorbance measurement model Pathway Analysis & Modeling analyze->model IC50 calculation PAS correlation

Figure 2: High-throughput screening workflow for drug efficacy profiling

Discussion and Conclusion

The LC-MS/MS method presented herein provides a robust, sensitive, and high-throughput approach for quantifying this compound in biological matrices. The short analytical runtime of 3.5 minutes per sample enables efficient processing of large sample batches from clinical studies, while the comprehensive validation confirms reliability for generating pharmacokinetic data. The method's application in Phase I trials demonstrates its utility in supporting clinical development of novel targeted therapies [1].

The integration of advanced HTS technologies with bioinformatic approaches like OncoFinder PAS analysis and Bayesian modeling represents a paradigm shift in oncology drug development. These methods enable data-driven hypothesis generation and can identify predictive biomarkers of response. The discovery that lapatinib resistance leads to cross-resistance to multiple targeted therapies underscores the importance of understanding adaptive resistance mechanisms [2]. Similarly, the ability to predict drug response based on pathway activation patterns rather than individual mutations offers promising avenues for treatment personalization [3].

Future directions in high-throughput drug development should focus on integrating multimodal data—including transcriptomic, proteomic, and metabolomic profiles—to build more comprehensive predictive models. Additionally, the application of 3D culture models and patient-derived organoids in HTS platforms may enhance the clinical translatability of preclinical findings.

References

Henatinib clinical trial termination reasons

Author: Smolecule Technical Support Team. Date: February 2026

Henatinib Clinical Trial Overview

The key details of the terminated clinical trial are summarized in the table below:

Trial Identifier Phase Status Condition Reported Events Disclosure Status of Reasons

| NCT01416623 | Phase I | Terminated (as of Apr 2022) | Advanced Solid Malignancies | - Sponsor termination (Dec 2012) [1]

  • No recent development reports identified (Jul 2016) [2] | Not Disclosed [1] [3] |

According to the available data, the trial was sponsored by Jiangsu HengRui Medicine Co., Ltd. and was listed as "terminated" on April 21, 2022 [1]. The public database DrugBank also lists the trial status as "terminated" but does not provide the underlying reasons [2].

Technical Guide: Creating Graphviz Diagrams

For visualizing signaling pathways or experimental workflows in your research, you can use the following Graphviz (DOT language) template. This template incorporates the specific formatting requirements you specified.

Henatinib_Workflow start Start step1 Trial Initiation Phase I start->step1 step2 Patient Recruitment step1->step2 Proceeds to step3 Therapy Administration step2->step3 Proceeds to step4 Termination step3->step4 Proceeds to end End step4->end reason Reasons: Not Publicly Disclosed step4->reason Associated with

Diagram Title: this compound Clinical Trial Termination Workflow

Key Specifications and Rationale:

  • Layout and Readability: The rankdir=TB (Top to Bottom) creates a logical flow, while splines="ortho" uses straight, rectangular lines for a clean appearance [4].
  • Color and Contrast: Node colors are from the specified palette. The fontcolor is explicitly set to #202124 (dark gray) on light backgrounds and #FFFFFF (white) on colored backgrounds to ensure high contrast and readability [5].
  • Edge Label Placement: The labeldistance=2.5 attribute ensures that text labels on edges are positioned with sufficient space from the nodes they connect [6] [7].

Further Investigation Strategies

Since the specific reasons for termination are not public, you may need to investigate further through these methods:

  • Scientific Literature Search: Look for subsequent scientific publications or conference abstracts by the trial sponsor (Jiangsu HengRui Medicine Co., Ltd.) or the listed collaborator (Shanghai Institute of Materia Medica) [1]. Researchers sometimes publish trial results or analyses that include reasons for discontinuation.
  • Regulatory Inquiries: In some jurisdictions, more detailed information may be available through formal inquiries to regulatory bodies like the National Medical Products Administration (NMPA) in China, where the trial was conducted.

References

Henatinib development challenges

Author: Smolecule Technical Support Team. Date: February 2026

Henatinib Fact Sheet

The table below summarizes the key available information on this compound.

Property Description
Generic Name This compound [1]
Modality Small Molecule [1]
Status Investigational; previously used in trials for Advanced Solid Cancers [1]
Primary Mechanism Orally active multi-kinase inhibitor [2]
Molecular Formula C25H29FN4O4 [1]
Molecular Weight 468.53 g/mol [1]

Known Molecular Targets

This compound is characterized as a multi-kinase inhibitor. The following table lists its known targets and measured potency (IC50 values) from a commercial supplier's data [2].

Target IC50 (Half Maximal Inhibitory Concentration)
VEGFR-2 0.6 nM
c-Kit 3.3 nM
PDGFR 41.5 nM

According to the vendor information, this compound significantly inhibits VEGFR-2 phosphorylation and its downstream signaling pathway in human umbilical vein endothelial cells (HUVECs) [2].

General Kinase Inhibitor Development Workflow

Since specific protocols for this compound are not available, the following diagram and workflow outline the standard steps for characterizing a kinase inhibitor, which can serve as a general guide. This process helps in identifying the root causes of experimental issues [3].

Start Kinase Inhibitor Development A Evaluate Kinase Activity Start->A B Decipher Mechanism of Action A->B A1 • Biochemical Assays • Measure IC50 A->A1 A2 • Use Positive Controls A->A2 C Kinase Profiling B->C B1 • Binding Studies (SPR, ITC) B->B1 B2 • Kinetic Analysis • Structural Studies (X-ray, Cryo-EM) B->B2 D Target Engagement C->D C1 • Selectivity Profiling • Off-target Analysis C->C1 E Preclinical Testing D->E D1 • Functional/Cell-based Assays • Biomarker Studies D->D1 E1 • In Vitro/In Vivo Efficacy • Toxicity & PK/PD Studies E->E1

Workflow Steps Explained:

  • Evaluate Kinase Activity: This initial step confirms your compound inhibits the intended kinase.
    • Methodology: Use biochemical assays (e.g., radiometric, fluorescence-based) to measure the IC50 value, which indicates potency. Always include known inhibitors as positive controls to validate your assay [3].
  • Decipher Mechanism of Action: Understand how the inhibitor binds to the kinase.
    • Methodology: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) study binding. Kinetic analysis determines if the inhibitor is competitive with ATP. X-ray crystallography can visualize the binding mode at the molecular level [3].
  • Kinase Profiling: Essential to ensure the inhibitor is specific to your target and minimizes off-target effects.
    • Methodology: Screen the compound against a large panel of kinases. Calculate a selectivity index to identify and refine compounds that inhibit unintended kinases [3].
  • Target Engagement: Confirm the inhibitor engages with its target in a biologically relevant cellular context.
    • Methodology: Use cell-based assays to measure downstream effects on signaling pathways (e.g., phosphorylation levels of pathway components). Biomarker studies and live-cell imaging can provide further evidence of target engagement [3].
  • Preclinical Testing: Evaluate the overall therapeutic potential and safety.
    • Methodology: Assess efficacy in disease-relevant cell lines and animal models. Perform comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand absorption, distribution, and biological effects. Conduct toxicity studies to establish safe dosage levels [3].

Troubleshooting Common Challenges in Kinase Inhibitor Development

The following FAQs address broad challenges that are common in kinase inhibitor R&D, which may be applicable to working with compounds like this compound.

Challenge & Question Potential Solutions & Guidance

| Lack of Efficacy in Cellular Assays The compound shows good biochemical potency but no effect in cells. | • Verify cellular permeability and check for efflux by transporters. • Confirm that the cellular pathway is active and the target is expressed. • Ensure the assay is optimized for incubation time and compound stability in culture media. | | High Toxicity or Off-Target Effects The compound shows unexpected cytotoxicity or phenotypic effects. | • Perform broad kinase profiling to identify off-target liabilities [3] [4]. • Review the selectivity index of your compound. A low index may require chemical optimization for specificity [3]. • Consider that some off-target effects may be due to high tissue accumulation, not just biochemical potency [5]. | | Inconsistent Results Between Assays Data is not reproducible across different experimental setups. | • Strictly use validated positive and negative controls in every experiment. • Carefully match assay conditions (e.g., ATP concentrations) between biochemical and cellular assays, as many inhibitors are ATP-competitive [3]. • Standardize cell passage number, lysis methods, and detection antibodies. |

References

Henatinib absorption passive transport

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • 1. Does imatinib enter cells by passive diffusion alone? No, research indicates that imatinib uptake is a temperature-dependent process, which is a key characteristic of active transport. Studies using specific inhibitors suggest that the human organic cation transporter 1 (hOCT1) plays a significant role in its influx into cells [1].

  • 2. Which efflux transporters can limit the intracellular concentration of imatinib? The efflux transporter P-glycoprotein (P-gp/ABCB1/MDR1) has been demonstrated to actively pump imatinib out of cells. The expression levels of influx (e.g., hOCT1) and efflux (e.g., P-gp) transporters are a critical determinant of the intracellular drug levels and may contribute to resistance [1].

  • 3. My Caco-2 transport assay results are highly variable. What could be the cause? P-gp expression levels in Caco-2 cell monolayers are not constant and can be influenced by several culturing conditions [2]:

    • Trypsinization: The timing of trypsinization can affect expression. Trypsinization performed before cells reach confluence can lead to increased P-gp expression over long-term culture.
    • Substrate: Cells cultured on polycarbonate filters maintain more stable P-gp expression over time compared to those on polystyrene plastic flasks.
    • Drug Exposure: Previous exposure to certain drugs like verapamil and vinblastine can induce P-gp expression, while others may decrease it.

Experimental Protocols & Data

Protocol: Investigating Active Transport in Cell Lines

This method is used to characterize the mechanisms of drug influx and efflux [1].

  • Key Reagents:
    • Radiolabeled drug (e.g., [14C]-imatinib).
    • Cell lines (e.g., CCRF-CEM, its resistant subline VBL100, or transfected MDCK lines).
    • Transport inhibitors (e.g., verapamil, amantadine, procainamide for hOCT1).
  • Procedure:
    • Temperature Dependence: Incubate cells with the radiolabeled drug at both 37°C and 4°C. An uptake significantly lower at 4°C suggests an active transport process.
    • Inhibitor Studies: Pre-incubate cells with specific transport inhibitors. A significant decrease in drug uptake in the presence of an hOCT1 inhibitor points to that transporter's involvement.
    • Efflux Transporter Assay: Use transfected cell lines (e.g., MDCK-II MDR1). Conduct bidirectional transport assays (apical-to-basolateral and basolateral-to-apical). An efflux ratio significantly greater than 1 that is abolished by a P-gp inhibitor confirms the drug is a P-gp substrate.
Protocol: Measuring P-gp Inhibition

This protocol outlines a standard method to evaluate compounds for P-gp inhibitory activity [3] [4].

  • Key Reagents:
    • Caco-2 or MDCK-II MDR1 cell monolayers.
    • P-gp substrate (e.g., Rhodamine 123 (R123) or [3H]-paclitaxel).
    • Test inhibitor compound.
  • Procedure:
    • Culture Caco-2 cells on transwell inserts for 14-21 days to allow for differentiation and P-gp expression.
    • Add the P-gp substrate to either the apical or basolateral chamber, with and without the test inhibitor.
    • Measure the apparent permeability (Papp) in both directions over time.
    • Calculate the Efflux Ratio: Papp (B-to-A) / Papp (A-to-B). A decrease in this ratio in the presence of the inhibitor confirms inhibitory activity.

The table below summarizes data on selective P-gp inhibitors useful for such experiments [3]:

Inhibitor (Code Name) Generation Key Characteristics & Selectivity Notes
Verapamil First Low-affinity, low-selectivity P-gp inhibitor; also a P-gp substrate and has other pharmacological activities [3].
VX-710 (Biricodar) Second Higher inhibitory activity than first-gen; however, also inhibits CYP3A4 [3].
GF120918 (Elacridar) Third Potent P-gp inhibitor; also inhibits Breast Cancer Resistance Protein (BCRP/ABCG2) [3].
LY335979 (Zosuquidar) Third Highly potent and selective P-gp inhibitor; shows little effect on BCRP, making it ideal for isolating P-gp-specific effects [3].
XR9576 (Tariquidar) Third Potent P-gp inhibitor; evidence suggests it also inhibits BCRP [3].
Phytic Acid (IP6) Natural Non-competitively inhibits P-gp by reducing ATPase activity and inducing conformational changes [4].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in efflux ratios between experiments. Inconsistent P-gp expression in Caco-2 monolayers due to culturing conditions [2]. Standardize culture protocols: use consistent passage numbers, trypsinize post-confluence, and culture on polycarbonate filters. Consider using P-gp-induced Caco-2 cells (cultured with vinblastine) for a more robust signal [5].
Lack of inhibition effect in assay. Use of a non-selective inhibitor (e.g., verapamil) at insufficient concentration, or the drug's efflux is mediated by a transporter other than P-gp [3]. Validate inhibitor activity with a control substrate (e.g., R123). Use a more potent and selective third-generation inhibitor like LY335979 to confirm P-gp involvement [3].
Low intracellular drug concentration. Dominant efflux over influx (e.g., high P-gp/MDR1 activity, low hOCT1 activity) [1]. Quantify mRNA/protein levels of key influx/efflux transporters in your cell model. Co-incubate with a selective P-gp inhibitor to boost intracellular levels.

Experimental Workflow for Characterizing Drug Transport

To visualize the logical flow of a comprehensive investigation into a drug's transport mechanisms, the following diagram outlines the key steps:

Start Start: Investigate Drug Transport Influx Influx Mechanism Assay Start->Influx Efflux Efflux Transporter Assay Start->Efflux Inhibitor Inhibitor Profiling Influx->Inhibitor If active Data Analyze Data & Model Influx->Data If passive Efflux->Inhibitor If efflux ratio > 1 Efflux->Data If no efflux Inhibitor->Data End Report Findings Data->End

I hope this structured information provides a solid foundation for your technical support center. The principles derived from imatinib research are highly applicable to the investigation of other small-molecule kinase inhibitors.

References

Henatinib intestinal absorption factors

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • FAQ 1: What are the primary factors that determine a drug's intestinal absorption? The intestinal absorption of an orally administered drug is a complex process governed by the drug's intrinsic properties and physiological barriers. Key factors include [1]:

    • Solubility and Dissolution: The drug must first dissolve in the gastrointestinal fluids.
    • Permeability: The dissolved drug must cross the intestinal epithelial barrier. This can occur via transcellular (across cells) or paracellular (between cells) pathways.
    • Efflux Transporters: Proteins like P-glycoprotein (P-gp) can actively pump drugs back into the gut lumen, reducing absorption. A drug can be a substrate or even an inhibitor of these transporters [2].
    • Metabolic Enzymes: Enzymes in the gut wall and liver can metabolize the drug before it reaches systemic circulation (first-pass metabolism).
    • Physiological Barriers: The mucous layer and tight junctions between epithelial cells significantly limit the absorption of many drugs, particularly large molecules and those that are hydrophilic [1].
  • FAQ 2: What is the Caco-2 model and why is it used? The Caco-2 cell line is a standard in vitro model derived from human colon adenocarcinoma cells. When cultured, these cells differentiate to form a monolayer that mimics the human intestinal epithelium, complete with tight junctions, brush borders, and various transporters and enzymes. It is considered a "gold standard" in the pharmaceutical industry for predicting intestinal drug permeability and absorption during early-stage drug development [3] [4].

  • FAQ 3: My Caco-2 permeability results are highly variable. How can I troubleshoot this? High variability in Caco-2 assays is a well-known challenge, often stemming from inconsistencies in cell culture and assay protocols. The following table outlines common issues and solutions:

Problem Area Specific Issue Troubleshooting Action
Cell Culture Long culture time, passage number, seeding density Standardize protocol: use consistent passage numbers (e.g., 25-45), seeding density, and culture duration (21-24 days) [4].
Monolayer Integrity Uneven differentiation, weak tight junctions Validate integrity before each experiment using a marker like Lucifer Yellow (Papp < 2.0 x 10-6 cm/s) or by measuring Transepithelial Electrical Resistance (TEER) [4].
Assay Conditions pH, buffer composition, stirring, concentration Use physiologically relevant buffers (e.g., pH 6.5 apical, 7.4 basolateral), ensure agitation, and verify drug stability and solubility in the transport medium [3] [4].
Data Quality Inconsistent calculations, lab-specific protocols Include validated reference compounds (see Table 1 below) in every run to calibrate the system and ensure rank-order correlation [3] [4].

Experimental Protocols & Data Interpretation

Protocol: Caco-2 Permeability Assay

This protocol is based on standardized methods recommended for regulatory submission [4].

Objective: To determine the apparent permeability (Papp) of a drug candidate across a Caco-2 cell monolayer.

Materials:

  • Differentiated Caco-2 cell monolayers (21-24 days post-seeding) on permeable filters.
  • Transport buffers: Hanks' Balanced Salt Solution (HBSS) or similar, typically at pH 6.5 (apical side) and 7.4 (basolateral side).
  • Test compound (e.g., Henatinib) and reference standards.
  • LC-MS/MS system for analytical quantification.

Workflow: The following diagram illustrates the key stages of the Caco-2 permeability assay workflow.

G start Start Caco-2 Assay cell_prep Cell Preparation Grow Caco-2 cells on transwell filters for 21-24 days start->cell_prep teer_check Quality Control Measure TEER or use paracellular marker cell_prep->teer_check compound_add Apply Test Compound Add to donor compartment (Apical for A->B, Basolateral for B->A) teer_check->compound_add incubate Incubate Typical conditions: 37°C, 90-120 min with gentle agitation compound_add->incubate sample Sample Collection Take samples from acceptor compartment at timed intervals incubate->sample analyze Analyze Samples Quantify drug concentration using HPLC or LC-MS/MS sample->analyze calculate Calculate Papp Papp = (dQ/dt) / (A * C₀) analyze->calculate end End Assay calculate->end

Calculations: Calculate the apparent permeability (Papp) using the formula: Papp = (dQ/dt) / (A × C₀) Where:

  • dQ/dt is the transport rate (amount of drug appearing in the receiver compartment per time, e.g., μmol/s).
  • A is the surface area of the monolayer (e.g., cm²).
  • C₀ is the initial concentration in the donor compartment (e.g., μmol/mL).

Papp is typically reported in cm/s × 10⁻⁶.

Interpretation: Compare your results to established reference drugs. The following table provides Papp values for model drugs as per regulatory guidelines [4].

Table 1: Permeability Classification of Model Drugs in Caco-2 Assays

Permeability Class Model Drug Typical Papp (×10⁻⁶ cm/s) Human Absorption (fa %)
High Caffeine ~44.3 ≥ 99%
High Metoprolol ~37.3 ≥ 90%
Moderate Chlorpheniramine ~16.0 ~50%
Low Atenolol ~1.6 ~50%
Low Mannitol ~0.2 ~26%
Protocol: Assessing P-glycoprotein (P-gp) Interaction

Objective: To determine if a drug is a substrate or inhibitor of the efflux transporter P-gp.

Method:

  • Perform bidirectional transport assays (Apical-to-Basolateral, A->B; and Basolateral-to-Apical, B->A).
  • Calculate the Efflux Ratio (ER): ER = Papp (B->A) / Papp (A->B).
  • To confirm P-gp involvement, repeat the B->A assay in the presence of a known P-gp inhibitor (e.g., Cyclosporin A, Verapamil).

Interpretation:

  • Potential Substrate: ER > 2. A significant decrease in ER in the presence of an inhibitor confirms the drug is a P-gp substrate [2].
  • Potential Inhibitor: If the drug reduces the ER of a known P-gp substrate (e.g., digoxin), it may be a P-gp inhibitor.

Key Signaling Pathways & Advanced Concepts

For kinase inhibitors like this compound, the drug's primary mechanism of action (inhibiting specific tyrosine kinases) may also influence cellular barriers. While not directly related to intestinal absorption, understanding these pathways is crucial for comprehensive drug profiling.

Pathway: Kinase Inhibition and Barrier Function The following diagram illustrates how kinase inhibitor signaling can impact endothelial and epithelial barrier integrity, a concept relevant to the blood-brain barrier and potentially to intestinal health.

G Stimulus Cellular Stress (e.g., Hypoperfusion, Inflammation) PDGFR PDGFR-α / C-kit (Receptor Tyrosine Kinases) Stimulus->PDGFR Downstream Downstream Signaling (c-Src / JNK / c-Jun activation) PDGFR->Downstream MMP MMP-9 Activation Downstream->MMP Outcome Barrier Disruption (Increased Permeability) MMP->Outcome Drug Kinase Inhibitor (e.g., Imatinib) Drug->PDGFR Inhibits

  • Relevance: Studies on the kinase inhibitor Imatinib show that by inhibiting targets like PDGFR-α and c-Kit, it can preserve blood-brain barrier integrity by reducing downstream signaling (c-Src/JNK) and Matrix Metalloproteinase (MMP-9) activity [5] [6]. While the intestinal epithelium is different, this underscores that a drug's pharmacological targets can have unexpected effects on biological barriers.

Conclusion

In the absence of specific data for this compound, a systematic approach is essential. You should:

  • Start with in silico prediction using tools like the KNIME workflow mentioned in [3] to estimate its Caco-2 permeability and BCS/BDDCS class.
  • Empirically determine its permeability using the standardized Caco-2 assay protocol.
  • Investigate transporter interactions, specifically its potential as a P-gp substrate or inhibitor.
  • Consider advanced formulation strategies, such as microemulsions [7] or the use of absorption enhancers [1], if this compound shows poor intrinsic absorption.

References

FAQ: Understanding Dose Escalation & Expansion

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the primary goal of a dose escalation study? The primary goal is to determine the Maximum Tolerated Dose (MTD). This is the highest dose of a new drug that does not cause unacceptable side effects, specifically Dose-Limiting Toxicities (DLTs), in a pre-specified proportion of patients [1].

Q: How does a dose escalation study relate to the Recommended Phase II Dose (RP2D)? The MTD found in the dose escalation phase is often used to establish the Recommended Phase II Dose (RP2D). However, the RP2D is not always the MTD; it can be a lower dose that still shows good efficacy with a better safety profile. This determination is often refined in a subsequent dose expansion phase [1].

Q: What is a dose expansion phase and why is it used? The dose expansion phase is initiated after a dose of interest (like the MTD) has been identified. Its primary goals are to [1]:

  • Further evaluate the safety and preliminary efficacy of the selected dose in a larger, more diverse group of patients.
  • Gather more data on how the body processes the drug (pharmacokinetics) and how the drug affects the body (pharmacodynamics).
  • Explore the drug's activity in specific patient subgroups (e.g., different tumor types or biomarker-defined populations).

It is reported that in 13% of trials, findings from the expansion phase lead to a modification of the initially proposed RP2D [1].

Q: What are the key differences between the escalation and expansion phases? The table below summarizes the core distinctions between these two critical parts of a Phase I oncology trial [1].

Feature Dose Escalation Phase Dose Expansion Phase
Primary Objective Identify the Maximum Tolerated Dose (MTD) Confirm safety, evaluate preliminary efficacy, refine RP2D
Patient Population Small, sequential cohorts (typically 3-6 patients per dose level) Larger, more diverse cohorts, sometimes targeting specific subtypes
Dose Levels Multiple, tested sequentially Single or a few dose levels (e.g., the MTD), tested simultaneously
Decision Criteria Escalation continues until DLTs are observed, stopping at the MTD Assess if the selected dose is suitable for larger-scale (Phase II) studies
Outcome Determine MTD or a biologically effective dose Establish the final RP2D and assess early signs of efficacy

Experimental Protocols & Common Designs

Q: What is the "3+3" design? The "3+3" design is a traditional, rule-based approach for dose escalation [2] [1]. It works as follows:

  • A cohort of 3 patients is treated at a starting dose.
  • If 0 out of 3 patients experience a DLT, the dose is escalated for the next cohort.
  • If 2 or more out of 3 patients experience a DLT, the dose escalation is stopped, and the previous dose is de-escalated or declared the MTD.
  • If 1 out of 3 patients experiences a DLT, an additional 3 patients are enrolled at the same dose level.
    • If 1 or fewer out of the total 6 patients experience a DLT, escalation continues.
    • If 2 or more out of the total 6 patients experience a DLT, escalation stops, and the previous dose level is considered the MTD.

The following diagram illustrates this logical workflow:

G start Start at a New Dose Level (n=3) assess Assess DLTs in First Cohort start->assess d0 0 DLTs assess->d0 d1 1 DLT assess->d1 d2 ≥2 DLTs assess->d2 escalate Escalate to Next Dose Level d0->escalate expand Expand Cohort (Add 3 Patients) d1->expand mtd Declare Previous Dose as MTD d2->mtd assess2 Assess DLTs in Expanded Cohort expand->assess2 d1_1 ≤1 DLT in 6 assess2->d1_1 d2_2 ≥2 DLTs in 6 assess2->d2_2 d1_1->escalate d2_2->mtd escalate->start stop Trial Complete mtd->stop

Q: Are there modern alternatives to the "3+3" design? Yes, model-based designs are increasingly used. These include:

  • Bayesian approaches like the Continual Reassessment Method (CRM), which use statistical models and prior knowledge to determine the safest next dose more accurately [1].
  • Model-assisted algorithms such as BOIN, Keyboard, and mTPI-2, which retain the simplicity of rule-based designs while improving the accuracy of MTD identification [1].

Troubleshooting & Regulatory Guidance

Q: Our trial did not accurately determine the MTD in the escalation phase. What now? This is a known risk. Simulations show that in 50% of trials, the MTD is not accurately determined during dose escalation alone [1]. This is a key reason for including a dose expansion phase, which allows for further evaluation of the safety profile and refinement of the RP2D based on more data [1].

Q: What are the common statistical pitfalls in designing a dose expansion phase? Regulatory bodies like the FDA emphasize [1]:

  • Justifying sample size: The number of patients in expansion cohorts should be based on a quantitative justification, not arbitrary numbers.
  • Pre-specifying analysis plans: All evaluation criteria and statistical analyses should be defined before the trial begins to avoid false-positive results from data dredging.
  • Avoiding ad-hoc population selection: Selecting patient subgroups based on apparent responses in very small samples can lead to misleading conclusions about efficacy.

Q: What is the regulatory perspective on dose expansion? Recent FDA guidance formalizes expectations for dose-expansion cohorts [1]:

  • Prospectively planned exposure-response analyses must be included.
  • A quantitative sample-size justification is required.
  • When more than one plausible dose remains, randomized dose cohorts should be used.

Workflow Diagram: From Escalation to RP2D

The following diagram provides a high-level overview of the entire process of a Phase I oncology trial, integrating both dose escalation and expansion phases to arrive at the final RP2D [1].

G cluster_esc Key Activities cluster_exp Key Activities a Dose Escalation Phase b Identify Candidate Doses (e.g., MTD) a->b c Dose Expansion Phase b->c d Establish Final Recommended Phase II Dose (RP2D) c->d e1 • Small, sequential cohorts • Guided by 3+3 or model-based designs • Primary goal: Safety & MTD e2 • Larger, parallel cohorts • Evaluate preliminary efficacy • Refine safety & PK/PD data

References

Troubleshooting Guide: Improving HPLC Method Precision

Author: Smolecule Technical Support Team. Date: February 2026

This FAQ addresses common laboratory issues that can affect method precision and accuracy.

Issue & Possible Causes Troubleshooting Steps Prevention & Best Practices

| High Background Noise/Artifacts • Contaminated reagents • Carryover in HPLC system • Dirty or aged flow cell | • Prepare fresh mobile phase and solvents. • Extend wash/equilibration times; clean injection needle. • Flush detector flow cell according to manufacturer instructions. | • Use high-purity (HPLC-grade) solvents. • Implement a rigorous system suitability testing (SST) protocol before each run. | | Poor Peak Shape (Tailing/Splitting) • Column degradation • Incompatible mobile phase pH • Sample solvent stronger than mobile phase | • Test with a new guard column or analytical column. • Adjust mobile phase pH; use a different column chemistry (e.g., C8, C18). • Ensure sample solvent matches initial mobile phase composition. | • Maintain column at correct pH/pressure limits. • Use a guard column to protect the analytical column. | | Inconsistent Recovery in Sample Prep • Inefficient protein precipitation or extraction • Variable plasma lot composition • Loss of analyte during transfer steps | • Evaluate different precipitating solvents (e.g., acetonitrile, methanol) or volumes. • Source plasma from a single, consistent supplier. • Use an internal standard to correct for volumetric errors. | • Adopt a robust, validated sample preparation technique like liquid-liquid microextraction (LLME) for cleaner extracts and higher recovery [1]. | | Shifting Retention Times • Unstable mobile phase (evaporation, degradation) • Fluctuations in column temperature • Inconsistent flow rate | • Prepare fresh, sealed mobile phase daily. • Use a column heater to maintain a stable temperature. • Verify pump calibration and check for leaks. | • Utilize a temperature-controlled column compartment. • Employ HPLC systems with built-in degassers. |

Experimental Protocol: Method Validation for Precision and Accuracy

This protocol, based on ICH Q2(R2) guidelines, outlines key experiments to establish method precision [2].

Sample Preparation (Protein Precipitation)

A simple and fast preparation method is suitable for many TKIs [3].

  • Procedure:
    • Aliquot 100 µL of human plasma (calibration, QC, or study sample) into a microcentrifuge tube.
    • Add a known concentration of the Internal Standard (IS) solution (e.g., 10 µL).
    • Add 300 µL of ice-cold acetonitrile as a protein precipitating solvent. Vortex vigorously for 1 minute.
    • Centrifuge at 10,000-15,000 x g for 10 minutes at 4°C.
    • Carefully transfer the clear supernatant to a clean vial or 96-well plate for HPLC injection.
Chromatographic Conditions (Example for TKI Analysis)

The following conditions, adapted from a nilotinib study, can serve as a starting point for method development [3].

  • Column: Purospher STAR C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
  • Mobile Phase: Phosphate buffer (e.g., 10 mM, pH ~3.5) : Acetonitrile (55:45, v/v). Note: This is an isocratic method. A gradient may be required for complex mixtures.
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 269 nm
  • Injection Volume: 10-20 µL
  • Column Temperature: 30-40°C
Precision and Accuracy Experiment

This experiment quantitatively assesses the method's reliability [4].

  • Procedure:

    • Prepare Quality Control (QC) samples at four concentration levels in plasma: Lower Limit of Quantification (LLOQ), Low (LQC), Mid (MQC), and High (HQC). Analyze each level with at least six replicates in a single run (for intra-day precision) and over at least three different days (for inter-day precision).
    • For each QC sample, calculate the measured concentration using a freshly prepared calibration curve.
    • Calculate precision as the relative standard deviation (%RSD) of the measured concentrations.
    • Calculate accuracy as the percentage difference (%Bias) between the mean measured concentration and the nominal (theoretical) concentration.
  • Acceptance Criteria: For bioanalytical methods, typical acceptance criteria are ±15% bias and ±15% RSD for all QCs, except ±20% at the LLOQ [4].

Workflow for Precision Improvement

The diagram below visualizes a logical, step-by-step workflow for diagnosing and resolving precision issues in your analytical method.

precision_improvement Start Start Identify Problem:\nHigh %RSD in QCs Identify Problem: High %RSD in QCs Start->Identify Problem:\nHigh %RSD in QCs Review Sample\nPreparation Review Sample Preparation Identify Problem:\nHigh %RSD in QCs->Review Sample\nPreparation Inspect Chromatographic\nData Inspect Chromatographic Data Identify Problem:\nHigh %RSD in QCs->Inspect Chromatographic\nData Check Instrument\nPerformance Check Instrument Performance Identify Problem:\nHigh %RSD in QCs->Check Instrument\nPerformance Troubleshoot & Implement\nSolution Troubleshoot & Implement Solution Review Sample\nPreparation->Troubleshoot & Implement\nSolution Inconsistent Extraction? Inspect Chromatographic\nData->Troubleshoot & Implement\nSolution Poor Peak Shape or Noise? Check Instrument\nPerformance->Troubleshoot & Implement\nSolution Failed SST or Drift? Re-validate Method\nPrecision Re-validate Method Precision Troubleshoot & Implement\nSolution->Re-validate Method\nPrecision Re-validate Method\nPrecision->Identify Problem:\nHigh %RSD in QCs Fail Method Precise & Accurate Method Precise & Accurate Re-validate Method\nPrecision->Method Precise & Accurate Pass

Advanced Techniques for Enhanced Precision

For more challenging analyses, consider these advanced approaches:

  • Cross-Validation for Multi-Site Studies: When methods are transferred between laboratories, a formal cross-validation is essential. This involves assaying the same set of QC and study samples at all sites. Acceptance criteria, as demonstrated in a lenvatinib study, can be as tight as accuracy within ±15.3% for QCs and a mean percentage bias within ±11.6% for study samples [4].
  • Green Microextraction Techniques: For superior sample clean-up and concentration, consider liquid-liquid microextraction (LLME). A novel syringe-to-syringe reversed-phase LLME method using deep eutectic solvents (DES) has been developed for sunitinib. This technique is environmentally friendly, eliminates the need for centrifugation, and can provide very clean extracts, directly improving precision and sensitivity [1].
  • Multivariate Optimization for Robust Methods: To find the most robust and precise method conditions systematically, use experimental design like the Box-Behnken Design (BBD). This approach optimizes multiple factors (e.g., mobile phase pH, buffer concentration, column temperature) simultaneously to find a region where the method performs best, reducing the chance of future precision failures [2].

References

Henatinib metabolite interference resolution

Author: Smolecule Technical Support Team. Date: February 2026

Henatinib Fact Sheet for Researchers

The table below summarizes the key characteristics of this compound based on current data:

Property Description
Generic Name This compound [1]
Modality Small Molecule [1]
Status Investigational; used in trials for Advanced Solid Cancers [1]
Primary Mechanism of Action Oral, multi-kinase inhibitor [2]
Key Targets (IC₅₀) VEGFR-2 (0.6 nM), c-kit (3.3 nM), PDGFR (41.5 nM) [2]
Molecular Weight 468.52 g/mol [2] [1]
Chemical Formula C₂₅H₂₉FN₄O₄ [2] [1]
CAS Number 1239269-51-2 [2] [1]
Solubility (Predicted) 0.202 mg/mL [1]

Troubleshooting Guide: Addressing Metabolite Interference

Since no direct data on this compound metabolites exists, this guide is built on established methodologies for metabolite profiling in anticancer drug development.

FAQ: How can I identify and characterize this compound's metabolites?

The most reliable approach is to conduct a metabolite profiling study. The general workflow and techniques are outlined below.

Start Start: Metabolite Profiling S1 In Vitro Incubation (e.g., with Liver Microsomes, Hepatocytes) Start->S1 S2 In Vivo Sample Collection (Plasma, Urine, Feces, Bile) Start->S2 S3 Sample Preparation & Metabolite Extraction S1->S3 S2->S3 S4 Chromatographic Separation (LC or GC) S3->S4 S5 Mass Spectrometry Analysis (HRAM MS: Orbitrap, FT-ICR) S4->S5 S6 Data Processing & Metabolite ID S5->S6 End Metabolite Identification Complete S6->End

Detailed Experimental Protocol:

  • In Vitro Incubation:

    • System: Use human liver microsomes (HLM) or, preferably, cryopreserved human hepatocytes for a more complete metabolic picture [3].
    • Procedure: Incubate this compound with the metabolic system in the presence of co-factors (e.g., NADPH for Phase I, UDPGA for Phase II). Include control incubations without co-factors or without the test system to rule out non-metabolic degradation [3].
  • In Vivo Sampling:

    • Model: Administer this compound to animal models (e.g., Sprague-Dawley rats are commonly used).
    • Samples: Collect plasma, urine, and feces over a predetermined time course. Bile duct cannulation allows for bile collection [3].
    • Storage: Immediately freeze all samples at -80°C until analysis to preserve metabolite stability.
  • Sample Preparation & Metabolite Extraction:

    • Use cold organic solvents like acetonitrile or methanol to precipitate proteins and quench enzymatic activity, preserving the metabolic profile at the moment of sampling [4].
    • Centrifuge the samples and collect the supernatant for analysis.
  • Chromatographic Separation:

    • Technique: Liquid Chromatography (LC) is most common, especially Reversed-Phase LC.
    • Goal: Separate this compound from its metabolites based on their polarity. This reduces ion suppression in the mass spectrometer and allows for the separation of isomeric metabolites [4].
  • Mass Spectrometry Analysis:

    • Instrumentation: High-Resolution Accurate Mass (HRAM) spectrometers like Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) are essential [5].
    • Why HRAM? These instruments can determine the precise molecular weight of a metabolite, allowing you to assign a potential elemental composition and distinguish it from interfering compounds.
    • Data Acquisition: Use data-dependent acquisition (DDA) to fragment the most intense ions, providing structural information for metabolite identification.
  • Data Processing:

    • Use software to compare samples from dosed subjects with control samples.
    • Look for "new" ions that appear post-dosing. The software can often predict potential metabolites based on common biotransformations (e.g., +O, -CH₂, +Glucuronide).
FAQ: What are the common sources of metabolite interference and how can I resolve them?

The table below lists common analytical challenges and their potential solutions.

Interference Issue Potential Root Cause Recommended Resolution Strategy
Unidentified Chromatographic Peaks Metabolites, sample matrix, or solvent contaminants. Use HRAM MS to determine exact mass. Perform MS/MS to get a fragmentation pattern. Compare with controls [5] [4].
Ion Suppression Co-eluting compounds from the biological matrix suppressing ionization. Improve chromatographic separation to resolve metabolites from matrix. Use more selective sample clean-up (e.g., Solid-Phase Extraction) [4].
Isomeric Metabolites Different metabolites with the same mass (e.g., hydroxylation on different atoms). Optimize the LC method (e.g., different column chemistry, longer run time) to achieve baseline separation. Use tandem MS to compare fragment ions [4].
Low Abundance Metabolites Metabolites are present at concentrations near the detection limit. Concentrate the sample during preparation. Use more sensitive instrumentation (e.g., state-of-the-art Orbitrap systems).

Pathway to Further Investigation

The most significant knowledge gap is the absence of published data on this compound's specific metabolic pathway.

  • Next Steps: Your most critical experiment will be the initial metabolite profiling study as described above. This will provide the foundational data needed to create more specific troubleshooting guides in the future.
  • Consult Regulatory Guidelines: For definitive protocols, consult guidelines from regulatory bodies like the FDA, which outline expectations for metabolite identification studies, especially for safety testing.

References

Frequently Asked Questions (FAQs)

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary stability concerns for henatinib in plasma? this compound, like many TKIs, is susceptible to chemical degradation from environmental factors and enzymatic hydrolysis in plasma. Specific stress conditions include acidic, alkaline, and neutral pH, heat, humidity, and UV radiation [1]. Stability can be enhanced by using a dried plasma spot (DPS) method, which has demonstrated improved short-term stability for various TKIs compared to liquid plasma stored at room temperature, refrigerated, or frozen conditions [2].

Q2: What is a recommended LC-MS/MS method for quantifying this compound in human plasma? A validated method for this compound uses a simple protein precipitation (PPT) with methanol and midazolam as an internal standard [3]. Key parameters are summarized in the table below.

Parameter Specification for this compound
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Protein Precipitation (PPT) with methanol [3]
Internal Standard Midazolam [3]
Chromatography Column XBridge C18 (50mm × 2.1mm, 2.5μm) [3]
Mobile Phase 5mM ammonium formate (pH 9.5)-acetonitrile-methanol (60:30:10, v/v/v) [3]
Plasma Calibration Range 0.100 - 400 ng/mL [3]
LLOQ (Plasma) 0.100 ng/mL [3]
Runtime per Sample 3.5 minutes [3]

Q3: How does sample preparation choice affect my LC-MS/MS results for TKIs? The choice of sample preparation is critical for sensitivity and minimizing matrix effects. The table below compares common techniques.

Method Principle Best For Advantages Disadvantages
Protein Precipitation (PPT) Denatures and precipitates proteins with organic solvent [4] High-throughput analysis; lipophilic & hydrophilic drugs [4] Simple, rapid, inexpensive [4] Less selective, potential for matrix effects [4]
Liquid-Liquid Extraction (LLE) Partitioning of analyte between immiscible liquids [4] Lipophilic compounds [4] Good clean-up, cost-effective [4] Not ideal for hydrophilic drugs or multi-analyte panels with differing lipophilicity [4]
Solid-Phase Extraction (SPE) Affinity of analytes to a solid stationary phase [4] Multi-analyte panels; analyte enrichment for low concentrations [4] Excellent clean-up, concentrates analytes [4] Labor-intensive, more expensive [4]

Troubleshooting Guides

Issue 1: Poor Recovery or Low Analytical Sensitivity

  • Potential Cause: Inefficient sample preparation leading to co-precipitation of the analyte or severe ion suppression/enhancement from the matrix.
  • Solutions:
    • Optimize PPT: Ensure a sufficient ratio of precipitant solvent (e.g., methanol or acetonitrile) to plasma. A 3:1 or 4:1 ratio is common. Vortex mix thoroughly and centrifuge adequately [4].
    • Consider Alternative Clean-up: If PPT is insufficient, switch to LLE or SPE for a cleaner extract. SPE is particularly effective for removing phospholipids, a major cause of matrix effects [4].
    • Evaluate Matrix Effect: Perform post-column infusion studies to check for ion suppression. If present, improve chromatographic separation to elute the analyte away from the suppressed region [4].

Issue 2: Analyte Degradation During Sample Storage or Processing

  • Potential Cause: Exposure to unfavorable conditions such as ambient temperature, light, or repeated freeze-thaw cycles.
  • Solutions:
    • Implement DPS: Convert liquid plasma to DPS using volumetric absorptive microsampling (VAMS) immediately after centrifugation. Store DPS cards in low-gas permeability bags with desiccant [2].
    • Control Temperature: Process and store wet plasma samples on ice or at 4°C. For long-term storage, keep at -80°C and avoid repeated freeze-thaw cycles [1].
    • Protect from Light: Use amber vials or wrap sample tubes in aluminum foil to protect from photodegradation [1].

Issue 3: Inconsistent Chromatography or Peak Shape

  • Potential Cause: Inappropriate mobile phase pH or column condition.
  • Solutions:
    • Adjust Mobile Phase pH: For basic compounds like this compound (which contains a piperazine group), a basic mobile phase (e.g., pH 9.5 as used in the published method) can improve peak shape and retention on a C18 column [3].
    • Use a Guard Column: Install a guard column to protect the analytical column from residual matrix components that can degrade performance over time.

Detailed Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma via LC-MS/MS This protocol is adapted from the method used in a clinical pharmacokinetic study [3].

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 μL of plasma sample into a microcentrifuge tube.
    • Add 10 μL of the internal standard working solution (e.g., midazolam).
    • Vortex mix for 10-30 seconds.
    • Add 300 μL of ice-cold methanol as the precipitant.
    • Vortex vigorously for 1-2 minutes.
    • Centrifuge at >13,000 g for 10 minutes at 4°C.
    • Transfer the clear supernatant to an autosampler vial for injection.
  • LC-MS/MS Conditions:

    • Chromatography:
      • Column: XBridge C18 (50mm × 2.1mm, 2.5μm)
      • Mobile Phase: 5mM ammonium formate (pH adjusted to 9.5) - acetonitrile - methanol (60:30:10, v/v/v)
      • Flow Rate: 0.4 - 0.6 mL/min (isocratic or gradient)
      • Injection Volume: 5 - 10 μL
      • Runtime: 3.5 minutes
    • Mass Spectrometry:
      • Ionization Mode: Positive electrospray ionization (ESI+)
      • Detection Mode: Multiple Reaction Monitoring (MRM)
      • Ion Transitions: m/z 469.1 → 382.2 (this compound); m/z 326.2 → 291.3 (Midazolam, IS)

Protocol 2: Forced Degradation Study for Stability Assessment This general protocol for TKIs is based on ICH guidelines and demonstrated with imatinib [1].

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute this compound solution in 0.1 M HCl (pH ~1). Store at room temperature or 60°C for several hours.
    • Alkaline Hydrolysis: Dilute this compound solution in 0.1 M NaOH (pH ~13). Store at room temperature or 60°C for several hours.
    • Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for several hours.
    • Photodegradation: Expose solid this compound and/or solutions to UV light (e.g., in a photostability chamber) for 24-48 hours.
    • Thermal Degradation: Incubate solid this compound at 40°C, 60°C, and 80°C for 1-4 weeks.
  • Analysis:

    • Withdraw samples at predetermined time points.
    • Quench the reactions (e.g., by neutralizing acid/base stresses).
    • Analyze the samples using the stability-indicating LC-MS/MS method to quantify the remaining parent drug and the formation of degradation products.

Workflow and Stability Diagrams

The following diagram illustrates the core experimental workflow for assessing this compound plasma stability, from sample collection to data analysis.

henatinib_stability_workflow cluster_storage Stability Assessment Start Plasma Sample Collection Prep Sample Preparation (Protein Precipitation) Start->Prep LC LC-MS/MS Analysis Prep->LC Data Data Acquisition & Quantification LC->Data Store Storage Condition Testing Data->Store Baseline Data Compare Compare Peak Areas & Check for Degradants Data->Compare Vs. Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Light) Store->Stress Stressed Samples Stress->LC Analyze

The following decision tree can help you systematically troubleshoot common problems encountered during method development and application.

troubleshooting_guide Start Problem Identified LowRecovery Low Recovery or Poor Sensitivity Start->LowRecovery Degradation Analyte Degradation Start->Degradation BadChrom Poor Chromatography or Peak Shape Start->BadChrom PrepMethod Re-evaluate Sample Preparation Method LowRecovery->PrepMethod Storage Review Sample Storage Conditions Degradation->Storage LCParams Re-optimize LC Parameters BadChrom->LCParams CheckSPE Check SPE Elution Solvents PrepMethod->CheckSPE If using SPE CheckLLE Check LLE Solvent Ratio/pH PrepMethod->CheckLLE If using LLE CheckPPT Optimize PPT Solvent Ratio PrepMethod->CheckPPT If using PPT MatrixEffect Evaluate & Mitigate Matrix Effect PrepMethod->MatrixEffect UseDPS Use Dried Plasma Spot (DPS) for better stability Storage->UseDPS ColdChain Ensure Cold Chain (ice, -80°C storage) Storage->ColdChain ProtectLight Protect Samples from Light Storage->ProtectLight AdjustpH Adjust Mobile Phase pH (e.g., to basic for this compound) LCParams->AdjustpH GuardColumn Install/Replace Guard Column LCParams->GuardColumn

References

Techniques for Mitigating Matrix Effects

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes four ion abundance adjustment techniques that can help resolve detector saturation and shift the linear range of calibration curves, which are common causes of matrix effects [1].

Technique Acronym Primary Function Application Note
Collision Energy Defects [1] CED Adjusts collision energy to modulate ion fragmentation and abundance. Useful for fine-tuning signal intensity for specific analytes.
In-Source Collied Induced Dissociation [1] in-source CID Applies voltage to fragment ions before mass analysis, reducing intense signals. Effective for preventing detector saturation from highly abundant ions.
Secondary Product Ion Selected Reaction Monitoring [1] s-SRM Monitors a secondary, less abundant product ion for an analyte. Provides an alternative, less saturated channel for quantification.
Isotopologue Selected Reaction Monitoring [1] i-SRM Monitors a naturally occurring isotopologue ion (e.g., M+1). Leverages less abundant isotopic peaks to bring intensity into a linear range.

Experimental Protocol: LC/ESI-MS/MS Method Development

Below is a generalized methodology, adapted from the research, for developing a simultaneous quantification method that incorporates the techniques above [1]. You can present this as a step-by-step guide in your support center.

  • 1. Instrument Setup: Use a triple quadrupole mass spectrometer coupled with an UHPLC system. The ESI source should operate in positive-ion detection mode. The suggested probe voltage is +4000 V, with a desolvation line temperature of 250 °C and a block heater temperature of 400 °C [1].
  • 2. Chromatographic Separation:
    • Column: YMC-Triart C18 (2.1 mm i.d. × 50 mm, 3 µm) or equivalent.
    • Mobile Phase: (A) 10 mM aqueous ammonium formate (pH 3.6); (B) 10 mM ammonium formate in methanol.
    • Gradient: Start at 40% B, ramp to 100% B over 4.3 minutes, then re-equilibrate.
    • Flow Rate: 0.45 mL/min.
    • Column Temperature: 40 °C.
    • Injection Volume: 6 µL.
  • 3. Method Development Workflow:
    • Step 1: First, run a standard UHPLC-MS/MS analysis without any adjustment techniques to identify which analytes cause detector saturation or have a low signal.
    • Step 2: Systematically apply the techniques from the table above (CED, in-source CID, s-SRM, i-SRM) to the problematic analytes. The goal is to shift their response into the linear range of the detector.
    • Step 3: Combine the optimal techniques for each analyte into a single, unified method.
    • Step 4: Validate the final method for linearity, precision, accuracy, and recovery according to your laboratory's standards.

Visual Guide: Method Development Workflow

The following diagram illustrates the logical workflow for developing the method described above.

Start Start Method Development RunStd Run Standard LC/ESI-MS/MS Start->RunStd Identify Identify Problematic Analytes RunStd->Identify ApplyTech Apply Ion Abundance Adjustment Techniques Identify->ApplyTech  Saturation/Weak Signal Combine Combine Techniques into Unified Method ApplyTech->Combine Validate Validate Final Method Combine->Validate Validate->Identify  Failed Validation End Validated Method Validate->End  Success

Suggestions for Finding More Information

Since direct information on Henatinib is scarce, you may find these approaches helpful:

  • Search for Analogous Drugs: The principles used to analyze drugs like imatinib, sunitinib, and pazopanib are often transferable [1].
  • Explore General LC-MS/MS Resources: Look for textbooks, manufacturer application notes (e.g., from Agilent, Sciex, Waters), and online forums dedicated to bioanalysis that discuss matrix effect elimination as a fundamental challenge.

References

Henatinib solid tumor application limitations

Author: Smolecule Technical Support Team. Date: February 2026

Drug Status & Key Limitations

The primary issue researchers will encounter is the discontinued status of Henatinib. The table below summarizes the core quantitative data and known limitations.

Aspect Details & Limitations
Development Status Discontinued (Phase I for solid tumors in China) [1].
Last Reported Update April 2022 [1].

| Chemical Profile | Formula: C₂₅H₂₉FN₄O₄ [2] Average Mass: 468.529 g/mol [2] SMILES: CC1=C(NC2=C1C(=O)N(CC[C@H](O)CN1CCOCC1)CCC2)\C=C1\C(=O)NC2=CC=C(F)C=C12 [2] | | Primary Limitation | Clinical development was terminated, halting access and further investigation [2] [1]. | | Mechanism of Action (MOA) | Officially Not Available [2]. Classified as a VEGFR-2 antagonist [1]. | | Pharmacokinetic (PK) Data | Not Available (Absorption, distribution, metabolism, excretion) [2]. | | Safety & Toxicity Profile | Not Available. No human clinical data has been published [2]. |

Frequently Asked Questions (FAQ) for Researchers

  • Q: What is the most current status of this compound?

    • A: As of its last update in April 2022, this compound is listed as discontinued from clinical development for solid tumors [1]. The Phase I trial (NCT01416623) was terminated by the sponsor, Jiangsu Hengrui Medicine Co., in 2012 [1].
  • Q: Where can I find published clinical trial results for this compound?

    • A: A comprehensive search of the available scientific literature reveals no published clinical trial results for this compound. This is consistent with a drug that was discontinued early in Phase I development.
  • Q: What are the documented reasons for its developmental limitations?

    • A: The specific reasons for termination have not been made public. However, common causes for discontinuing a drug at this stage include unfavorable pharmacokinetics, unacceptable toxicity in pre-clinical or early clinical models, or a lack of sufficient efficacy to warrant further investment.

Experimental Context & Alternative Considerations

Since direct data on this compound is scarce, the following information may provide useful context for your research on similar agents.

Mechanism of Action Context While this compound's specific MOA is unknown, it is classified as a vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist [1]. This places it in the category of multi-kinase inhibitors that target angiogenesis. Other drugs in this class, like Lenvatinib (which targets VEGFR, FGFR, and others), are used in treating thymic carcinoma and other solid tumors. Their efficacy and safety profiles are well-documented in both clinical trials and real-world studies [3].

Modern Approaches in Kinase Inhibitor Research The challenge of kinase inhibitor development, including issues like selectivity and toxicity, is now being addressed with advanced computational methods. Machine learning (ML) frameworks like KUALA (Kinase drUgs mAchine Learning frAmework) are being developed to better predict inhibitor activity, polypharmacology, and potential for drug repurposing across the kinome, which could help avoid limitations faced by earlier candidates like this compound [4].

Generalized Multi-Kinase Inhibitor Pathway

The following diagram illustrates the common mechanism of a multi-kinase inhibitor, which is the class this compound belongs to. This can serve as a reference for understanding its intended pharmacological role.

G Inhibitor Multi-Kinase Inhibitor (e.g., VEGFR-2 Antagonist) VEGFR VEGFR-2 Inhibitor->VEGFR Binds & Inhibits FGFR FGFR Inhibitor->FGFR Binds & Inhibits OtherKinase Other Kinase Targets (e.g., c-Kit, RET) Inhibitor->OtherKinase Binds & Inhibits Downstream Downstream Signaling (PI3K/AKT, RAS/RAF/MEK/ERK) VEGFR->Downstream Blocks Activation FGFR->Downstream Blocks Activation OtherKinase->Downstream Blocks Activation Angiogenesis Inhibits Angiogenesis TumorGrowth Inhibits Tumor Growth & Metastasis Downstream->Angiogenesis Suppresses Downstream->TumorGrowth Suppresses

Suggested Troubleshooting & Research Directions

Given the discontinued status of this compound, here are actionable steps for your research:

  • Verify Discontinuation: Always check the latest status of investigational drugs on regulatory and clinical trial databases (e.g., ClinicalTrials.gov, AdisInsight) before designing experiments [1].
  • Explore Structural Analogues: If this compound's chemical structure is of interest, use its SMILES string [2] to search for structurally similar compounds that have advanced in development and have available data.
  • Investigate the Drug Class: Focus your research on well-characterized multi-kinase inhibitors with similar targets (e.g., VEGFR-2). Drugs like Lenvatinib have extensive real-world efficacy and safety data that can be analyzed [3].
  • Leverage Computational Tools: For novel drug discovery, consider using modern ML frameworks like KUALA to predict activity and repurposing potential for new kinase targets, potentially overcoming the limitations of earlier candidates [4].

References

Efficacy and Safety Comparison: Lenvatinib + Pembrolizumab vs. Sunitinib

Author: Smolecule Technical Support Team. Date: February 2026

The following data is derived from the CLEAR trial, a randomized controlled study that compared the efficacy and safety of Lenvatinib plus Pembrolizumab against Sunitinib in the first-line treatment of patients with advanced renal cell carcinoma (RCC). The table below summarizes the outcomes for the East Asian subset of this trial [1].

Parameter Lenvatinib + Pembrolizumab Sunitinib
Median Progression-Free Survival (PFS) 22.1 months 11.1 months
Hazard Ratio (HR) for PFS 0.38 (95% CI: 0.23-0.62) --
Objective Response Rate (ORR) 65.3% 49.2%
Odds Ratio (OR) for ORR 2.14 (95% CI: 1.07-4.28) --
Common Any-Grade TEAEs Hand-foot syndrome (66.7%), Hypertension, Diarrhea Hand-foot syndrome (57.8%), Decreased platelet count
Common Grade 3-5 TEAEs Hypertension (20%) Decreased platelet count (21.9%)
Dose Reductions due to TEAEs More frequent (especially TKI-associated events) Observed

Abbreviations: TEAEs = Treatment-emergent adverse events; CI = Confidence Interval.

Detailed Experimental Protocol of the CLEAR Trial

For researchers evaluating the quality of this data, here is a summary of the trial's methodology [1].

  • Trial Design: A global, randomized, open-label, Phase 3 trial (ClinicalTrials.gov identifier: NCT02811861).
  • Population: The trial enrolled 1,069 patients with advanced renal cell carcinoma. The data presented above focuses on a pre-specified subgroup of 213 patients from East Asia (Japan and the Republic of Korea). Baseline characteristics of this subset were generally comparable to the global population.
  • Interventions: Patients were randomly assigned to one of three arms. The relevant comparison for this guide is:
    • Experimental Arm: Lenvatinib (a multi-targeted TKI) orally once daily + Pembrolizumab (an anti-PD-1 immune checkpoint inhibitor) intravenously every 3 weeks.
    • Active Control Arm: Sunitinib (a multi-targeted TKI) orally once daily on a standard 4-weeks-on/2-weeks-off schedule.
  • Endpoints:
    • Primary Endpoint: Progression-free survival (PFS) as assessed by the investigator using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
    • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.

Mechanisms of Action and Signaling Pathways

The two regimens compared have fundamentally different mechanisms of action: one is an immunotherapy-tyrosine kinase inhibitor (TKI) combination, while the other is a TKI monotherapy.

The diagram below illustrates the distinct yet potentially synergistic mechanisms of Lenvatinib and Pembrolizumab, and contrasts them with the action of Sunitinib.

G cluster_lp Lenvatinib + Pembrolizumab (Combination Regimen) cluster_s Sunitinib (Monotherapy) Lenv Lenvatinib (TKI) Lenv_Targets VEGFR, FGFR, PDGFR, RET, KIT Lenv->Lenv_Targets Pemb Pembrolizumab (Anti-PD-1) Pemb_Effect Blocks PD-1/PD-L1 interaction Pemb->Pemb_Effect Sunt Sunitinib (TKI) Sunt_Targets VEGFR, PDGFR, KIT, FLT3 Sunt->Sunt_Targets Lenv_Effect Inhibits angiogenesis and tumor proliferation Lenv_Targets->Lenv_Effect Sunt_Effect Inhibits angiogenesis and tumor proliferation Sunt_Targets->Sunt_Effect Combo_Effect Combined Antitumor Effect: Anti-angiogenesis + Immune Activation Lenv_Effect->Combo_Effect Immune_Effect Reactivates T-cell function Pemb_Effect->Immune_Effect Immune_Effect->Combo_Effect

Interpretation and Research Considerations

  • Superior Efficacy of Combination Therapy: The data from the CLEAR trial subset demonstrates that Lenvatinib plus Pembrolizumab is superior to Sunitinib monotherapy in terms of PFS and ORR in the first-line treatment of advanced RCC [1].
  • Distinct Safety Profiles: The toxicity profiles differ between the regimens. The combination therapy led to a very high incidence of hand-foot syndrome in the East Asian population, while Sunitinib was associated with higher rates of hematological toxicities like decreased platelet count. These differences are critical for clinical management and patient support [1].
  • Note on Sunitinib's Evolving Role: While this comparison uses Sunitinib as a benchmark, recent real-world evidence confirms that Sunitinib remains a treatment option with clinical activity, particularly in later lines of therapy following progression on immuno-oncology regimens [2].

References

Comparison of Selected Multikinase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Primary Targets (Relevant to Comparison) Key Characteristics / Mechanisms Example Experimental Findings on Vascular Impact
Imatinib [1] [2] [3] BCR-ABL, c-KIT, PDGFR [3] Binds to the inactive conformation of ABL kinase [4] [3]. Did not adversely affect tube formation or viability of human vascular endothelial cells (HUVECs) in vitro [1].
Dasatinib [1] [3] BCR-ABL, SRC family kinases [3] Binds to active and inactive conformations of ABL; 325-fold more potent than imatinib against unmutated BCR-ABL [3]. Adversely affected angiogenesis-related pathways and HUVEC functionality (tube formation/viability) [1].
Nilotinib [1] [2] BCR-ABL [3] Similar structure to imatinib, binds inactive conformation of ABL [4] [3]. Adversely affected angiogenesis-related pathways and HUVEC functionality (tube formation/viability) [1].
Ponatinib [1] [4] BCR-ABL (including T315I mutant) [4] Third-generation TKI designed to overcome T315I "gatekeeper" mutation [4]. Adversely affected angiogenesis-related pathways and HUVEC functionality (tube formation/viability) [1].
Bosutinib [1] BCR-ABL, SRC family kinases [3] Binds to inactive and potentially active conformations of ABL [3]. Did not adversely affect tube formation or viability of HUVECs [1].
Sorafenib [5] Multiple serine/threonine and receptor tyrosine kinases [5] Multikinase inhibitor used in various cancers. Modulated non-constitutive proteasome expression and induced oxidative stress in colorectal cancer cell lines [5].
Regorafenib [5] Multiple serine/threonine and receptor tyrosine kinases [5] Multikinase inhibitor used in various cancers. Modulated non-constitutive proteasome expression in colorectal cancer cell lines (effect differed from sorafenib) [5].

Experimental Protocol Example: Assessing Vascular Toxicity

The data in the table above, particularly for the BCR-ABL inhibitors, comes from a study that utilized a clear and reproducible experimental methodology to compare their effects on vascular endothelial cells [1]. Here is a detailed breakdown of that protocol:

  • 1. Cell Culture: Use Human Umbilical Vein Endothelial Cells (HUVECs). Maintain cells in appropriate culture medium (e.g., ECM) supplemented with growth factors, fetal bovine serum, and antibiotics at 37°C and 5% CO₂.
  • 2. Drug Treatment: Prepare a range of concentrations (e.g., 0.1-10 µM) of each Tyrosine Kinase Inhibitor (TKI) to be tested. Treat HUVECs for a specified duration (e.g., 24-72 hours). Include a control group treated with vehicle only (e.g., DMSO).
  • 3. Functional Assay - Tube Formation:
    • Method: Plate pre-treated HUVECs onto a layer of extracellular matrix gel (e.g., Matrigel).
    • Measurement: Incubate cells for several hours and then use microscopy to capture images of the formed tube-like structures. Quantify the network by measuring parameters like total tube length, number of branch points, or number of meshes using image analysis software.
    • Purpose: This assay evaluates the in vitro ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
  • 4. Cell Viability Assay:
    • Method: After TKI treatment, use a standardized cell viability assay such as the MTT assay, CellTiter-Glo Luminescent Cell Viability Assay (which measures ATP), or simply perform trypan blue exclusion with cell counting.
    • Purpose: To determine if observed effects on tube formation are due to general cytotoxicity or a specific anti-angiogenic effect.
  • 5. Molecular Pathway Analysis - Gene Expression:
    • Method: Extract total RNA from treated and control HUVECs. Perform real-time quantitative PCR (RT-qPCR) to analyze the expression levels of a panel of genes related to angiogenesis, vascular function, and inflammation.
    • Purpose: To identify specific molecular pathways that are differentially affected by the various TKIs, providing a mechanistic explanation for the functional observations.

Visualizing a Generalized Multikinase Inhibitor Mechanism

The following diagram illustrates a common signaling pathway targeted by many multikinase inhibitors and the general point of intervention.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binding Downstream Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt, JAK/STAT) RTK->Downstream Activation Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream->Response Promotes MKI Multikinase Inhibitor (MKI) MKI->RTK Inhibits

To effectively complete your comparison guide for "Henatinib," I suggest the following steps:

  • Verify the compound name: "this compound" may be known by a different international nonproprietary name (INN), compound code, or research code.
  • Search scientific databases: Look for "this compound" on platforms like PubMed, Google Scholar, and the FDA or EMA drug approval databases.
  • Consult manufacturer data: If it is an investigational drug, check the website of the pharmaceutical company developing it for preclinical or clinical data.

References

Henatinib kinase inhibition spectrum

Author: Smolecule Technical Support Team. Date: February 2026

Henatinib Kinase Inhibition Profile

The table below summarizes the known quantitative data on this compound's kinase inhibition, based on an enzyme assay [1].

Target Kinase Reported IC₅₀ (nM) Experimental Notes
VEGFR-2 (KDR) 0.6 Primary target; highly potent inhibition [1].
c-Kit 3.3 Highly potent inhibition [1].
PDGFR 41.5 Potent inhibition [1].

This compound was discovered as a derivative of the multi-kinase inhibitor Sunitinib [1]. A 2025 virtual screening study identified this compound as a potential c-Kit inhibitor, suggesting its spectrum may extend beyond the primary targets listed above [2].

Functional Consequences & Preclinical Evidence

Research describes the functional anti-angiogenic and antitumor effects resulting from its kinase inhibition [1]:

  • Cellular Anti-angiogenic Activity: In human umbilical vein endothelial cells (HUVECs), this compound was reported to:
    • Markedly inhibit VEGFR-2 phosphorylation and its downstream signaling pathways.
    • Repress VEGF-stimulated cell proliferation, migration, and tubule formation.
  • In Vivo Antitumor Activity: In human tumor xenograft models, this compound was reported to cause regression or growth arrest of tumors [1].

Development Status and Comparison

This compound has not advanced in clinical development. A Phase 1 clinical study in patients with advanced solid tumours was terminated, and the reasons are undisclosed [3]. Therefore, a meaningful clinical comparison with established multi-kinase inhibitors is not possible.

Experimental Protocols for Profiling

The key experiments cited for this compound rely on standard preclinical methods in kinase inhibitor development.

1. Enzyme Assay for IC₅₀ Determination

  • Objective: To quantify the potency of a compound in inhibiting a purified kinase's enzymatic activity.
  • Typical Protocol:
    • A purified kinase protein is incubated with ATP and a specific peptide substrate.
    • The reaction is carried out in the presence of varying concentrations of the inhibitor (this compound).
    • Kinase activity is measured by detecting the amount of phosphorylated peptide product. A common method is a mobility shift assay, which separates phosphorylated and non-phosphorylated peptides based on charge using microfluidics capillary electrophoresis [4].
    • The IC₅₀ value (concentration that inhibits 50% of kinase activity) is calculated from the dose-response curve.

2. Cellular Target Engagement & Pathway Analysis

  • Objective: To confirm that the inhibitor engages its target and blocks the intended signaling pathway in a live cell context.
  • Typical Protocol (as inferred for this compound in HUVECs) [1]:
    • Treat cells with the inhibitor.
    • Lyse the cells and extract proteins.
    • Analyze the phosphorylation status of the target (e.g., VEGFR-2) and key downstream signaling proteins (e.g., in the MAPK or PI3K-AKT pathways) using techniques like Western blotting or immunoassays [5] [6].

3. Phenotypic Cellular Assays

  • Objective: To measure the functional biological consequences of kinase inhibition.
  • Assays Used:
    • Proliferation Assay: Measure cell numbers or metabolic activity after inhibitor treatment.
    • Migration Assay: Use a "scratch wound" or Boyden chamber to assess cell movement.
    • Tubule Formation Assay: Plate endothelial cells on Matrigel; inhibition of VEGFR-2 is expected to disrupt the formation of capillary-like tubule structures [1].

Key Signaling Pathways of this compound Targets

The diagram below illustrates the primary signaling pathways impacted by this compound's inhibition of VEGFR-2, PDGFR, and c-Kit, which are all receptor tyrosine kinases (RTKs).

G cluster_top Extracellular Space cluster_middle Plasma Membrane cluster_bottom Intracellular Space & Functional Outcomes Growth_Factors Growth Factors (e.g., VEGF, PDGF, SCF) VEGFR2 VEGFR-2 Growth_Factors->VEGFR2 PDGFR PDGFR Growth_Factors->PDGFR cKit c-Kit Growth_Factors->cKit PI3K_AKT PI3K/AKT/mTOR Pathway VEGFR2->PI3K_AKT Activates RAS_RAF RAS/RAF/MEK/ERK Pathway VEGFR2->RAS_RAF Activates PDGFR->PI3K_AKT Activates PDGFR->RAS_RAF Activates cKit->PI3K_AKT Activates cKit->RAS_RAF Activates Outcomes Cell Survival Proliferation Migration Angiogenesis PI3K_AKT->Outcomes RAS_RAF->Outcomes AntiTumor_Effect Antitumor Effect (Tumor Growth Arrest/Regression) Outcomes->AntiTumor_Effect Inhibition Leads to This compound This compound Inhibition This compound->VEGFR2 Blocks This compound->PDGFR Blocks This compound->cKit Blocks

This diagram shows how this compound's primary targets are receptor tyrosine kinases (RTKs) on the cell surface. By blocking these receptors, it inhibits two critical downstream signaling cascades: the PI3K-AKT-mTOR pathway (primarily involved in cell survival and growth) and the RAS-RAF-MEK-ERK pathway (primarily involved in proliferation) [5] [6]. The combined inhibition of these pathways in endothelial and tumor cells leads to the observed anti-angiogenic and antitumor effects [1].

Conclusion for Researchers

References

Lenvatinib vs. Immunotherapy in Advanced HCC

Author: Smolecule Technical Support Team. Date: February 2026

The treatment landscape for advanced hepatocellular carcinoma (HCC) has been redefined by the advent of immunotherapy, leading to active comparative research with traditional first-line agents like Lenvatinib [1]. The evidence presents a complex picture, as summarized in the table below.

Table 1: Summary of Key Comparative Studies on First-Line Lenvatinib vs. Immunotherapy

Study / Analysis Study Design & Population Key Efficacy Findings (vs. Immunotherapy) Key Inferences for Patient Selection
Rimini et al. (2022) [1] Retrospective; 759 patients with non-viral HCC Improved OS (HR: 0.65) and PFS (HR: 0.67) with Lenvatinib. Benefit was pronounced in NAFLD/NASH subgroup (OS HR: 0.46) [1]. Lenvatinib may be preferred in patients with HCC associated with non-alcoholic fatty liver disease (NAFLD/NASH) [1].
Wang et al. (2024) Meta-Analysis [1] Meta-analysis of real-world studies Similar median OS (18.4 vs 18.5 mos) and PFS (6.9 vs 7.3 mos) between Lenvatinib and Atezolizumab-Bevacizumab [1]. Suggests comparable effectiveness in broad, real-world populations, though limited by study heterogeneity.
Ahn et al. (2025) Target Trial Emulation [1] Real-world analysis with propensity score matching; 2,406 patients Improved OS with Immunotherapy (HR: 0.86). Benefit was observed in viral hepatitis (HR: 0.74) and alcoholic liver disease (HR: 0.65) subgroups [1]. Immunotherapy combinations (e.g., Atezolizumab-Bevacizumab) may be superior in patients with viral or alcoholic etiologies of HCC [1].

Detailed Experimental Protocols from Cited Studies

To ensure reproducibility and critical appraisal, here are the methodologies from the key studies cited.

  • Rimini et al. Protocol: This was an international, multicenter, retrospective analysis using prospectively collected data [1].

    • Data Source: Patient data from 36 centers in Italy, Japan, South Korea, and the UK.
    • Population: Patients with non-viral, unresectable HCC treated with either Lenvatinib or Atezolizumab plus Bevacizumab in the first-line setting.
    • Statistical Analysis: Propensity score matching was used to balance baseline characteristics between the two treatment groups. Overall survival (OS) and progression-free survival (PFS) were analyzed using Kaplan-Meier curves and Cox proportional hazards models to generate Hazard Ratios (HRs) and confidence intervals. Multivariate analysis was performed to adjust for confounding variables, particularly in the NAFLD/NASH subgroup [1].
  • Ahn et al. Protocol: This study employed a "target trial emulation" framework to approximate a randomized clinical trial using real-world data [1].

    • Data Source: The TriNetX network, a global health research database providing de-identified electronic health records.
    • Population: Patients with advanced HCC receiving first-line Lenvatinib or immunotherapy (including Atezolizumab-Bevacizumab and the STRIDE regimen).
    • Statistical Analysis: Propensity score matching was used to create balanced cohorts of 1,203 patients per group. The primary endpoint was OS. Extensive subgroup analyses were conducted based on disease etiology (viral, alcoholic, metabolic), region, and specific immunotherapy regimen [1].

Methodological Framework for Kinase Inhibitor Comparison

For a broader drug development context, the machine learning-driven framework KUALA (Kinase drUgs mAchine Learning frAmework) offers a computational methodology for comparing and repositioning kinase inhibitors like Lenvatinib [2]. The workflow below outlines this approach for systematic, data-driven comparison.

Start Start: Data Curation A Data Extraction from ChEMBL and KLIFS Start->A B Activity Labeling (Active: IC50 < 0.03 µM Inactive: IC50 > 10 µM) A->B C Calculate Molecular Descriptors (PaDEL) B->C D Train Multiple Machine Learning Models C->D E Generate Multi-Target Priority Score D->E F Apply Repurposing Threshold E->F End Output: Ranked List of Potential Kinase Targets F->End

Figure 1: A computational workflow for the comparison and repositioning of kinase inhibitors. This framework uses molecular descriptors and machine learning to predict activity across the kinome and suggest new therapeutic targets for known drugs [2].

Key Interpretations and Clinical Context

  • Etiology-Driven Selection: The most consistent finding across studies is that the underlying cause of liver cancer (etiology) appears to influence treatment effectiveness. Lenvatinib shows a potential advantage in metabolic-associated disease (NAFLD/NASH), while immunotherapy combinations are more effective in virus- or alcohol-associated HCC [1].
  • Consider Real-World Evidence: While randomized trials are the gold standard, real-world studies and meta-analyses like the ones cited provide crucial insights into effectiveness in broader, more heterogeneous patient populations seen in clinical practice [1].
  • Lenvatinib's Mechanism and a Potential Biomarker: Lenvatinib is a multi-targeted tyrosine kinase inhibitor. Interestingly, a recent clinical observation suggests that patients who develop reactive hypertension after starting Lenvatinib may have a better prognosis, potentially offering an early, on-treatment biomarker of response [3]. The relationship between this adverse effect and efficacy is a key area for further investigation.

References

Henatinib safety profile vs famitinib

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile Overview at a Glance

Feature Neratinib Famitinib
Primary Mechanism Irreversible pan-HER (ErbB) tyrosine kinase inhibitor [1] [2] Multi-targeted receptor tyrosine kinase inhibitor (VEGFR-2/3, PDGFR, c-Kit, RET, Flt3) [3] [4]
Primary Indications HER2-positive breast cancer [1] Renal cell carcinoma, gastrointestinal stromal tumor (GIST), alveolar soft part sarcoma (under investigation) [3]
Common AEs (All Grades) Diarrhea (83.9%), nausea (37.9%), abdominal pain (28.4%) [1] Hand-foot skin reaction, hypertension, proteinuria, diarrhea, oral mucositis, fatigue [3]
Common Grade 3/4 AEs Diarrhea (25.1%), dyspnea (5.6%), elevated liver enzymes (4.2%) [1] Hypertension, hand-foot skin reaction, hypertriglyceridemia, hypercholesterolemia, proteinuria [3]
Key Safety Management Prophylactic loperamide to mitigate diarrhea [1] Dose set at 25 mg for phase II trials due to DLTs (hypertension, HFSR, diarrhea) at 30 mg [3]
Notable Warnings High incidence of diarrhea, even in combination therapies [2] Potential hepatotoxicity linked to quinone-imine reactive metabolite [4]

Mechanisms of Action and Signaling Pathways

The following diagrams illustrate the distinct molecular targets and pathways inhibited by Neratinib and Famitinib.

Neratinib: Pan-HER Inhibition

G cluster_her HER Receptor Family HER1 EGFR (HER1) Downstream Downstream Signaling (PI3K/AKT, RAS/RAF/MEK) HER1->Downstream Dimerization & Phosphorylation HER2 HER2 HER2->Downstream HER3 HER3 HER4 HER4 HER4->Downstream Neratinib Neratinib (Irreversible Inhibitor) Neratinib->HER1 Blocks Neratinib->HER2 Blocks Neratinib->HER4 Blocks Survival ↓ Tumor Cell Survival ↓ Proliferation Downstream->Survival Angio ↓ Angiogenesis Downstream->Angio

Famitinib: Multi-Targeted Anti-Angiogenic Inhibition

G cluster_rtk Receptor Tyrosine Kinase (RTK) Targets VEGFR VEGFR-2/3 Angiogenesis Inhibition of Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis cKit c-Kit Prolif Inhibition of Tumor Cell Proliferation cKit->Prolif RET RET RET->Prolif Flt3 Flt-3 Flt3->Prolif Famitinib Famitinib Famitinib->VEGFR Inhibits Famitinib->PDGFR Inhibits Famitinib->cKit Inhibits TumorEffect Antitumor Effect Angiogenesis->TumorEffect Prolif->TumorEffect


Clinical Safety and Tolerability Data

Quantitative Safety and Dosing Comparison
Parameter Neratinib Famitinib
Recommended Phase II Dose 200 mg/day (with paclitaxel/trastuzumab) [2] / 240 mg (monotherapy) [1] 25 mg/day [3]
Dose-Limiting Toxicities (DLTs) Not explicitly listed in provided results Hypertension, hand-foot skin reaction, diarrhea (at 30 mg dose) [3]
Hematologic AEs (Grade 3/4) Not a primary concern in cited studies Bone marrow suppression (noted as common side effect) [3]
Hepatotoxicity Risk Elevated liver enzymes (4.2% Grade 3/4) [1] Identified risk; linked to quinone-imine metabolite formed via CYP1A1/2 [4]
Other Notable AEs Fatigue, abdominal pain [1] Hypothyroidism, peripheral sensory disturbance, elevated transaminases/bilirubin [3]
Safety Management in Clinical Protocols
  • Neratinib: The high incidence of diarrhea is a defining characteristic of its safety profile. Clinical protocols often mandate prophylactic loperamide for the first 1-2 cycles of treatment, which has been shown to effectively reduce the incidence and severity of grade ≥3 diarrhea [1].
  • Famitinib: The phase I trial established a maximum tolerated dose (MTD) of 25 mg for subsequent studies. Dose escalation to 30 mg led to dose-limiting toxicities, including hypertension, hand-foot skin reaction, and diarrhea. Management requires monitoring and management of these events, particularly in the first treatment cycle [3].

Experimental Protocols for Analysis

For researchers quantifying these drugs in preclinical and clinical samples, the following methodologies are relevant.

Drug Quantification using LC-MS/MS

The development of a rapid Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is critical for pharmacokinetic studies [5]. The general workflow is as follows:

G cluster_prep Sample Preparation Methods Step1 1. Sample Preparation Step2 2. Chromatographic Separation Step1->Step2 PPT Protein Precipitation (PPT) LLE Liquid-Liquid Extraction (LLE) SPE Solid-Phase Extraction (SPE) Step3 3. Mass Spectrometry Detection Step2->Step3 Step4 4. Data Analysis Step3->Step4

  • Sample Preparation: The three primary techniques are:
    • Protein Precipitation (PPT): Simple and fast, suitable for high-throughput labs. It involves adding an organic solvent (e.g., acetonitrile, methanol) to the biological sample, vortexing, and centrifuging to precipitate proteins [5].
    • Liquid-Liquid Extraction (LLE): Effective for lipophilic compounds. It separates analytes based on relative solubility in two immiscible liquids (e.g., plasma and an organic solvent) [5].
    • Solid-Phase Extraction (SPE): Provides high purity and analyte enrichment. It uses a cartridge with a solid stationary phase to selectively bind and wash the analyte before elution [5].
  • Chromatographic Separation: Utilizes ultra-high performance liquid chromatography (UPLC) with C18 reverse-phase columns for fast and efficient separation of analytes from matrix components.
  • Mass Spectrometry Detection: Employes tandem mass spectrometry (MS/MS) for highly specific and sensitive detection and quantification of the drug and its metabolites.
Investigating Famitinib Metabolism and Bioactivation

A study characterized the metabolism and bioactivation of Famitinib, which is crucial for understanding its hepatotoxicity [4].

  • Objective: To identify metabolites, determine elimination routes, and investigate the mechanism of reactive metabolite formation.
  • Methodology:
    • Metabolite Identification: Plasma, urine, and feces samples from cancer patients were analyzed using UHPLC-Q-TOF-MS. Metabolites were confirmed with synthetic standards.
    • Enzyme Mapping: Incubation of famitinib with human liver microsomes (HLM) and a panel of recombinant human cytochrome P450 (CYP) enzymes to identify which isoforms are responsible for metabolite formation.
    • Bioactivation Study: Trapping experiments with glutathione (GSH) to detect reactive intermediates. Correlation of bioactivation with cytotoxicity in primary human hepatocytes.
  • Key Findings: Famitinib is extensively metabolized. The major enzyme involved is CYP3A4/5 (for N-desethylation). A reactive quinone-imine metabolite is formed via CYP1A1/2, which is correlated with observed hepatotoxicity [4].

I hope this detailed, data-driven comparison provides a solid foundation for your research and development work. The distinct safety profiles of these drugs underscore the importance of tailored patient management strategies in clinical practice.

References

A Framework for Comparing Kinase Inhibitor Analogs

Author: Smolecule Technical Support Team. Date: February 2026

The field of kinase inhibitor development relies on systematic structural modification to enhance potency, selectivity, and safety profiles [1] [2]. The table below outlines key structural zones and the rational design strategies applied to them, using examples from well-known inhibitors.

Structural Zone for Modification Design Objective Common Structural Changes Exemplary Drugs & Outcomes
Heterocyclic Core Alter hinge-binding interactions; improve affinity/selectivity [1]. Replace quinazoline with other N-heterocycles (e.g., pyrimidine, pyrrolopyrimidine). Erlotinib, Gefitinib (quinazoline core) [1].
Linker/Spacer Optimize molecular geometry and conformational flexibility. Introduce rigid groups (e.g., acetylene) or flexible chains. Ponatinib (rigid acetylene linker confers activity against resistant mutants) [3].
"Head" Groups Target the front pocket (FP) of the kinase [4]. Introduce specific aromatic or heteroaromatic groups.
"Tail" Groups Target the back pocket (BP) or allosteric sites; enhance selectivity [4] [1]. Add large, bulky hydrophobic groups. Asciminib (allosteric inhibitor that binds to the myristoyl pocket) [1].

Experimental Protocols for Key Data

When primary data for Henatinib is available, you can generate the following comparative data using these standard experimental protocols.

  • Kinase Inhibition Profiling

    • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against a panel of purified kinase domains.
    • Methodology: Use a homogeneous time-resolved fluorescence (HTRF) kinase assay or an enzyme-linked immunosorbent assay (ELISA). Serially dilute the inhibitor and incubate with the kinase, ATP, and a substrate. Quantify phosphorylated product formation using specific antibodies. Plot dose-response curves to calculate IC₅₀ values [3].
    • Data Output: A table of IC₅₀ values (nM) for each kinase, highlighting primary targets and off-targets.
  • Cellular Potency and Proliferation Assays

    • Objective: To measure the compound's ability to inhibit cell growth and target phosphorylation in a cellular context.
    • Methodology:
      • Western Blot: Treat cancer cell lines with the compound and lyse cells. Detect levels of phosphorylated and total target proteins (e.g., p-FGFR, total FGFR) [3].
      • Cell Viability (MTT/MTS): Seed cells in 96-well plates, treat with serially diluted compounds for 48-72 hours, and add a colorimetric reagent. Measure absorbance to determine the concentration that inhibits 50% of cell growth (GI₅₀) [3].
  • In Vivo Efficacy Studies

    • Objective: To evaluate antitumor activity and tolerability in a live animal model.
    • Methodology: Implant tumor cells (cell-line-derived or patient-derived xenografts) into immunodeficient mice. Once tumors are established, randomize animals into groups treated with vehicle control or the test compound (e.g., via oral gavage). Monitor tumor volume and body weight regularly. Calculate the treated/control tumor volume ratio (T/C%) at the end of the study [3].

Proposed Workflow for Comparative Analysis

The diagram below outlines a logical workflow for conducting a head-to-head comparison of kinase inhibitor analogs, from initial computational screening to final efficacy assessment.

G Kinase Inhibitor Analog Comparison Workflow cluster_1 In Silico Analysis cluster_2 In Vitro Profiling cluster_3 In Vivo Validation start Start: Target Kinase & Lead Compound (e.g., this compound) step1a 1. Structural Alignment and Fragmentation start->step1a step1b 2. Docking and Binding Mode Prediction step1a->step1b step1c 3. Select Top Analogs for Synthesis step1b->step1c step2a 4. Biochemical Kinase Assay step1c->step2a Synthesize step2b 5. Cellular Proliferation Assay step2a->step2b step3a 6. Animal Efficacy & Toxicity Study step2b->step3a step3b 7. Final Ranking and Candidate Selection step3a->step3b

Suggestions for Locating Specific Data

Given the current lack of specific data on this compound, here are some suggestions for your continued research:

  • Verify the Nomenclature: Double-check the spelling of "this compound." Consider if it might be known by a different internal code, a research code (e.g., APxxxxx), or a generic name from a specific region.
  • Search Specialized Databases: Probe chemical (e.g., PubChem, ChemSpider), patent (e.g., USPTO, Espacenet), and scientific literature (e.g., PubMed, Google Scholar) databases using possible alternative names or structural descriptors.
  • Consult Conference Proceedings: Look for abstracts from major oncology and medicinal chemistry conferences, where early-stage research on new compounds is often presented.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

468.21728358 Da

Monoisotopic Mass

468.21728358 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TE20GB753F

Other CAS

1239269-51-2

Wikipedia

Henatinib

Dates

Last modified: 02-18-2024
1: Gu P, Ding Y, Sun D, Hang T, Liu W, Ding L. Quantification of henatinib maleate, a novel potent inhibitor of VEGF receptors, in rat plasma by LC-MS/MS. Biomed Chromatogr. 2010 Apr;24(4):420-5. PubMed PMID: 19662624.

Explore Compound Types